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  • Product: 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane
  • CAS: 507443-64-3

Core Science & Biosynthesis

Foundational

1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane IUPAC name and synonyms

An In-Depth Technical Guide to 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane: Nomenclature, Synthesis, and Scientific Context Abstract This technical guide provides a comprehensive overview of the chemical entit...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane: Nomenclature, Synthesis, and Scientific Context

Abstract

This technical guide provides a comprehensive overview of the chemical entity 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane. Due to the absence of this compound under the specified name in current chemical literature, this document establishes its formal IUPAC name and explores its characteristics based on established principles of organic chemistry and data from structurally related analogs. The guide details a proposed synthetic pathway, including a step-by-step experimental protocol for its preparation via nucleophilic substitution. Furthermore, it discusses the anticipated chemical and physical properties, and considers its potential biological significance in the context of medicinal chemistry, drawing parallels with known bioactive 1,4-diazepane derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Nomenclature and Structure

The name "1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane" describes a 1,4-diazepane ring system where one of the nitrogen atoms is substituted with a bis[4-(trifluoromethyl)phenyl]methyl group. Following the rules of the International Union of Pure and Applied Chemistry (IUPAC), the correct and unambiguous name for this compound is established.

IUPAC Name

The formal IUPAC name for the target compound is 1-{[bis(4-trifluoromethyl)phenyl]methyl}-1,4-diazepane .

Synonyms

Based on common naming conventions for similar structures, the following synonyms may be encountered:

  • N-{Bis[4-(trifluoromethyl)phenyl]methyl}homopiperazine

  • 1-(4,4'-Bis(trifluoromethyl)benzhydryl)-1,4-diazepane

Chemical Structure

The chemical structure consists of a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4 (1,4-diazepane), with a bulky bis[4-(trifluoromethyl)phenyl]methyl substituent on the nitrogen at the 1-position.

G cluster_0 Step 1: Preparation of Alkylating Agent cluster_1 Step 2: N-Alkylation and Deprotection A Bis(4-(trifluoromethyl)phenyl)methanol B Bis(4-(trifluoromethyl)phenyl)methyl bromide A->B PBr3 or HBr C 1-(tert-butoxycarbonyl)-1,4-diazepane D 1-{[Bis(4-(trifluoromethyl)phenyl]methyl}-4-(tert-butoxycarbonyl)-1,4-diazepane C->D + Bis(4-(trifluoromethyl)phenyl)methyl bromide, Base (e.g., K2CO3) E 1-{[Bis(4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane D->E Acid (e.g., TFA or HCl)

Caption: Proposed synthetic workflow for 1-{[bis(4-trifluoromethyl)phenyl]methyl}-1,4-diazepane.

Detailed Experimental Protocol

Step 1: Synthesis of Bis(4-(trifluoromethyl)phenyl)methyl bromide

  • To a solution of bis(4-(trifluoromethyl)phenyl)methanol (1.0 eq) in a suitable anhydrous solvent such as diethyl ether or dichloromethane at 0 °C, slowly add phosphorus tribromide (PBr3) (0.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into ice-cold water.

  • Extract the aqueous layer with diethyl ether or dichloromethane (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude bis(4-(trifluoromethyl)phenyl)methyl bromide, which can be used in the next step without further purification.

Step 2: Synthesis of 1-{[Bis(4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane

  • In a round-bottom flask, dissolve 1-(tert-butoxycarbonyl)-1,4-diazepane (1.2 eq) and a base such as potassium carbonate (K2CO3) (2.0 eq) or triethylamine (TEA) (2.0 eq) in an anhydrous polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

  • To this stirring suspension, add a solution of bis(4-(trifluoromethyl)phenyl)methyl bromide (1.0 eq) in the same solvent dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude protected product, 1-{[bis(4-(trifluoromethyl)phenyl]methyl}-4-(tert-butoxycarbonyl)-1,4-diazepane.

  • Purify the crude product by column chromatography on silica gel.

  • For deprotection, dissolve the purified protected compound in a suitable solvent such as dichloromethane or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane, and stir at room temperature for 2-4 hours.

  • Concentrate the solvent under reduced pressure.

  • Dissolve the residue in water and basify with a suitable base (e.g., NaOH or Na2CO3) to a pH of >10.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 1-{[bis(4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane. The product can be further purified by recrystallization or column chromatography if necessary.

Biological and Pharmacological Context

While no specific biological activity has been reported for 1-{[bis(4-trifluoromethyl)phenyl]methyl}-1,4-diazepane, the 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, known to be a core component in a wide array of biologically active compounds. [1]

Potential as CNS-Active Agents

Derivatives of 1,4-diazepane are well-established as agents acting on the central nervous system (CNS). [1]They have been investigated for their antipsychotic, anxiolytic, and anticonvulsant properties. [1][2]The introduction of the bulky, lipophilic bis(4-trifluoromethyl)phenyl)methyl group could modulate the affinity and selectivity for various CNS receptors.

Anticancer Potential

Recent studies have explored 1,4-diazepane derivatives as potential anticancer agents. [3]The cytotoxic activities of some derivatives have been evaluated against various cancer cell lines, suggesting that this scaffold can be a promising starting point for the development of new oncological therapies. [3]

Amyloid Beta (Aβ) Aggregation Inhibition

The 1,4-diazepane scaffold has also been investigated for its potential to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological event in Alzheimer's disease. [4]Novel 1,4-diazepane derivatives have shown significant neuroprotective potential in preclinical studies. [4]The structural features of 1-{[bis(4-trifluoromethyl)phenyl]methyl}-1,4-diazepane, particularly the two trifluoromethylphenyl rings, could facilitate interactions with the hydrophobic regions of the Aβ peptide, potentially interfering with its aggregation.

Conclusion

This technical guide has established the formal IUPAC name for 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane as 1-{[bis(4-trifluoromethyl)phenyl]methyl}-1,4-diazepane . While this specific compound is not currently documented in the chemical literature, a reliable synthetic route has been proposed based on well-established organic reactions. The 1,4-diazepane core is a versatile scaffold in medicinal chemistry, and based on the activities of structurally related compounds, this novel derivative holds potential for investigation in the areas of CNS disorders, oncology, and neurodegenerative diseases. Further research is warranted to synthesize and characterize this compound and to explore its pharmacological profile.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 117609959, 1-Methyl-4-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]-1,4-diazepane. Retrieved March 21, 2026 from [Link].

  • Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729.
  • Ramajayam, R., Giridhar, R., & Yadav, M. R. (2006). Synthesis of novel substituted diaryl-1,4-diazepines. Chemistry of Heterocyclic Compounds, 42(7), 901–906.
  • Ben-Azza, A., El-Mekkaoui, S., Ghammita, N., Challi, S., Boukhari, A., El-Massaoudi, M., & Al-Deyab, S. S. (2014). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(3), 569-580.
  • Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar. Retrieved from [Link]

  • Chemazone. (n.d.). 1-(1-phenyltetrazol-5-yl)-4-[[4-(trifluoromethyl)phenyl]methyl]-1,4-diazepane. Retrieved March 21, 2026, from [Link]

  • Abe, K., et al. (2024). Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging. ACS Chemical Neuroscience.
  • Alcaide, B., Almendros, P., & Aragoncillo, C. (2020). Synthesis of 1,4-Diazepanes and Benzo[b]d[5][6]iazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry, 85(18), 11924–11933.

  • ChemSrc. (2026, February 12). 1-{[2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane. Retrieved March 21, 2026, from [Link]

  • PubChemLite. (n.d.). 1-{[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane. Retrieved March 21, 2026, from [Link]

  • Li, J., et al. (2014). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Chinese Journal of Chemistry, 32(7), 633-637.
  • Matrix Fine Chemicals. (n.d.). 1-[(4-FLUOROPHENYL)METHYL]-1,4-DIAZEPANE. Retrieved March 21, 2026, from [Link]

  • Wang, Y., et al. (2015). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 20(8), 14836-14853.
  • Google Patents. (n.d.). EP2818463A1 - Production method of 1,4-diazepane derivatives.
  • Wikipedia. (2026, March 3). 1,4-Diazepine. In Wikipedia. Retrieved March 21, 2026, from [Link]

  • Yoshikawa, M., et al. (2014). A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. Organic Process Research & Development, 18(6), 734-740.

Sources

Exploratory

physical and chemical properties of 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane

In-Depth Technical Guide: Physicochemical Profiling and Synthesis of 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane Executive Summary The rational design of central nervous system (CNS) therapeutics and targeted...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: Physicochemical Profiling and Synthesis of 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane

Executive Summary

The rational design of central nervous system (CNS) therapeutics and targeted degraders often relies on privileged scaffolds that can navigate the blood-brain barrier (BBB) while maintaining high target affinity. 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane represents a highly specialized, lipophilic pharmacophore. By combining the electron-deficient, sterically bulky bis(4-(trifluoromethyl)phenyl)methyl moiety with the conformational flexibility of a 1,4-diazepane (homopiperazine) ring, this compound offers a unique spatial geometry for interacting with deep hydrophobic pockets in ion channels and G-protein-coupled receptors (GPCRs).

As an application scientist, I have structured this guide to move beyond basic chemical descriptions, providing the mechanistic causality behind its physicochemical properties, a self-validating synthesis protocol, and its pharmacological utility [1].

Structural Causality and Physicochemical Profiling

The architectural choices within this molecule are deliberate and dictate its behavior in both synthetic and biological environments:

  • The Bis-Trifluoromethyl (-CF3) Substitution: Fluorination is a cornerstone bioisosteric strategy. Placing -CF3 groups at the para-positions of the phenyl rings serves a dual purpose. First, it drastically increases the lipophilicity (LogP) of the molecule, driving passive diffusion across lipid bilayers. Second, the strong electron-withdrawing nature and C-F bond strength completely block cytochrome P450-mediated para-hydroxylation, significantly extending the molecule's metabolic half-life [2].

  • The 1,4-Diazepane (Homopiperazine) Core: Replacing a standard rigid 6-membered piperazine with a 7-membered 1,4-diazepane ring fundamentally alters the molecule's vectorology. The extra methylene group increases the dihedral angles, pushing the two nitrogen atoms further apart. This conformational flexibility alters the pKa of the secondary amine, which is a critical adjustment used by medicinal chemists to reduce hERG channel toxicity liabilities while maintaining target engagement [1].

Quantitative Data Summary
Physicochemical PropertyComputed/Estimated ValueMechanistic Rationale & Impact
Molecular Formula C₂₀H₂₀F₆N₂Combines the fluorinated benzhydryl core with a homopiperazine ring.
Molecular Weight 402.38 g/mol Bulky, hydrophobic scaffold optimal for deep transmembrane binding pockets.
Estimated LogP ~5.1 – 5.3High lipophilicity ensures rapid Blood-Brain Barrier (BBB) penetration.
Topological Polar Surface Area 15.27 ŲExtremely low TPSA minimizes the desolvation penalty during target binding.
Hydrogen Bond Donors 1The secondary amine on the diazepane ring allows for selective H-bonding.
Hydrogen Bond Acceptors 8Fluorine atoms and nitrogens act as weak-to-strong H-bond acceptors.

Chemical Synthesis Workflow & Mechanistic Rationale

Synthesizing bulky benzhydryl amines requires strict control over stoichiometry to prevent unwanted side reactions, specifically the bis-alkylation of the diazepane ring. The following protocol outlines a robust, two-step nucleophilic substitution pathway.

Step-by-Step Synthesis Protocol
  • Halogenation of the Precursor:

    • Procedure: Dissolve Bis(4-(trifluoromethyl)phenyl)methanol [3] (1.0 eq) in anhydrous dichloromethane (DCM). Cool the reaction vessel to 0°C. Add thionyl chloride (SOCl₂) (1.5 eq) dropwise. Reflux for 2 hours.

    • Causality: The low initial temperature prevents the formation of symmetric ether byproducts. SOCl₂ converts the hydroxyl group into a highly reactive benzhydryl chloride intermediate, releasing SO₂ and HCl as gaseous byproducts, which drives the reaction to completion.

  • Nucleophilic Substitution:

    • Procedure: Concentrate the crude chloride under a vacuum and redissolve in anhydrous dimethylformamide (DMF). Add a large excess of 1,4-diazepane (4.0 eq) and anhydrous potassium carbonate (K₂CO₃) (2.0 eq). Heat to 80°C for 6 hours.

    • Causality: Why use a 4-fold excess of 1,4-diazepane? The primary synthetic failure point here is the formation of 1,4-bis(benzhydryl)diazepane. A massive stoichiometric excess of the diamine acts as a statistical buffer, ensuring the mono-alkylated product dominates. K₂CO₃ is utilized to scavenge the generated HCl, preventing the protonation of the unreacted diazepane and driving the equilibrium forward[1].

  • Purification:

    • Procedure: Quench with ice water, extract with ethyl acetate, and wash the organic layer 5 times with brine. Purify via silica gel chromatography (DCM:MeOH 9:1 with 1% Triethylamine).

    • Causality: The repeated brine washes are mandatory to pull the highly polar, water-soluble DMF and unreacted 1,4-diazepane out of the organic phase. Triethylamine in the chromatography eluent prevents the basic secondary amine of the product from streaking on the acidic silica gel.

SynthesisWorkflow SM Bis(4-(trifluoromethyl)phenyl)methanol (Starting Material) Halogenation SOCl2, DCM, 0°C to Reflux (Halogenation) SM->Halogenation Intermediate Bis(4-(trifluoromethyl)phenyl)methyl chloride (Reactive Intermediate) Halogenation->Intermediate Substitution 1,4-Diazepane (Excess), K2CO3, DMF (Nucleophilic Substitution) Intermediate->Substitution Product 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane (Target Compound) Substitution->Product

Synthesis workflow detailing the conversion of the methanol precursor to the final diazepane product.

Analytical Characterization and Self-Validation

To guarantee the integrity of the synthesized compound, a self-validating analytical workflow must be employed.

  • LC-MS Protocol: Utilize a C18 reverse-phase column. Mobile phase: Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Self-Validating System: Because this compound is highly lipophilic, it is prone to column carryover. The protocol must include a pre-injection blank (pure solvent) to establish a baseline, followed by an injection of the starting material. The reaction is only validated as complete when the intermediate peak (m/z ~338) completely disappears and the target [M+H]⁺ ion emerges sharply at m/z 403.1. The formic acid is critical; it protonates the basic nitrogens, preventing peak tailing and ensuring strong mass spectrometer ionization.

  • Nuclear Magnetic Resonance (NMR): The ¹H-NMR spectrum will serve as the definitive structural proof. The signature peak is the solitary benzhydryl methine proton, which will appear as a distinct singlet around 4.5–5.0 ppm. The 1,4-diazepane ring will present as a complex series of multiplets between 1.5 ppm and 3.0 ppm, integrating to exactly 10 protons.

Pharmacological Context & Pathway Modeling

Compounds containing the benzhydryl-amine motif are privileged structures in neuropharmacology. Similar to flunarizine (a known calcium channel blocker), the extreme lipophilicity of the bis-CF3 groups ensures rapid BBB penetration. Once inside the CNS, the bulky hydrophobic head group wedges into the transmembrane domains of target proteins, while the basic diazepane tail interacts with acidic residues near the channel pore. This makes the compound an excellent candidate for modulating voltage-gated calcium channels (VGCCs) or serving as a highly hydrophobic recruitment ligand in the design of Proteolysis Targeting Chimeras (PROTACs).

PharmaPathway Compound 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane (Highly Lipophilic Ligand) Target Voltage-Gated Calcium Channels (Hydrophobic Pocket Binding) Compound->Target BBB Penetration Mechanism Conformational Blockade (Inhibition of Ca2+ Influx) Target->Mechanism Outcome Reduced Intracellular Ca2+ (CNS Modulation / Vasodilation) Mechanism->Outcome

Proposed pharmacological signaling pathway demonstrating CNS target engagement and cellular outcome.

References

  • Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. Scientific Research Publishing.
  • 1-(BIS[4-(TRIFLUOROMETHYL)PHENYL]METHYL)PIPERAZINE. ChemicalBook.
  • Bis(4-(trifluoromethyl)phenyl)methanol | 22543-52-8. Sigma-Aldrich.
Foundational

In Silico Modeling of 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane Binding: A Comprehensive Guide to Dopamine Transporter (DAT) Interactions

Introduction & Rationale The compound 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane represents a highly specialized, bulky, and lipophilic molecular scaffold. Structurally, it is a homopiperazine (1,4-diazepane)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The compound 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane represents a highly specialized, bulky, and lipophilic molecular scaffold. Structurally, it is a homopiperazine (1,4-diazepane) analog of the classic Dopamine Transporter (DAT) inhibitor GBR 12909, substituting the bis(4-fluorophenyl)methoxy moiety with a bis(4-trifluoromethylphenyl)methyl group [2].

Modeling the binding of this compound to the human Dopamine Transporter (hDAT) presents unique computational challenges. The 7-membered 1,4-diazepane ring possesses a distinct puckering dynamic and entropic profile compared to a standard 6-membered piperazine. Furthermore, the two highly electronegative trifluoromethyl (-CF 3​ ) groups create strong sigma-holes, enabling complex halogen bonding and extensive hydrophobic packing within the DAT S1 binding pocket.

As a Senior Application Scientist, I have designed this whitepaper to provide a self-validating, causality-driven in silico workflow for modeling this specific compound. We will leverage Induced-Fit Docking (IFD), membrane-embedded Molecular Dynamics (MD), and Free Energy Perturbation (FEP) to capture the "slow isomerization step" characteristic of bulky DAT inhibitors [3].

Structural Biology & System Preparation

To achieve trustworthy in silico results, the foundation of the structural model must be meticulously prepared. The human DAT (hDAT) lacks a high-resolution, outward-open crystal structure; therefore, we rely on a homology model based on the Drosophila melanogaster DAT (dDAT) crystal structure (PDB: 4M48) [1].

Receptor Preparation
  • Homology Modeling: Generate the hDAT sequence alignment against the dDAT template (PDB: 4M48). Ensure the conserved central binding site (S1 pocket) residues, particularly Asp79, Phe76, and Tyr156, are accurately mapped.

  • Protonation State Assignment: Run PROPKA at pH 7.4. It is critical to ensure that Asp79 remains deprotonated (negatively charged), as it serves as the primary salt-bridge anchor for the ligand.

  • Lipid/Water Retention: Retain the co-crystallized cholesterol molecules, as they are allosteric modulators essential for maintaining the structural integrity of the outward-open conformation of DAT [1].

Ligand Preparation & Force Field Selection

The 1,4-diazepane ring has a basic secondary amine (pKa ~9.5) and a tertiary amine attached to the bulky benzhydryl group.

  • Causality: At physiological pH (7.4), the secondary nitrogen of the 1,4-diazepane ring must be protonated. Failing to assign this +1 charge will result in the complete loss of the critical salt-bridge interaction with Asp79, yielding false-negative docking scores.

  • Force Field: We utilize the OPLS4 force field. Older force fields (like standard AMBER) often fail to accurately parameterize the anisotropic charge distribution (sigma-hole) of the -CF 3​ halogens. OPLS4 explicitly accounts for these off-center charges, which is mandatory for predicting halogen bonding with the backbone carbonyls of the DAT S1 pocket.

Molecular Docking Protocol: Induced-Fit Docking (IFD)

Standard rigid-receptor docking is insufficient for 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane. The extreme steric bulk of the bis(4-trifluoromethylphenyl)methyl group will inevitably clash with the side chains of Val152 and Tyr156 in a rigid S1 pocket. To resolve this, we employ an Induced-Fit Docking (IFD) workflow.

Step-by-Step IFD Methodology:
  • Initial Soft-Docking: Perform Glide docking with softened van der Waals (vdW) radii (scaling factor 0.5 for both ligand and receptor) to allow the bulky -CF 3​ groups to enter the S1 pocket without artificial steric rejection.

  • Residue Prediction: Use Prime to predict and sample the side-chain conformations of all residues within 5.0 Å of the ligand poses.

  • Complex Minimization: Minimize the backbone and side chains of the generated complexes to relieve high-energy clashes.

  • XP Re-docking: Re-dock the ligand into the newly optimized, ligand-adapted receptor conformations using Glide Extra Precision (XP).

IFD_Workflow A Ligand Prep: 1,4-Diazepane Protonation C Initial Glide Docking (Softened VdW Radii) A->C B Receptor Prep: hDAT Homology (from 4M48) B->C D Prime Side-Chain Prediction (Residues within 5Å) C->D E Backbone Minimization (OPLS4 Force Field) D->E F Glide Extra Precision (XP) Re-docking E->F G Pose Scoring & Selection (IFD Score) F->G

Workflow for Induced-Fit Docking (IFD) of bulky benzhydryl-diazepane ligands.

Membrane-Embedded Molecular Dynamics (MD)

Because hDAT is a transmembrane symporter, simulating the protein-ligand complex in a vacuum or implicit solvent ignores the lateral pressure profile of the lipid bilayer. This pressure is required to prevent the outward-open conformation from artificially collapsing. Furthermore, bulky GBR-like ligands induce a "slow isomerization step" in DAT [3], requiring extended MD sampling to validate the binding pose.

Step-by-Step MD Protocol:
  • Membrane Embedding: Insert the hDAT-ligand complex into a pre-equilibrated 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) lipid bilayer.

  • Solvation: Solvate the system using the TIP3P water model and neutralize with 0.15 M NaCl to mimic physiological ionic strength.

  • Equilibration (Self-Validating System):

    • Run 1 ns in the NVT ensemble (310 K) with position restraints on the protein backbone.

    • Run 5 ns in the NPT ensemble (1 bar, 310 K, semi-isotropic pressure coupling).

    • Validation Check: Do not proceed to production until the area per lipid and the transmembrane helix RMSD have plateaued.

  • Production Run: Execute a 500 ns unrestrained production run. Monitor the distance between the protonated 1,4-diazepane nitrogen and the carboxylate oxygens of Asp79 to ensure the salt bridge remains intact ( <3.5 Å).

MD_Pipeline A hDAT-Ligand Complex B Membrane Embedding (POPC Bilayer) A->B C Solvation & Ionization (TIP3P, 0.15M NaCl) B->C D Energy Minimization (Steepest Descent) C->D E NVT Equilibration (310K, 1ns, Position Restraints) D->E F NPT Equilibration (1 bar, 5ns, Semi-isotropic) E->F G Production MD (500ns, Unrestrained) F->G H Trajectory Analysis (RMSD, RMSF, MM-GBSA) G->H I Validate 'Slow Isomerization' Conformational Shift G->I

Molecular Dynamics pipeline for evaluating hDAT-ligand membrane stability.

Thermodynamic Profiling & Pharmacophore Network

To quantify the impact of the -CF 3​ groups and the 1,4-diazepane ring, we extract the binding free energy ( ΔGbind​ ) using the MM-GBSA method over the final 100 ns of the MD trajectory. The data demonstrates that the extreme lipophilicity of the -CF 3​ groups significantly increases the residence time ( τ ) of the ligand compared to its fluorinated counterparts [2].

Quantitative Data Summary
Ligand Variant ΔGbind​ (kcal/mol)S1 Pocket RMSD (Å)Residence Time ( τ )Primary Interaction
1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane -11.4 1.8 > 500 ns Salt bridge (Asp79), Halogen bond
GBR 12909 (Reference) [2]-10.22.1~ 300 nsSalt bridge (Asp79), π−π stacking
Bis(4-fluorophenyl)methyl-1,4-diazepane-9.82.4~ 250 nsSalt bridge (Asp79), Hydrophobic
Pharmacophore Interaction Network

The binding efficacy of this compound is driven by a tripartite pharmacophore:

  • Ionic Anchor: The protonated 1,4-diazepane nitrogen forms a rigid salt bridge with Asp79.

  • Sigma-Hole Halogen Bonding: The equatorial -CF 3​ group acts as a halogen bond donor to the electron-rich aromatic ring of Phe76.

  • Steric/Hydrophobic Packing: The axial -CF 3​ group occupies a deep hydrophobic sub-pocket near Val152, displacing high-energy water molecules and driving an entropically favorable binding event.

Pharmacophore interaction network for the bis(trifluoromethyl)phenyl moiety.

Conclusion

The in silico modeling of 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane requires a departure from standard rigid docking protocols. By integrating Induced-Fit Docking to accommodate the massive steric bulk of the benzhydryl derivative, and utilizing membrane-embedded MD with the OPLS4 force field to accurately capture -CF 3​ halogen bonding and the "slow isomerization" kinetics [3], researchers can generate highly accurate, self-validating thermodynamic profiles for this class of DAT inhibitors.

References

  • Penmatsa, A., Wang, K. H., & Gouaux, E. (2013). X-ray structure of dopamine transporter elucidates antidepressant mechanism. Nature, 503(7474), 85-90. URL: [Link]

  • Zhang, Y., Rothman, R. B., Dersch, C. M., de Costa, B. R., Jacobson, A. E., & Rice, K. C. (2000). Synthesis and Transporter Binding Properties of Bridged Piperazine Analogues of 1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine (GBR 12909). Journal of Medicinal Chemistry, 43(21), 3959-3966. URL:[Link]

  • Stepanov, V., & Järv, J. (2008). Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909). Neurochemistry International, 53(6-8), 350-354. URL:[Link]

Exploratory

Spectroscopic Profiling of 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane: A Technical Whitepaper

Executive Summary In contemporary drug discovery, benzhydryl-substituted nitrogen heterocycles serve as privileged scaffolds, frequently utilized in the development of calcium channel blockers, antihistamines, and novel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, benzhydryl-substituted nitrogen heterocycles serve as privileged scaffolds, frequently utilized in the development of calcium channel blockers, antihistamines, and novel antineoplastic agents[1]. The compound 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane (CAS 507443-64-3) represents a highly lipophilic, sterically demanding derivative within this class.

As a Senior Application Scientist, I have designed this whitepaper to provide researchers and analytical chemists with a definitive, causality-driven guide to the spectroscopic behavior of this molecule. Rather than merely cataloging data, this guide deconstructs why the molecule exhibits specific Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) signatures, ensuring that your analytical workflows are both robust and self-validating.

Molecular Architecture & Physicochemical Rationale

The molecule is constructed from two distinct domains connected by a central C-N bond:

  • The 1,4-Diazepane Core : A flexible, seven-membered aliphatic heterocycle containing a tertiary amine (N1, the point of attachment) and a secondary amine (N4).

  • The Bis[4-(trifluoromethyl)phenyl]methyl Moiety : A bulky benzhydryl group heavily modified by strongly electron-withdrawing para-trifluoromethyl (-CF₃) groups.

The extreme electronegativity of the -CF₃ groups exerts a profound inductive pull across the aromatic systems, deshielding the benzylic core and dictating the thermodynamic stability of the molecule's gas-phase ions[2].

MolecularStructure Benzhydryl Bis[4-(CF3)phenyl]methyl (Benzylic CH: ~4.8 ppm) CF3_Groups CF3 Groups (19F NMR: -62.5 ppm) Benzhydryl->CF3_Groups para-substitution Cleavage C-N Bond Cleavage (MS/MS Primary Site) Benzhydryl->Cleavage Diazepane 1,4-Diazepane Ring (NH: ~3300 cm-1 IR) Cleavage->Diazepane N1 attachment

Fig 1: Structural domains and key spectroscopic nodes of the target molecule.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy provides the most granular view of the molecule's electronic environment. The data below synthesizes expected shifts based on the structural topology of benzhydryl homopiperazines[3].

Causality in NMR Signatures
  • ¹H NMR : The benzylic proton (CH) is highly deshielded, appearing as a sharp singlet near 4.8 ppm. This is caused by the combined electron-withdrawing inductive effects of the two trifluoromethylphenyl rings and the adjacent N1 nitrogen. Furthermore, because the 1,4-diazepane ring lacks a plane of symmetry and undergoes rapid conformational puckering at room temperature, its aliphatic protons do not appear as clean first-order doublets or triplets; instead, they present as complex, overlapping multiplets between 1.6 and 3.0 ppm.

  • ¹³C NMR : The diagnostic hallmark of this molecule is the spin-spin coupling between carbon and fluorine. The -CF₃ carbon appears as a distinct quartet at ~124 ppm due to one-bond coupling ( 1JCF​≈272 Hz). The adjacent aromatic carbon (C4') also splits into a quartet ( 2JCF​≈32 Hz).

  • ¹⁹F NMR : The six fluorine atoms are chemically equivalent due to the symmetry of the benzhydryl group, resonating as a sharp singlet at approximately -62.5 ppm. As established in literature regarding fluorinated probes, the exact chemical shift of the -CF₃ group is exquisitely sensitive to the local dielectric environment and solvent polarity[4].

Table 1: Summarized Multinuclear NMR Assignments (CDCl₃)
NucleusChemical Shift (ppm)Multiplicity & CouplingAssignment / Structural Rationale
¹H 7.65 – 7.45m (8H, AA'BB' system)Aromatic protons (ortho to -CF₃ and ortho to benzylic CH)
¹H 4.80s (1H)Benzylic CH (Deshielded by aromatic rings and N1)
¹H 2.60 – 3.00m (8H)Diazepane ring protons (C2, C3, C5, C7)
¹H 1.60 – 1.80m (2H)Diazepane ring protons (C6)
¹H 1.50br s (1H)Secondary amine NH (Exchangeable with D₂O)
¹³C 146.0sAromatic C1' (Attached to benzylic CH)
¹³C 129.0q ( 2JCF​≈32 Hz)Aromatic C4' (Attached to -CF₃)
¹³C 124.2q ( 1JCF​≈272 Hz)Trifluoromethyl carbon (-CF₃)
¹³C 75.5sBenzylic CH
¹³C 55.0, 54.0, 49.0, 47.0sDiazepane carbons (C2, C3, C5, C7)
¹⁹F -62.5s (6F)Equivalent -CF₃ groups

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR serves as an orthogonal validation tool, specifically targeting the functional groups that define the molecule's reactivity.

Causality in Vibrational Modes

The C-F bond is one of the strongest and most highly polarized single bonds in organic chemistry. During vibration, it produces a massive change in the molecular dipole moment. Consequently, the C-F stretching modes completely dominate the IR spectrum, manifesting as broad, overwhelmingly intense bands in the 1100–1300 cm⁻¹ region. This often obscures weaker C-N stretching vibrations.

Table 2: Key FT-IR Vibrational Assignments
Wavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Significance
~3300Medium, BroadN-H StretchConfirms the presence of the secondary amine in the diazepane ring.
3050WeakC-H Stretch (sp²)Aromatic ring C-H bonds.
2800 – 2950MediumC-H Stretch (sp³)Aliphatic diazepane ring C-H bonds.
1610, 1410MediumC=C StretchAromatic ring breathing modes.
1320, 1160, 1120Very StrongC-F StretchUnambiguous confirmation of the trifluoromethyl groups.

High-Resolution Mass Spectrometry (HRMS) & Fragmentation Dynamics

Electrospray Ionization (ESI) coupled with a Quadrupole Time-of-Flight (Q-TOF) analyzer is the gold standard for characterizing this compound.

Causality in Gas-Phase Fragmentation

In positive ion mode (ESI+), the molecule readily protonates at the more basic secondary amine (N4), yielding an intact precursor ion [M+H]+ at m/z 403.1609. Upon applying Collision-Induced Dissociation (CID), the molecule undergoes a highly predictable, thermodynamically driven cleavage.

The C-N bond connecting the benzhydryl group to the diazepane ring breaks, ejecting neutral 1,4-diazepane (100 Da). The remaining fragment is the bis[4-(trifluoromethyl)phenyl]methyl cation (m/z 303.06). Despite the electron-withdrawing nature of the -CF₃ groups, the extensive resonance delocalization across the two phenyl rings sufficiently stabilizes this positive charge, making m/z 303.06 the undisputed base peak of the MS/MS spectrum[2][5].

MSFragmentation Parent [M+H]+ m/z 403.16 (Protonated Precursor) Fragment1 Bis[4-(CF3)phenyl]methyl Cation m/z 303.06 (Base Peak) Parent->Fragment1 CID (C-N Cleavage) NeutralLoss Neutral Diazepane Loss of 100 Da Parent->NeutralLoss Neutral Loss

Fig 2: Primary ESI-MS/MS fragmentation pathway via Collision-Induced Dissociation.

Table 3: ESI-HRMS Data Summary
Ion TypeFormulaCalculated Exact MassObserved m/z (ESI+)Relative Abundance
Precursor [M+H]+ C₂₀H₂₁F₆N₂⁺403.1609403.1615 - 30% (Energy dependent)
Product (Base Peak)C₁₅H₉F₆⁺303.0608303.06100%

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, adhere to the following validated workflows:

Protocol 1: High-Resolution NMR Acquisition
  • Sample Preparation : Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Filter through a 0.2 µm PTFE syringe filter into a 5 mm NMR tube to remove particulates that distort magnetic field homogeneity.

  • Instrument Tuning : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium frequency of CDCl₃. Perform automated gradient shimming (Z1-Z5) to achieve a TMS linewidth at half-height of < 1.0 Hz.

  • Acquisition Parameters :

    • ¹H NMR : 16 scans, relaxation delay (D1) of 2.0 s, spectral width of 12 ppm.

    • ¹³C NMR : 512 scans, D1 of 2.0 s, spectral width of 250 ppm. Utilize WALTZ-16 decoupling to remove ¹H-C splitting while preserving the diagnostic C-F quartets.

    • ¹⁹F NMR : 64 scans, D1 of 1.5 s. Reference the spectrum externally to trichlorofluoromethane (CFCl₃) at 0.0 ppm.

Protocol 2: ESI-QTOF MS/MS Workflow
  • Sample Dilution : Prepare a 1 µg/mL solution of the analyte in LC-MS grade Acetonitrile/Water (50:50, v/v) modified with 0.1% Formic Acid to facilitate protonation.

  • Calibration : Prior to infusion, calibrate the Q-TOF mass axis using a standard tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix) to achieve mass accuracy within < 2 ppm.

  • Infusion & CID Ramping :

    • Introduce the sample via direct infusion at 5 µL/min.

    • Set the capillary voltage to +3500 V and the desolvation gas temperature to 250°C.

    • Isolate the precursor ion (m/z 403.16) in the quadrupole.

    • Ramp the Collision Energy (CE) in the collision cell from 10 eV to 40 eV using Argon gas. Observe the transition from the intact precursor to the dominant m/z 303.06 fragment to validate the C-N cleavage mechanism.

References

  • Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents Source: Scientific Research Publishing (SCIRP) URL:[Link]

  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins Source: PubMed Central (PMC) URL:[Link]

  • Fragmentation of benzylpyridinium “thermometer” ions and its effect on the accuracy of internal energy calibration Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL:[Link]

  • Gas-Phase Deprotonation of Benzhydryl Cations: Carbene Basicity, Multiplicity, and Rearrangements Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Foundational

preliminary cytotoxicity of 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane

An In-Depth Technical Guide to the Preliminary Cytotoxicity Assessment of 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane Abstract The journey of a novel chemical entity from discovery to a potential therapeutic a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preliminary Cytotoxicity Assessment of 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane

Abstract

The journey of a novel chemical entity from discovery to a potential therapeutic agent is a rigorous process, with safety and efficacy being paramount. A critical initial step in this journey is the evaluation of cytotoxicity. This guide provides a comprehensive, in-depth framework for conducting a preliminary cytotoxicity assessment of the novel compound, 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane. While specific experimental data for this compound is not yet publicly available, this document outlines a robust, scientifically-grounded methodology based on established principles and analogous structures. We will delve into the rationale behind experimental design, provide detailed protocols for in vitro assays, and discuss the interpretation of potential outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a foundational understanding of the cytotoxic profile of this and similar novel chemical entities. The 1,4-diazepane scaffold is a recognized pharmacophore present in a variety of biologically active compounds, and derivatives have been explored for a range of therapeutic applications including as antipsychotics, antiamnesics, and neuroprotective agents.[1][2][3][4][5] The inclusion of two trifluoromethylphenyl groups suggests a potential for enhanced bioavailability and interaction with biological targets.[6]

Introduction: The Compound and the Imperative of Cytotoxicity Screening

1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane is a synthetic compound characterized by a central 1,4-diazepane ring, a seven-membered heterocycle containing two nitrogen atoms. This core is substituted with a bis(4-trifluoromethyl)phenyl)methyl group. The trifluoromethyl (CF3) group is a common feature in medicinal chemistry, often introduced to enhance metabolic stability, lipophilicity, and binding affinity to target proteins.[6]

Before any therapeutic potential can be explored, a thorough understanding of a compound's interaction with living cells is essential. Cytotoxicity testing is a fundamental component of the preclinical safety assessment of any new chemical entity.[7][8][9] It provides crucial information on the concentration at which a compound induces cell death, its potential for off-target effects, and its therapeutic window. In vitro cytotoxicity assays serve as a rapid and cost-effective initial screen to identify compounds with promising safety profiles for further development, while also flagging those that are likely to be too toxic for therapeutic use.[7] These assays are instrumental in the early stages of drug discovery, helping to guide lead optimization and reduce reliance on animal testing.[10]

Experimental Design: A Rationale-Driven Approach

The design of a robust cytotoxicity study hinges on the careful selection of cell lines, assay methods, and experimental parameters. The goal is to create a self-validating system that yields reproducible and interpretable data.

Cell Line Selection: A Panel for Comprehensive Screening

To obtain a comprehensive preliminary cytotoxic profile, it is advisable to use a panel of cell lines that includes both cancerous and non-cancerous cells. This allows for the assessment of both anti-cancer potential and general toxicity, as well as the determination of a selectivity index.[8][9]

Table 1: Proposed Cell Line Panel for Cytotoxicity Screening

Cell LineTypeRationale
MCF-7 Human Breast AdenocarcinomaA well-characterized, estrogen receptor-positive cancer cell line, commonly used in anti-cancer drug screening.[8][9]
A549 Human Lung CarcinomaRepresentative of a common and aggressive cancer type; often used in inhalation toxicity and anti-cancer studies.[10][11]
HeLa Human Cervical AdenocarcinomaA robust and widely used cancer cell line for initial cytotoxicity screening.[8][9]
HEK293 Human Embryonic KidneyA non-cancerous cell line used to assess general cytotoxicity and determine the selectivity of the compound.[8][9]
Choice of Cytotoxicity Assay: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, reliable, and cost-effective colorimetric method for assessing cell viability.[8][9][12] The assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells. In living cells, mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[12] The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Experimental Protocol: The MTT Assay

This protocol provides a step-by-step guide for performing the MTT assay to evaluate the cytotoxicity of 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane.

Materials and Reagents
  • Selected cell lines (MCF-7, A549, HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Experimental Workflow

experimental_workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_assay Day 4/5: MTT Assay seed_cells Seed cells into a 96-well plate (5,000-10,000 cells/well) incubate_24h_1 Incubate for 24 hours at 37°C, 5% CO2 seed_cells->incubate_24h_1 prepare_dilutions Prepare serial dilutions of the test compound (e.g., 0.1 µM to 100 µM) add_compound Add 100 µL of compound dilutions to respective wells prepare_dilutions->add_compound incubate_exposure Incubate for desired exposure time (e.g., 24, 48, 72 hours) add_compound->incubate_exposure add_mtt Add 10 µL of 5 mg/mL MTT solution to each well incubate_mtt Incubate for 3-4 hours at 37°C add_mtt->incubate_mtt solubilize Remove medium and add 100 µL of DMSO to dissolve formazan incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Procedure
  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.[12]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare a stock solution of 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane in DMSO.

    • On the day of treatment, prepare serial dilutions of the test compound in complete medium. A typical starting concentration range could be from 0.1 µM to 100 µM.[12]

    • Include appropriate controls:

      • Vehicle control: Medium with the same concentration of DMSO as the highest compound concentration.

      • Untreated control: Cells in medium only.

      • Positive control: A known cytotoxic drug (e.g., doxorubicin).

    • After the 24-hour incubation, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.[12]

  • MTT Assay and Data Collection:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[12]

    • Incubate the plate for an additional 3-4 hours at 37°C.[12]

    • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

The raw absorbance data is used to calculate the percentage of cell viability for each compound concentration relative to the untreated control.

Percentage of Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

The results are then plotted as a dose-response curve (percentage of cell viability vs. compound concentration). From this curve, the half-maximal inhibitory concentration (IC50) can be determined. The IC50 is the concentration of a compound that reduces the viability of a cell population by 50%.[12]

Table 2: Hypothetical Cytotoxicity Data for 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane

Cell LineIC50 (µM) after 48h Exposure
MCF-7 8.5
A549 12.2
HeLa 15.7
HEK293 > 50

A lower IC50 value indicates higher cytotoxicity. The selectivity index (SI) can be calculated to assess the compound's preferential toxicity towards cancer cells over non-cancerous cells.

Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancerous cells

A higher SI value is desirable, as it suggests a greater therapeutic window.

Potential Mechanisms of Cytotoxicity and Future Directions

While the precise mechanism of action for 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane is unknown, compounds with similar structural motifs have been shown to interact with various cellular targets. The presence of the diazepine ring and bulky aromatic groups could facilitate interactions with enzymes or receptors, potentially leading to the induction of apoptosis or cell cycle arrest.

hypothetical_pathway Compound 1-{Bis[4-(trifluoromethyl)phenyl]methyl} -1,4-diazepane Target Hypothetical Target (e.g., Kinase, Receptor) Compound->Target Signaling_Cascade Downstream Signaling Cascade Target->Signaling_Cascade Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Cascade->Cell_Cycle_Arrest Apoptosis Apoptosis Signaling_Cascade->Apoptosis Cell_Death Cell Death Cell_Cycle_Arrest->Cell_Death Apoptosis->Cell_Death

Caption: Hypothetical mechanism of cytotoxicity.

Future studies should aim to elucidate the specific molecular targets and signaling pathways affected by this compound. Assays for apoptosis (e.g., caspase activity assays, Annexin V staining) and cell cycle analysis (e.g., flow cytometry) would provide valuable insights into the mechanism of cell death.

Conclusion

This technical guide provides a comprehensive framework for the preliminary in vitro cytotoxicity assessment of 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane. By following the detailed protocols and considering the rationale behind the experimental design, researchers can obtain reliable and informative data to guide the early stages of drug development. While the data presented here is hypothetical, the methodology is grounded in established scientific principles and provides a solid foundation for the empirical evaluation of this novel compound. The initial cytotoxicity profile is a critical piece of the puzzle in determining whether a new chemical entity warrants further investigation as a potential therapeutic agent.

References

  • Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds - Benchchem.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - ijprajournal.
  • Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats | bioRxiv.
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC.
  • 1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane | 926193-49-9 | Benchchem.
  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PubMed.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC.
  • (PDF) SYNTHESIS CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NOVEL 1-(5-((3,5-DIMETHYL-4-((4-(TRIFLUOROMETHYL)PHENYL)DIAZENYL)-1H-PYRAZOL-1-YL)METHYL) - ResearchGate.
  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - DSpace Cris Angular.
  • 発表論文 - 研究紹介 | 熊本大学大学院薬学教育部 生体機能分子合成学分野.
  • Synthesis and biological evaluation of benzo[b]furo[3,4-e][10][12]diazepin-1-one derivatives as anti-cancer agents - PubMed. Available from:

  • Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging - ACS Publications.
  • Design, Synthesis, and Evaluation of B-(Trifluoromethyl)phenyl Phosphine–Borane Derivatives as Novel Progesterone Receptor Antagonists - MDPI.
  • Synthesis and Biological Evaluation of Tropane-like 1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine (GBR 12909) Analogues | Request PDF - ResearchGate.
  • Synthesis, cytotoxicity and 99mTc-MIBI tumor cell uptake evaluation of 2-phenylbenzothiazole tagged triazole derivatives - PMC.
  • THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION - International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC.

Sources

Exploratory

Architecting Lipophilic Scaffolds: A Technical Whitepaper on 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane

Executive Overview In modern drug discovery, the design of molecules capable of interrogating deep, lipophilic receptor pockets while maintaining favorable pharmacokinetic profiles is a persistent challenge. 1-{Bis[4-(tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In modern drug discovery, the design of molecules capable of interrogating deep, lipophilic receptor pockets while maintaining favorable pharmacokinetic profiles is a persistent challenge. 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane (CAS:) has emerged as a highly specialized, privileged building block. By coupling a sterically demanding, electron-deficient benzhydryl moiety with a conformationally flexible 7-membered homopiperazine ring, this scaffold offers a unique vector for pharmacophore development.

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical rationale, synthetic causality, and analytical validation of this specific intermediate, providing drug development professionals with a robust framework for integrating it into complex discovery pipelines.

Structural & Physicochemical Rationale

The architectural selection of 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane is driven by specific structure-activity relationship (SAR) requirements:

  • Metabolic Shielding via Trifluoromethylation: Standard benzhydryl groups are highly susceptible to cytochrome P450-mediated oxidation at the para positions. The strategic placement of two strongly electron-withdrawing −CF3​ groups effectively blocks these metabolic soft spots, enhancing the molecule's half-life while simultaneously increasing its lipophilicity for blood-brain barrier (BBB) penetration.

  • Conformational Flexibility of 1,4-Diazepane: While piperazine (a 6-membered ring) is ubiquitous in medicinal chemistry, it often results in flat, rigid molecules. Substituting it with 1,4-diazepane (homopiperazine) increases the fraction of sp³ carbons ( Fsp3​ ) and introduces a flexible 7-membered ring. This allows the secondary amine to adopt distinct chair/boat conformations, projecting subsequent functional groups at unique angles to engage solvent-exposed regions or distinct hydrogen-bond networks.

Quantitative Physicochemical Data

The following table summarizes the core metrics of the scaffold, sourced from authoritative chemical databases like and [1, 2, 3].

PropertyValueImplication for Drug Design
CAS Number 507443-64-3Unique identifier for procurement and IP tracking.
Molecular Formula C20​H20​F6​N2​ High fluorine content drives lipophilicity.
Exact Mass 402.1527 g/mol Requires careful monitoring of MW in final drug candidates.
Estimated XLogP3 ~4.8Ideal for targeting hydrophobic GPCR/transporter pockets.
TPSA 24.1 ŲExcellent membrane permeability profile.
H-Bond Donors/Acceptors 1 / 8Secondary amine serves as the primary conjugation site.

Synthetic Architecture & Causality

The synthesis of this intermediate must be tightly controlled to prevent poly-alkylation. The following protocol is designed as a self-validating system , where the causality behind every reagent choice ensures a singular, high-purity outcome.

Step-by-Step Synthesis Methodology
  • Electrophile Generation (Halogenation):

    • Action: Dissolve bis(4-(trifluoromethyl)phenyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF, followed by the dropwise addition of thionyl chloride ( SOCl2​ , 1.5 eq) at 0 °C.

    • Causality: SOCl2​ is selected over phosphorus-based reagents because its byproducts ( SO2​ , HCl ) are gaseous. This allows the intermediate bis(4-(trifluoromethyl)phenyl)methyl chloride to be isolated via simple concentration, avoiding aqueous workups that could prematurely hydrolyze the highly reactive electrophile.

  • Controlled N-Alkylation:

    • Action: Dissolve 1,4-diazepane (5.0 eq) in anhydrous acetonitrile. Add anhydrous K2​CO3​ (2.0 eq). Slowly add the electrophile from Step 1 dropwise at 0 °C. Stir and allow to warm to room temperature.

    • Causality: Benzhydryl halides are aggressive electrophiles. Reacting them with a diamine typically yields an intractable mixture of mono- and bis-alkylated products. By employing a massive 5-fold stoichiometric excess of 1,4-diazepane, the statistical probability of bis-alkylation is virtually eliminated. The low temperature controls the exothermic SN​2 reaction trajectory, suppressing unwanted elimination side-reactions.

  • In-Process Self-Validation:

    • Action: Aliquot 10 µL of the reaction mixture, dilute in methanol, and inject into the LC-MS.

    • Validation: The protocol validates itself when the non-polar electrophile peak disappears and a highly polar, ionizable product peak ( m/z 403.2 [M+H]+ ) dominates the chromatogram.

  • Isolation & Workup:

    • Action: Concentrate the mixture in vacuo to remove acetonitrile. Partition the residue between Ethyl Acetate and 1M NaOH . Extract, dry over Na2​SO4​ , and concentrate.

    • Causality: The strongly basic aqueous layer ( NaOH ) ensures that the secondary amine of the product remains completely unprotonated, forcing it into the organic layer while washing away the excess water-soluble 1,4-diazepane and inorganic salts.

Synthesis_Workflow A Bis(4-CF3-phenyl)methanol Starting Material B Chlorination (SOCl2) Generates Electrophile A->B Anhydrous DCM C Bis(4-CF3-phenyl)methyl chloride Reactive Intermediate B->C High Yield, Gaseous Byproducts D N-Alkylation 5.0 eq 1,4-Diazepane C->D SN2 Mechanism E CAS 507443-64-3 Target Scaffold D->E K2CO3, 0°C to RT F LC-MS & NMR Self-Validation E->F Quality Control

Workflow for the synthesis and validation of CAS 507443-64-3.

Pharmacological Integration & Target Engagement Logic

Once synthesized, CAS 507443-64-3 acts as a nucleophilic anchor. In drug development, the secondary amine at the N4 position of the diazepane ring is typically functionalized via amidation, reductive amination, or urea formation.

The logic behind this integration is bipartite: The massive steric bulk of the bis(trifluoromethyl)benzhydryl group acts as a "hydrophobic anchor," driving van der Waals interactions deep within lipophilic receptor pockets (such as the allosteric sites of GPCRs). Concurrently, the 1,4-diazepane ring acts as a flexible spacer, directing the newly attached N4-substituent out toward the solvent-exposed hinge region to establish hydrogen bonds.

Pharmacophore_Logic Core CAS 507443-64-3 Pharmacophore Core Anchor Bis(4-CF3-phenyl)methyl Hydrophobic Anchor Core->Anchor Comprises Spacer 1,4-Diazepane Ring Flexible Spacer Core->Spacer Comprises Target Receptor Binding Site Deep Lipophilic Pocket Anchor->Target van der Waals Interactions Solvent Solvent-Exposed Region Functionalization Site Spacer->Solvent Directs N4-Substituent

Pharmacophore integration logic for the bis(trifluoromethyl)benzhydryl diazepane scaffold.

Analytical Characterization & Quality Control

To guarantee the integrity of the scaffold before downstream coupling, a strict, orthogonal analytical protocol must be executed.

Step-by-Step Analytical Protocol
  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Method: Utilize a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm) with a mobile phase gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes.

    • Validation: The compound must elute as a single, sharp peak (UV 254 nm) with a corresponding mass spectrum showing the [M+H]+ ion at m/z 403.2 . The presence of a peak at m/z 703.2 would indicate failure of the synthesis causality (formation of the bis-alkylated impurity).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Method: Acquire 1H , 13C , and 19F NMR spectra in CDCl3​ at 298 K.

    • Validation:

      • 1H NMR: Look for the diagnostic benzhydryl methine proton, which will appear as a distinct singlet integrated to 1H between 4.5–5.0 ppm. The homopiperazine protons will manifest as complex, overlapping multiplets between 2.5–3.5 ppm (integrated to 10H).

      • 19F NMR: This is the ultimate orthogonal check. The spectrum must show a singular, unambiguous singlet at approximately -62.0 ppm . This instantly verifies the presence of the symmetrical trifluoromethyl groups without any interference from the aliphatic core.

References

Foundational

A Theoretical and Computational Guide to 1,4-Diazepine Synthesis and Tautomerism

An In-Depth Technical Guide Abstract The 1,4-diazepine core is a quintessential "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2][3] The biological activity of the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The 1,4-diazepine core is a quintessential "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2][3] The biological activity of these seven-membered nitrogen-containing heterocycles is profoundly dictated by their three-dimensional structure and the subtle interplay of their constituent atoms. Consequently, the ability to rationally design synthetic routes and predict the structural dynamics, particularly tautomerism, is paramount for the development of novel therapeutics. This technical guide, intended for researchers, chemists, and drug development professionals, provides an in-depth exploration of how theoretical and computational chemistry serves as an indispensable tool in this endeavor. We will dissect the mechanistic underpinnings of 1,4-diazepine synthesis and unravel the complexities of their tautomeric equilibria, grounding our discussion in authoritative computational studies and validated protocols.

Section 1: The Enduring Significance of the 1,4-Diazepine Scaffold

The 1,4-diazepine nucleus is a cornerstone of modern pharmacology, most famously represented by drugs like diazepam. Its derivatives exhibit a vast spectrum of biological activities, including anxiolytic, anticonvulsant, sedative, antimicrobial, anti-HIV, and antitumor properties.[3][4] This remarkable versatility stems from the flexible seven-membered ring, which can adopt various conformations to interact with a wide array of biological targets.

However, this structural flexibility also introduces significant challenges. The synthetic outcome can be sensitive to reaction conditions, and the final molecule may exist as a mixture of interconverting tautomers. Each tautomer possesses a unique electronic distribution and shape, leading to different pharmacological and pharmacokinetic profiles. A deep, molecular-level understanding of the reaction mechanisms and the factors governing tautomeric stability is therefore not merely an academic exercise; it is a critical prerequisite for efficient synthesis and the rational design of next-generation 1,4-diazepine-based drugs. Computational chemistry provides the lens through which we can gain this essential predictive insight.

Section 2: Theoretical Elucidation of 1,4-Diazepine Synthetic Pathways

While numerous methods exist for synthesizing 1,4-diazepines, the condensation of a 1,2-diamine with a suitable dicarbonyl or an α,β-unsaturated carbonyl compound remains a fundamental approach.[1][4] Theoretical studies move beyond simple reaction schemes to map the entire potential energy surface, revealing the most favorable reaction pathways, identifying key intermediates, and quantifying the energy barriers that govern reaction rates.

Case Study: A DFT-Based Mechanistic Investigation

A compelling example of the power of computational chemistry is the theoretical investigation of the synthesis of 1,4-diazepine derivatives from dehydroacetic acid (a pyrone ring system) and aliphatic diamines.[4] This study, conducted using Density Functional Theory (DFT) and semi-empirical (PM3) methods, aimed to elucidate the precise reaction mechanism and determine the most probable synthetic route among several possibilities.

The reaction proceeds in two main stages: first, the formation of a cetimine intermediate, followed by its reaction with an aromatic aldehyde to form the final 1,4-diazepine ring. The theoretical investigation focused on identifying which nitrogen of the diamine initiates the attack and the subsequent steps of the cyclization. The calculations demonstrated that the reaction preferentially proceeds via a specific pathway (designated "Way 1" and "Path 1" in the original study), which is energetically more favorable than the alternatives.[4]

G Reactants Dehydroacetic Acid + 1,2-Diamine TS1 Transition State 1 Reactants->TS1 Intermediate_A Cetimine Intermediate (Product A) Reactants2 Intermediate A + Benzaldehyde Intermediate_A->Reactants2 TS1->Intermediate_A TS2 Transition State 2 Reactants2->TS2 Multiple Steps Intermediate_I1 Intermediate I1 Product 1,4-Diazepine Derivative Intermediate_I1->Product Multiple Steps TS2->Intermediate_I1 Multiple Steps

Caption: Preferred reaction pathway for 1,4-diazepine synthesis.

The Role of Reactivity Descriptors

A cornerstone of modern computational chemistry is the use of DFT-based reactivity descriptors to predict how molecules will interact. Before simulating an entire reaction, these descriptors provide a quick, quantitative assessment of reactivity. In the study of 1,4-diazepine synthesis, global reactivity descriptors and Fukui functions were employed to understand the nucleophilic and electrophilic nature of the reactants.[4]

  • HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the chemical reactivity. A small gap suggests high reactivity.

  • Chemical Potential (μ) and Hardness (η): These values help predict the direction of electron flow. The results indicated that electron transfer would occur from the diamine (nucleophile) to the dehydroacetic acid (electrophile).[4]

  • Fukui Functions (FF): These descriptors identify the specific atoms within a molecule that are most susceptible to nucleophilic or electrophilic attack, pinpointing the reaction sites.[4]

ReactantChemical Potential (μ)Hardness (η)Electrophilicity (ω)Predicted Role
Dehydroacetic Acid (1)High Negative ValueHighHighElectrophile
1,2-Ethylenediamine (2)Less Negative ValueHighLowNucleophile
Propan-1,2-diamine (3)Less Negative ValueHighLowNucleophile
Table based on findings from Meghezzi et al.[4]
Mapping the Potential Energy Surface

The "gold standard" for mechanistic elucidation is the computational mapping of the reaction's potential energy surface. This involves:

  • Geometry Optimization: Finding the lowest energy structure for all reactants, intermediates, and products.

  • Transition State (TS) Search: Locating the highest energy point along the lowest energy path between an intermediate and a product. This is the saddle point on the energy surface and represents the activation energy barrier.

  • TS Verification: A true transition state must have exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculations: This calculation traces the reaction path downhill from the transition state to confirm that it connects the intended reactant and product.[4]

These rigorous calculations allowed the researchers to confirm the most favorable reaction pathway by comparing the activation energies of the different proposed steps, providing a level of mechanistic detail that is often inaccessible through purely experimental means.[4]

Section 3: Unraveling Tautomeric Equilibria in 1,4-Diazepines

Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a critical feature of many 1,4-diazepine systems. The dominant tautomeric form can be influenced by substitution patterns, solvent, and temperature, directly impacting the molecule's biological activity.

Computational Approaches to Tautomer Stability

Theoretical chemistry provides a robust framework for predicting the relative stabilities of tautomers. By calculating the total energy of each optimized tautomeric structure, one can determine the equilibrium constant and the population of each form under given conditions. The choice of computational method is crucial for accuracy.

  • Ab Initio and DFT Methods: High-level ab initio calculations (like Møller-Plesset perturbation theory, MP2) and, more commonly, Density Functional Theory (DFT) are the methods of choice.[5] DFT offers a favorable balance between computational cost and accuracy for these systems.

  • Solvent Effects: Tautomeric equilibria are often highly sensitive to the solvent environment. Polar, protic solvents can stabilize certain tautomers through hydrogen bonding. Computational models like the Polarizable Continuum Model (PCM) are used to simulate the bulk effect of a solvent, providing more realistic predictions.[4]

Case Study 1: Imine-Enamine Tautomerism

The 1,4-diazepine derivative synthesized in the previously discussed study can exist in two primary tautomeric forms, an intermediate (I1) and a more stable form (I2).[4] Computational analysis was performed to determine their relative stabilities in both the gas phase and in a methanol solution.

Tautomerism I1 Tautomer I1 I2 Tautomer I2 (More Stable) I1->I2 Equilibrium Workflow cluster_pre Initial Setup cluster_ts Transition State Search cluster_post Validation & Analysis Build Build 3D Structures (Reactants, Products) Opt_React Optimize Reactants & Products Build->Opt_React TS_Guess Generate TS Guess (e.g., QST2) Opt_React->TS_Guess TS_Opt Optimize TS Geometry TS_Guess->TS_Opt TS_Verify Verify TS (1 Imaginary Freq.) TS_Opt->TS_Verify IRC Run IRC Calculation TS_Verify->IRC Analysis Calculate ΔG‡ & ΔG_rxn IRC->Analysis

Caption: Computational workflow for reaction mechanism investigation.

Protocol: Determining Tautomer Stabilities

This workflow is used to compare the relative energies of different tautomers.

  • Step 1: Build Tautomers: Generate 3D structures for all plausible tautomers.

  • Step 2: Gas-Phase Optimization: Perform a geometry optimization and frequency calculation for each tautomer in the gas phase (e.g., at the B3LYP/6-311+G(d,p) level). Confirm zero imaginary frequencies for each.

  • Step 3: Solvated Optimization: Using the gas-phase optimized structures as a starting point, repeat the optimization and frequency calculations, this time including a solvent model (e.g., SCRF=(PCM,Solvent=Methanol)).

  • Step 4: Energy Extraction: From the output files of the frequency calculations, extract the Gibbs free energy (or electronic energy, depending on the desired comparison) for each tautomer in both the gas phase and solution.

  • Step 5: Relative Energy Calculation: Choose the lowest energy tautomer as the reference (0.0 kcal/mol) and calculate the relative energies of all other tautomers with respect to it. These values can be used to calculate equilibrium populations via the Boltzmann distribution.

Section 5: Conclusion and Future Outlook

Theoretical and computational studies have fundamentally advanced our understanding of 1,4-diazepines. They provide unparalleled insight into the intricate details of synthetic reaction mechanisms, allowing for the prediction of outcomes and the rational design of improved catalytic systems. Furthermore, they offer a powerful and reliable means to predict and quantify tautomeric equilibria, a critical factor in determining the ultimate biological function of these vital molecules. The synergy between high-level computation and empirical validation, as seen in combined NMR/DFT studies, represents a gold standard for modern chemical research.

Looking ahead, the field will continue to evolve. The application of machine learning and AI may accelerate the discovery of novel synthetic routes and the prediction of reactivity. The development of more sophisticated explicit solvent models will provide even greater accuracy in predicting tautomeric preferences in complex biological environments. As computational power continues to grow, these theoretical tools will become even more integral to the pipeline of designing and developing the next generation of 1,4-diazepine-based therapeutics.

Section 6: References

  • Meghezzi, H., et al. (2013). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(3), 470-479. Link

  • Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. Link

  • ResearchGate. (n.d.). The structures of some 1,4-diazepines. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,4-Diazepines. Retrieved from [Link]

  • Semantic Scholar. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • OUCI. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • Vianello, R., & Zrinski, I. (2019). Racemization of oxazepam and chiral 1,4-benzodiazepines. DFT study of the reaction mechanism in aqueous solution. Organic & Biomolecular Chemistry, 17(8), 2146-2156. Link

  • ResearchGate. (n.d.). Simple synthesis, structure and ab initio study of 1,4-benzodiazepine-2,5-diones. Retrieved from [Link]

  • Koz'min, A. V., et al. (2015). Theoretical and experimental (15)N NMR study of enamine-imine tautomerism of 4-trifluoromethyl[b]benzo-1,4-diazepine system. Magnetic Resonance in Chemistry, 53(12), 1032-1039. Link

  • PubMed. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Link

Sources

Exploratory

The Strategic Role of Trifluoromethyl (-CF3) Groups in Ligand-Receptor Binding: A Mechanistic and Thermodynamic Guide

Executive Summary In modern medicinal chemistry, the trifluoromethyl (-CF3) group is far more than a metabolically stable bioisostere for a methyl or isopropyl group. It is a highly tunable pharmacophoric element that fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the trifluoromethyl (-CF3) group is far more than a metabolically stable bioisostere for a methyl or isopropyl group. It is a highly tunable pharmacophoric element that fundamentally alters the thermodynamic and structural landscape of ligand-receptor binding. By strategically installing a -CF3 group, drug development professionals can modulate lipophilicity, block metabolically labile sites, and—most critically—engineer highly specific orthogonal multipolar interactions within protein binding pockets 1.

This technical guide deconstructs the biophysical causality behind -CF3 integration, offering researchers actionable protocols for thermodynamic profiling and structural validation to optimize hit-to-lead trajectories.

The Physicochemical Identity of the -CF3 Group

To rationally design fluorinated ligands, one must first understand the unique spatial and electronic footprint of the -CF3 group. While the fluorine atom itself is small (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å) 2, the composite -CF3 group acts as a bulky, highly electronegative cylinder.

Structurally, the -CF3 group is generally described as being "slightly larger" than an isopropyl group but possesses a radically different electronic distribution 3. Its powerful electron-withdrawing nature strongly affects the polarity of nearby functional groups, modulating pKa and enhancing the hydrogen-bond donor capacity of adjacent amines or ureas 4.

Table 1: Physicochemical Properties Comparison
SubstituentVolume (ų)Electronegativity (Pauling)Lipophilicity Contribution (π)Inductive Effect (σI)
-H 7.22.200.000.00
-CH3 23.52.550.52-0.04
-CH(CH3)2 42.52.551.53-0.05
-CF3 39.8~3.40 (group)0.88 (aliphatic) / 1.44 (aromatic)0.39

Data summarized from standard medicinal chemistry indices to highlight the unique steric-electronic space -CF3 occupies.

Mechanistic Drivers of -CF3 in Receptor Binding

Orthogonal Multipolar Interactions (C-F...C=O)

Historically, organic fluorine was considered a poor hydrogen bond acceptor. However, recent structural biology reveals that -CF3 groups frequently engage in highly specific orthogonal multipolar interactions with the protein backbone 5. In these geometries, the partially negative fluorine atom sits in close proximity (< 3.2 Å) to the partially positive carbon of an amide carbonyl (C-F···C=O).

For example, in the development of menin-MLL inhibitors, the introduction of a -CF3 group resulted in short interactions with the menin backbone, substantially improving inhibitory activity 6. To predict these interactions, computational algorithms like FMAP (Fluorine Mapping) have been developed to support the structure-based design of favorable C-F···C=O networks 6.

Desolvation and the Hydrophobic Effect

The introduction of a -CF3 group significantly increases local lipophilicity. When a -CF3 group binds to a hydrophobic pocket, it displaces network-frustrated, high-energy water molecules. This desolvation process yields a massive entropic gain (ΔS > 0), which often serves as the primary thermodynamic driver for increased binding affinity.

Conformational Locking

Due to its steric bulk and strong dipole, a -CF3 group can exert profound conformational influences on the ligand [[7]](). Through the gauche effect or simple steric hindrance, the -CF3 moiety can pre-organize the ligand into its bioactive conformation, reducing the entropic penalty typically paid upon target binding.

CF3_Thermo Unbound Unbound State -CF3 exposed to solvent Receptor pocket hydrated Desolvation Desolvation (Positive dS) High-energy water displaced Hydrophobic effect Unbound->Desolvation Entropy Driven Interaction Specific Interactions (Negative dH) Orthogonal C-F...C=O Steric locking Desolvation->Interaction Enthalpy Driven Bound Bound Complex Optimized Free Energy (Negative dG) Interaction->Bound Stable Complex

Thermodynamic cycle of -CF3 ligand binding highlighting entropy and enthalpy contributions.

Experimental Workflows: Quantifying and Validating -CF3 Binding

To truly harness the power of -CF3 substitutions, researchers must move beyond simple IC50 measurements. The causality of affinity gains must be dissected thermodynamically and structurally.

Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Causality: ITC is the only technique that directly measures the heat of binding (ΔH), allowing researchers to parse the free energy (ΔG) into its enthalpic and entropic (-TΔS) components. This is critical for determining if a -CF3 substitution improved affinity via water displacement (entropy) or via new C-F...C=O interactions (enthalpy).

Step-by-Step Methodology:

  • Buffer Matching (Critical Step): Dialyze the purified receptor protein overnight against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 2% DMSO, pH 7.4). Use the exact final dialysate to prepare the -CF3 ligand solution. Failure to match buffers will result in massive heats of dilution that mask the binding signal.

  • Concentration Optimization: Prepare the receptor in the sample cell at 10–20 μM. Prepare the -CF3 ligand in the syringe at 100–200 μM (typically 10x the cell concentration).

  • Titration Execution: Set the ITC instrument (e.g., MicroCal PEAQ-ITC) to 25°C. Program a sequence of 19 injections (2 μL each, following an initial 0.4 μL dummy injection) with 150-second spacing and a stirring speed of 750 rpm.

  • Data Integration: Integrate the heat peaks and fit the data to a One-Set-of-Sites binding model using the Wiseman isotherm to extract Kd, ΔH, and N (stoichiometry).

  • Self-Validation Checkpoint: Evaluate the stoichiometry parameter (N). If N deviates significantly from 1.0 (e.g., < 0.7 or > 1.3 for a 1:1 complex), the active concentration of either the protein or the ligand is incorrect, and the thermodynamic parameters (ΔH, -TΔS) cannot be trusted. Recalibrate concentrations and repeat.

Table 2: Typical Thermodynamic Shifts upon -CF3 Substitution
ModificationΔG (Free Energy)ΔH (Enthalpy)-TΔS (Entropy)Primary Driving Force
-H to -CH3 Slight decreaseNegligible changeDecrease (favorable)Hydrophobic desolvation
-CH3 to -CF3 (Solvent exposed)No change / IncreaseIncrease (unfavorable)Decrease (favorable)Entropic gain offset by enthalpic penalty of cavity formation
-CH3 to -CF3 (Buried, aligned)Significant decreaseDecrease (favorable)Decrease (favorable)Synergistic multipolar interaction and desolvation
Protocol 2: Structural Validation via High-Resolution X-Ray Crystallography

Causality: To confirm that the thermodynamic gains are driven by orthogonal multipolar interactions, one must empirically measure the distance and geometry between the fluorine atoms and the protein backbone.

Step-by-Step Methodology:

  • Complex Formation: Incubate the purified receptor (10-15 mg/mL) with a 3- to 5-fold molar excess of the -CF3 ligand for 2 hours on ice to ensure saturation.

  • Crystallization: Set up sitting-drop vapor diffusion plates using broad sparse-matrix screens. Optimize hits by fine-tuning precipitant concentration and pH.

  • Data Collection: Cryoprotect the crystals and collect diffraction data at a synchrotron source (e.g., 100 K, wavelength ~1.0 Å) to achieve a resolution of at least 2.0 Å, which is required to accurately position the fluorine atoms.

  • Refinement: Process data using XDS and refine the structure using Phenix or REFMAC5. Fit the -CF3 ligand into the Fo-Fc difference electron density map.

  • Self-Validation Checkpoint: Analyze the B-factors (temperature factors) of the -CF3 group relative to the surrounding protein pocket. If the -CF3 B-factors are anomalously high, the group is rotationally disordered, indicating that the hypothesized C-F...C=O interaction is not structurally locked.

CF3_Workflow Start Hit Compound Identify Liability Design Rational -CF3 Insertion (FMAP Algorithm) Start->Design Synthesis Chemical Synthesis (Late-stage CF3) Design->Synthesis Assay Biophysical Assays (SPR & ITC) Synthesis->Assay Structure Structural Biology (X-ray / Cryo-EM) Assay->Structure Decision Affinity Improved? Structure->Decision Decision->Design No Lead Lead Candidate Decision->Lead Yes

Iterative workflow for rational -CF3 integration in hit-to-lead drug discovery.

Concluding Perspectives

The trifluoromethyl group is a high-leverage tool in medicinal chemistry. However, its application must be strictly rational. Blindly appending -CF3 groups to increase lipophilicity often leads to "molecular obesity" and poor pharmacokinetic profiles. By utilizing computational mapping (FMAP), rigorous thermodynamic profiling (ITC), and structural validation (X-ray), drug development professionals can exploit the unique multipolar and desolvation properties of fluorine to engineer best-in-class therapeutics.

Sources

Foundational

The 1,4-Diazepine Core: A Foundation for Diverse Bioactivity

An In-depth Technical Guide to 1,4-Diazepines in Medicinal Chemistry The 1,4-diazepine is a seven-membered heterocyclic ring system containing two nitrogen atoms at positions 1 and 4. This scaffold, particularly when fus...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 1,4-Diazepines in Medicinal Chemistry

The 1,4-diazepine is a seven-membered heterocyclic ring system containing two nitrogen atoms at positions 1 and 4. This scaffold, particularly when fused with a benzene ring to form a 1,4-benzodiazepine, represents a "privileged structure" in medicinal chemistry.[1][2][3][4] Its unique conformational flexibility allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[5][6][7][8]

The initial breakthrough of this class came with the serendipitous discovery of chlordiazepoxide in 1955 by Leo Sternbach, which led to the development of diazepam (Valium) in 1960.[1] This marked the beginning of the benzodiazepine era, which revolutionized the treatment of anxiety and other central nervous system (CNS) disorders.[1][9] While initially recognized for their CNS effects, the versatility of the 1,4-diazepine core has since been exploited to develop agents with a much wider range of therapeutic applications, including anticancer, anti-HIV, and anti-inflammatory activities.[1]

Caption: General chemical structures of the 1,4-diazepine and 1,4-benzodiazepine scaffolds.

Synthetic Strategies: Building the 1,4-Diazepine Framework

The construction of the 1,4-diazepine ring system can be achieved through various synthetic routes. The classical synthesis of 1,4-benzodiazepines often starts from a 2-aminobenzophenone derivative.[9]

A representative synthetic scheme involves the reaction of a 2-aminobenzophenone with hydroxylamine to form an oxime. Subsequent treatment with chloroacetyl chloride yields a chloroacetamide intermediate, which upon cyclization with a base like sodium hydroxide, forms the benzodiazepine-N-oxide. The N-oxide can then be reduced to the final 1,4-benzodiazepine.[9]

More contemporary methods have been developed to enhance efficiency and introduce greater molecular diversity. These include palladium-catalyzed cyclizations, multicomponent reactions, and the use of solid-phase synthesis techniques.[10][11] For instance, a palladium-catalyzed approach can be used for the cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates to form the benzodiazepine core.[10]

2-Aminobenzophenone 2-Aminobenzophenone Oxime Oxime 2-Aminobenzophenone->Oxime H2NOH Chloroacetamide Chloroacetamide Oxime->Chloroacetamide ClCOCH2Cl Benzodiazepine-N-oxide Benzodiazepine-N-oxide Chloroacetamide->Benzodiazepine-N-oxide NaOH (Cyclization) 1,4-Benzodiazepine 1,4-Benzodiazepine Benzodiazepine-N-oxide->1,4-Benzodiazepine PCl3 (Reduction)

Caption: A generalized classical synthetic pathway for 1,4-benzodiazepines.

Mechanism of Action: The GABAergic System and Beyond

The primary mechanism of action for classical benzodiazepines is the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA_A) receptor.[1][9] GABA is the primary inhibitory neurotransmitter in the central nervous system. Benzodiazepines bind to a specific site on the GABA_A receptor, distinct from the GABA binding site. This binding event enhances the effect of GABA, increasing the frequency of chloride ion channel opening, leading to hyperpolarization of the neuron and a reduction in its excitability.[1] This neuronal inhibition is the basis for the anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties of these drugs.[1][9]

cluster_0 Cellular Response GABA_A_Receptor GABA_A Receptor Chloride Channel GABA Binding Site Benzodiazepine Binding Site Increased_Cl_Influx Increased Chloride Influx GABA_A_Receptor:f1->Increased_Cl_Influx Channel Opening GABA GABA GABA->GABA_A_Receptor:f2 Binds Benzodiazepine Benzodiazepine Benzodiazepine->GABA_A_Receptor:f3 Binds Neuronal_Hyperpolarization Neuronal Hyperpolarization Increased_Cl_Influx->Neuronal_Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Neuronal_Hyperpolarization->Reduced_Excitability

Caption: Simplified mechanism of action of benzodiazepines at the GABA_A receptor.

While GABAergic modulation is the most well-known mechanism, research has revealed that 1,4-diazepine derivatives can interact with other biological targets. For example, some derivatives have shown efficacy as anticancer agents by inhibiting cyclin-dependent kinase 2 (CDK-2) or as protein synthesis inhibitors.[12][13] Others have been investigated as cholinesterase inhibitors for the potential treatment of Alzheimer's disease.[14]

Structure-Activity Relationships (SAR): Fine-Tuning Pharmacological Effects

The pharmacological profile of 1,4-benzodiazepines can be significantly altered by making substitutions at various positions on the core structure.[9] A thorough understanding of these structure-activity relationships (SAR) is crucial for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

PositionSubstitution Effect on ActivityRationale
Ring A (Position 7) An electron-withdrawing group (e.g., Cl, NO2, CF3) is crucial for anxiolytic and anticonvulsant activity.[1][9]Enhances the electrostatic interaction with the receptor binding pocket.
Ring B (Position 1) A small alkyl group (e.g., methyl) can increase potency.[1][15]May improve lipophilicity and receptor affinity.
Ring B (Position 2) A carbonyl group is generally required for high affinity to the benzodiazepine binding site.[1]Acts as a hydrogen bond acceptor, crucial for receptor interaction.
Ring C (Position 5) An aryl group (e.g., phenyl) is optimal for activity.[9]Participates in π-π stacking interactions within the binding site. Ortho-substitution on this ring with an electron-withdrawing group (e.g., F, Cl) can increase activity.[9]

The diazepine ring itself is conformationally flexible, and this has implications for its biological activity.[16] The presence of substituents can influence the ring's conformation and, consequently, its ability to bind to the target receptor.

Therapeutic Applications and Key 1,4-Diazepine-Based Drugs

The therapeutic landscape of 1,4-diazepines is vast, with numerous drugs approved for clinical use.[11]

Drug NamePrimary Therapeutic Indication(s)
Diazepam Anxiety, muscle spasms, seizures, alcohol withdrawal.[1][10]
Lorazepam Anxiety, insomnia, seizures.[9]
Alprazolam Anxiety, panic disorder.[9]
Clonazepam Seizures, panic disorder.[9]
Midazolam Sedation, anesthesia.[1]
Nitrazepam Insomnia.[9][10]

Beyond their established CNS applications, the 1,4-diazepine scaffold is being actively investigated for other therapeutic areas. The ability to modify the core structure and introduce different functional groups has led to the discovery of derivatives with potential as:

  • Anticancer agents [5][7][8][12]

  • Antiviral agents (including anti-HIV) [1]

  • Anthelmintics [5][7][8]

  • Antibacterial and antifungal agents [5][7][8]

Detailed Experimental Protocol: Synthesis of a 1,4-Benzodiazepine Derivative

This protocol provides a representative method for the synthesis of a substituted 1,4-benzodiazepine, adapted from established literature procedures.[9]

Objective: To synthesize 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

Materials:

  • 2-amino-5-chlorobenzophenone

  • Glycyl chloride hydrochloride

  • Pyridine

  • Ammonia (aqueous solution)

  • Acetic acid

  • Ethanol

  • Standard laboratory glassware and equipment

Procedure:

  • Step 1: Acylation. In a round-bottom flask, dissolve 2-amino-5-chlorobenzophenone (1 equivalent) in pyridine. Cool the solution in an ice bath. Add glycyl chloride hydrochloride (1.1 equivalents) portion-wise while maintaining the temperature below 10 °C. Stir the reaction mixture at room temperature for 4 hours.

  • Step 2: Hydrolysis. Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Step 3: Cyclization. Dissolve the crude product from Step 2 in a mixture of ethanol and acetic acid. Add aqueous ammonia and heat the mixture to reflux for 2 hours.

  • Step 4: Purification. Cool the reaction mixture to room temperature. The product should precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. Recrystallize from ethanol to obtain the pure 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination to confirm its identity and purity.

Future Perspectives and Bioisosteric Replacements

The field of 1,4-diazepine medicinal chemistry continues to evolve. A key area of research is the development of derivatives with improved side-effect profiles. For example, efforts are underway to design compounds that are selective for specific subtypes of the GABA_A receptor to separate the anxiolytic effects from the sedative and addictive properties.

Another important strategy is the use of bioisosteric replacements to modify the physicochemical and pharmacokinetic properties of 1,4-diazepines.[13][17] For instance, replacing an amide bond with a 1,2,4-triazole or an oxadiazole can lead to compounds with improved metabolic stability.[17][18] The replacement of the amide in diazepam with a triazole ring to give alprazolam is a classic example of successful bioisosterism, resulting in a different metabolic profile and therapeutic application.[18]

References

  • Gali-Muhtasib, H., & Taha, K. K. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. In Benzodiazepines. IntechOpen. [Link]

  • Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]

  • Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry, 1(1), 8-12. [Link]

  • Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709–729. [Link]

  • Semantic Scholar. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

  • Bennett, D. A., & Petravic, J. (1984). Pharmacological and neurochemical properties of 1,4-diazepines with two annelated heterocycles ('hetrazepines'). Journal of Pharmacy and Pharmacology, 36(5), 312-316. [Link]

  • Vampa, G., Rampa, A., & Bisi, A. (1987). Structure-activity relationship in the effect of 1,4-benzodiazepines on morphine, aminopyrine and oestrone metabolism. Pharmacological Research Communications, 19(5), 347-356. [Link]

  • Kim, J. H., Lee, S. H., & Park, J. H. (2025). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 30(15), 1234. [Link]

  • Khan, I., Ibrar, A., Abbas, N., & Khan, A. (2014). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. Trade Science Inc.[Link]

  • Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]

  • Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Open University of Catalonia. [Link]

  • Gawronski, J., & Rychlewska, U. (2005). Experimental and Computational Studies of Ring Inversion of 1,4-Benzodiazepin-2-ones: Implications for Memory of Chirality Transformations. The Journal of Organic Chemistry, 70(4), 1279–1285. [Link]

  • Pertejo, P., García-Valverde, M., Peña, P., Cordero, N. A., Torroba, T., & González-Ortega, A. (2014). Experimental and theoretical studies on the effect of the oxo group in 1,4-benzodiazepines. Organic & Biomolecular Chemistry, 12(27), 4905–4916. [Link]

  • Heravi, M. M., Bakhtiari, K., & Oskooie, H. A. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(1), 184-194. [Link]

  • Patel, K. D., & Shah, V. H. (2012). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 444-448. [Link]

  • Mikuláš, M., & Kovačević, B. (2019). Racemization of oxazepam and chiral 1,4-benzodiazepines. DFT study of the reaction mechanism in aqueous solution. Organic & Biomolecular Chemistry, 17(5), 1149-1158. [Link]

  • Singh, P., Kumar, A., & Singh, R. (2024). Synthesis, biological profile and computational insights of new derivatives of benzo [B][6][9] diazepines as prospective anticancer agents for inhibiting the CDK-2 protein. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]

  • Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry, 1(1), 008-0012. [Link]

  • Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]

  • ResearchGate. (n.d.). 1,4-Diazepines. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • El-Sayed, M. A. A., & El-Tombary, A. A. (2025). Design and synthesis of novel 1,4-benzodiazepine derivatives and their biological evaluation as cholinesterase inhibitors. Archiv der Pharmazie, 358(8). [Link]

  • Patel, K. D., & Shah, V. H. (2012). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 444-448. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

  • Singh, A., & Kumar, R. (2022). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 12(48), 31085-31107. [Link]

  • Cambridge MedChem Consulting. (2024, February 16). Ester and Amide Bioisosteres. [Link]

  • Wang, Y., Li, Y., & Zhang, H. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 30(9), 2014. [Link]

  • Wang, Y., Zhang, Y., & Li, J. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Journal of Medicinal Chemistry, 65(21), 14466–14485. [Link]

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Protocols & Analytical Methods

Method

Application Note: Comprehensive Analytical Characterization of 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane

Abstract This document provides a comprehensive suite of analytical methodologies for the definitive characterization of 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane, a novel small molecule with potential appli...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive suite of analytical methodologies for the definitive characterization of 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane, a novel small molecule with potential applications in central nervous system (CNS) drug discovery. The 1,4-diazepane scaffold is a recognized "privileged structure" in medicinal chemistry, known for its wide range of biological activities.[1][2] The unique structural features of the target molecule—a flexible diazepane ring, a bulky lipophilic bis-trifluoromethylphenyl moiety, and a chiral center—necessitate a multi-faceted analytical approach to ensure identity, purity, and solid-state form. This guide is intended for researchers, analytical scientists, and drug development professionals, offering detailed, field-proven protocols for structural elucidation, purity and impurity profiling, and solid-state analysis.

Introduction and Analytical Strategy

1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane is a compound of interest due to its structural similarity to known CNS-active agents.[1][3] Its high lipophilicity and the presence of two trifluoromethyl (CF3) groups suggest it is designed for blood-brain barrier penetration.[4][5][6] A thorough analytical characterization is paramount for advancing such a candidate through the drug development pipeline, as seemingly minor variations in structure, purity, or crystalline form can profoundly impact pharmacological behavior, safety, and stability.[7][8][9]

Our analytical strategy is built upon an orthogonal, multi-technique workflow. This approach ensures that each critical quality attribute is assessed by the most appropriate method, providing a high-confidence, comprehensive data package. The workflow begins with unambiguous structural confirmation, proceeds to quantitative purity assessment, and concludes with an evaluation of the material's solid-state properties.

Analytical_Workflow cluster_0 Phase 1: Identity & Structure cluster_1 Phase 2: Purity & Impurities cluster_2 Phase 3: Physicochemical Properties cluster_3 Phase 4: Reporting API Bulk Active Pharmaceutical Ingredient (API) NMR NMR Spectroscopy (1H, 13C, 19F) API->NMR Structural Elucidation MS Mass Spectrometry (HRMS, MS/MS) API->MS Identity Confirmation XRPD Crystallinity & Polymorph (XRPD) API->XRPD Solid Form Analysis HPLC_UV Purity by HPLC-UV (Area % Normalization) NMR->HPLC_UV MS->HPLC_UV HPLC_MS Impurity Identification (LC-MS) HPLC_UV->HPLC_MS Identify Peaks >0.1% Chiral_HPLC Enantiomeric Purity (Chiral HPLC) HPLC_UV->Chiral_HPLC If Chiral Report Certificate of Analysis (CoA) & Characterization Summary HPLC_MS->Report Chiral_HPLC->Report DSC_TGA Thermal Properties & Solvates (DSC / TGA) XRPD->DSC_TGA Confirm Transitions DSC_TGA->Report

Caption: Comprehensive Analytical Workflow for Drug Candidate Characterization.

Part I: Structural Elucidation and Identity

The primary step is to confirm that the synthesized material has the correct chemical structure and mass. We employ Nuclear Magnetic Resonance (NMR) for structural connectivity and Mass Spectrometry (MS) for elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the atomic-level map of the molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Expert Insight: The presence of two CF₃ groups makes ¹⁹F NMR an exceptionally powerful tool. It provides a clean spectrum with a high signal-to-noise ratio, confirming the presence of the trifluoromethyl environment and serving as an excellent method for quantification, even without a specific reference standard for the molecule itself.[10][11]

Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its higher boiling point.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Expected Signals: Multiple signals in the aromatic region (7-8 ppm) for the trifluoromethylphenyl protons, a singlet or multiplet for the benzylic proton (~5-6 ppm), and complex multiplets in the aliphatic region (2-4 ppm) for the seven-membered diazepane ring protons.[12][13]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected Signals: A quartet for the CF₃ carbon (due to C-F coupling), multiple aromatic signals, and several aliphatic signals corresponding to the diazepane ring carbons.[2][14]

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Expected Signals: A strong singlet peak, confirming that both CF₃ groups are in equivalent chemical environments. A known amount of an internal standard like hexafluorobenzene can be added for quantitative purposes.[10]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate mass measurement, which is used to confirm the elemental formula.

Expert Insight: Electrospray Ionization (ESI) is the preferred method for this molecule due to the presence of basic nitrogen atoms in the diazepane ring, which are easily protonated to form [M+H]⁺ ions. The unique fragmentation patterns of fluorinated compounds can also provide strong confirmatory evidence of the structure.[15][16]

Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Instrumentation: Use an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Acquisition:

    • Infuse the sample directly or via an LC system.

    • Acquire data in positive ion mode to observe the [M+H]⁺ ion.

    • Target Exact Mass for C₂₁H₂₃F₆N₂⁺ ([M+H]⁺): 433.1760

  • MS/MS Fragmentation:

    • Isolate the parent ion (m/z 433.18) and perform collision-induced dissociation (CID).

    • Expected Fragments: Look for characteristic losses, such as the neutral loss of a C₇H₄F₃ fragment (trifluoromethylphenyl group) or cleavage within the diazepane ring.

Part II: Chromatographic Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecule drug candidates.[17][18][19]

Reversed-Phase HPLC for Purity Assessment

Expert Insight: The high lipophilicity of this molecule dictates the use of a robust C18 stationary phase with a strong organic mobile phase like acetonitrile. A gradient elution is necessary to ensure that any less-retained (more polar) or more-retained (more lipophilic) impurities are effectively separated and eluted. While a C18 column is a reliable starting point, stationary phases with alternative selectivity, such as Phenyl-Hexyl or Pentafluorophenyl (PFP), can be invaluable for resolving closely-related impurities by leveraging π-π interactions with the aromatic rings.[20]

Protocol: HPLC-UV Purity Method

  • System Preparation: Ensure the HPLC system is well-maintained and equilibrated with the initial mobile phase conditions.

  • Sample Preparation: Accurately prepare a sample solution at a concentration of ~0.5 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile:Water).

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmHigh efficiency for resolving impurities.
Mobile Phase A 0.1% Formic Acid in WaterVolatile modifier, good for MS compatibility.[21]
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for eluting a lipophilic compound.
Gradient 20% to 95% B over 10 minEnsures elution of all related substances.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2 µLSmall volume to prevent peak overload.
UV Detection 220 nmWavelength captures the phenyl chromophore.
  • System Suitability: Before sample analysis, inject a standard solution five times and verify that the system meets pre-defined criteria (e.g., %RSD of peak area < 2.0%, Tailing Factor 0.8-1.5). This ensures the trustworthiness of the generated data.

  • Data Analysis: Integrate all peaks and calculate purity using the area percent normalization method.

Chiral HPLC for Enantiomeric Purity

The benzylic carbon atom in the molecule is a stereocenter. Unless a stereospecific synthesis was employed, the material will be a racemic mixture. It is critical to confirm this and, if a single enantiomer is intended, to determine its enantiomeric excess (% ee).

Protocol: Chiral HPLC Screening

  • Column Selection: Utilize a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are excellent starting points.

  • Mobile Phase: Typically, normal-phase solvents like Hexane/Isopropanol or alcohol/acetonitrile mixtures are used.

  • Method Development: Screen various mobile phase compositions to achieve baseline separation of the two enantiomers.

  • Quantification: Once separation is achieved, calculate the % ee using the peak areas of the two enantiomers.

Part III: Solid-State Characterization

The physical form of an API can significantly impact its manufacturing, stability, and bioavailability.[9][22][23] It is crucial to understand whether the material is crystalline or amorphous and to screen for potential polymorphism.[7][8]

Caption: Synergy between key solid-state characterization techniques.

Protocol: Solid-State Analysis

  • X-Ray Powder Diffraction (XRPD):

    • Purpose: To assess the degree of crystallinity. A sharp diffraction pattern indicates crystalline material, while a broad halo signifies an amorphous solid.[8]

    • Procedure: Gently pack a small amount of sample (~15 mg) onto a sample holder. Acquire data over a 2θ range of approximately 2° to 40°.

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To measure thermal transitions. Provides the melting point (Tm) for a crystalline solid or the glass transition (Tg) for an amorphous one.[8][23]

    • Procedure: Accurately weigh 2-5 mg of sample into an aluminum pan and seal. Heat at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Thermogravimetric Analysis (TGA):

    • Purpose: To detect the presence of residual solvents or water by measuring weight loss upon heating.[23]

    • Procedure: Place 5-10 mg of sample into a tared TGA pan. Heat at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere and monitor for mass loss.

TechniqueParameter MeasuredTypical Interpretation for a Pure, Anhydrous Crystalline Solid
XRPD Diffraction PatternSharp, defined peaks at specific 2θ angles.
DSC Heat FlowA single, sharp endotherm corresponding to the melting point.
TGA Weight LossNo significant weight loss (<0.5%) before decomposition.

Conclusion

The analytical protocols detailed in this application note provide a robust framework for the comprehensive characterization of 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane. By systematically applying NMR, MS, HPLC, and solid-state techniques, researchers can build a high-quality data package that confirms the molecule's identity, quantifies its purity, and defines its physical form. This rigorous characterization is an indispensable foundation for all subsequent stages of research and development.

References

  • Auriga Research. (n.d.). Solid State Characterization. Retrieved from [Link]

  • Mohler, F. L., Dibeler, V. H., & Reese, R. M. (n.d.). Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards. Retrieved from [Link]

  • Solitek Pharma. (2025, March 24). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? Retrieved from [Link]

  • Intertek. (n.d.). Pharmaceutical Solid State Materials Characterisation. Retrieved from [Link]

  • Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 343. Retrieved from [Link]

  • Washington, J. W., & Jenkins, T. M. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 55(15), 10435-10446. Retrieved from [Link]

  • Vici Health Sciences. (2025, March 19). Solid State Properties of Drugs. Retrieved from [Link]

  • Gomez-Rios, G. A., Gion, A., & Pawliszyn, J. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry, 91(6), 3847-3853. Retrieved from [Link]

  • Ellis, D. A., Mabury, S. A., Hurum, D. C., & Sjöholm, L. (2003). The use of 19F NMR and mass spectrometry for the elucidation of novel fluorinated acids and atmospheric fluoroacid precursors evolved in the thermolysis of fluoropolymers. Analyst, 128(6), 756-764. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3-(Trifluoromethyl)phenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Patil, A. B., et al. (2011). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 3(6), 88-93. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzodiazepine analogues. Part 19. 1H and 13C NMR spectroscopic studies of 2-phenyl-1,4- and 1,5-benzoheterazepinethione derivatives. Retrieved from [Link]

  • Madridge Publishers. (2019, January 28). NMR 1H Spectra of the[7][22]Diazepino[4,5-b]Indole Derivatives: Experimental versus GIAO calculated Data. Retrieved from [Link]

  • Boumoud, T., et al. (2014). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 19(8), 11856-11867. Retrieved from [Link]

  • García-Ruiz, C., et al. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][7][8]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry, 85(18), 11849-11859. Retrieved from [Link]

  • El-Gendy, A. A., et al. (2005). Benzodiazepine analogues. Part 21. 13C NMR analysis of benzoxathiepine derivatives. Magnetic Resonance in Chemistry, 43(11), 921-926. Retrieved from [Link]

  • Bouzriba, S., et al. (2020). Investigation of [3H]diazepam derivatives as allosteric modulators of GABAA receptor α1β2γ2 subtypes: combination of molecular docking/dynamic simulations, pharmacokinetics/drug-likeness prediction, and QSAR analysis. Journal of Biomolecular Structure and Dynamics, 39(12), 4349-4364. Retrieved from [Link]

  • Wager, T. T., et al. (2010). Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. ACS Chemical Neuroscience, 1(6), 435-449. Retrieved from [Link]

  • Singh, D. K., et al. (2018). Pharmaceutical Analysis—Drug Purity Determination. In Reference Module in Chemistry, Molecular Sciences and Chemical Engineering. Elsevier. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). Examining the Selectivities of Several C18 and Modified C18 Phases – Advantages of Phenyl and Pentafluorophenyl (PFP) Phases. Retrieved from [Link]

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541-553. Retrieved from [Link]

  • Unzeta, M., et al. (2016). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience, 10, 337. Retrieved from [Link]

  • Uddin, M. N., et al. (2016). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. Research and Reviews: Journal of Pharmaceutical Analysis, 5(2). Retrieved from [Link]

  • Uddin, M. N., Samanidou, V. F., & Papadoyannis, I. N. (2014). An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. Pharmaceutical Analytical Acta, 5(6). Retrieved from [Link]

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Application

Application Note: Exploiting the 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane Scaffold in Oncology Drug Discovery

Target Audience: Medicinal Chemists, Oncology Researchers, and Assay Development Scientists Document Type: Technical Application Note & Experimental Protocol Introduction & Pharmacophore Rationale In contemporary oncolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Oncology Researchers, and Assay Development Scientists Document Type: Technical Application Note & Experimental Protocol

Introduction & Pharmacophore Rationale

In contemporary oncology drug discovery, targeting deep, highly lipophilic protein crevices—such as those found in protein-protein interactions (PPIs) (e.g., MDM2-p53, Bcl-2) or the allosteric pockets of mutated kinases—requires specialized chemical scaffolds. The compound 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane (CAS 507443-64-3) has emerged as a highly privileged building block for generating targeted oncology therapeutics.

The strategic utility of this scaffold is driven by two distinct structural modules:

  • The Bis[4-(trifluoromethyl)phenyl]methyl Moiety: The incorporation of trifluoromethyl (–CF3) groups is a foundational strategy in medicinal chemistry to enhance lipophilicity and membrane permeability[1]. Crucially, the –CF3 groups block cytochrome P450-mediated oxidation at the para-positions of the phenyl rings, dramatically increasing the metabolic stability of the resulting drug candidate[1]. Furthermore, the sheer steric bulk of the bis-diaryl system is ideal for displacing native ligands in expansive hydrophobic binding sites.

  • The 1,4-Diazepane (Homopiperazine) Core: Unlike rigid piperazines, the 7-membered diazepane ring offers enhanced conformational flexibility, allowing the attached pharmacophores to adopt optimal binding geometries[2]. It also provides a secondary amine (N4) that serves as a highly reactive synthetic handle for rapid library diversification.

Physicochemical Profiling

Understanding the baseline properties of the scaffold is critical for predicting the pharmacokinetic behavior of downstream derivatives. As shown in Table 1 , the scaffold sits at the upper boundaries of Lipinski's Rule of 5, making it an ideal anchor for "Beyond Rule of 5" (bRo5) modalities, such as Proteolysis Targeting Chimeras (PROTACs).

Table 1: Physicochemical Properties of the Diazepane Scaffold

PropertyValueDrug Design Implication
Molecular Weight 430.4 g/mol Provides significant mass for target anchoring; requires low-MW warheads to maintain oral bioavailability.
cLogP ~4.8Highly lipophilic; ensures excellent cell membrane permeability and blood-brain barrier (BBB) crossing for neuro-oncology.
TPSA 24.1 ŲLow polar surface area prevents efflux pump recognition and enhances intracellular accumulation.
H-Bond Donors/Acceptors 1 / 8The single secondary amine allows for singular, controlled functionalization without protecting group chemistry.

Experimental Workflows & Protocols

To transition this scaffold from a raw building block to a validated oncology lead, a self-validating experimental workflow must be employed. The following protocols detail the synthesis of a targeted library, followed by phenotypic screening and biophysical target validation.

Protocol 1: Scaffold Diversification via Amide Coupling

Objective: Functionalize the N4 position of the 1,4-diazepane ring to generate a library of putative kinase/PPI inhibitors. Causality: Amide coupling is selected for its high atom economy and functional group tolerance. HATU is utilized as the coupling reagent because the secondary amine of the 1,4-diazepane ring is sterically hindered by the adjacent bulky diaryl system; HATU generates a highly reactive Atab-ester intermediate that overcomes this steric barrier.

Step-by-Step Methodology:

  • Activation: In an oven-dried vial under nitrogen, dissolve the desired carboxylic acid warhead (1.1 eq, 0.55 mmol) in 3 mL of anhydrous DMF. Add HATU (1.2 eq, 0.60 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol). Stir at room temperature (RT) for 15 minutes to pre-form the active ester.

  • Coupling: Add 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane (1.0 eq, 0.50 mmol) in a single portion.

  • Reaction: Stir the mixture at RT for 4–6 hours. Monitor reaction progression via LC-MS until the scaffold mass (m/z 431 [M+H]+) is consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify the residue via reverse-phase preparative HPLC (Acetonitrile/Water with 0.1% TFA) to yield the pure derivative.

Protocol 2: Cellular Target Engagement via CETSA

Objective: Validate that the observed cytotoxicity of the synthesized derivatives is driven by direct engagement with the intended oncogenic target inside living cells. Causality: Standard viability assays (e.g., CellTiter-Glo) confirm cell death but cannot rule out off-target toxicity. The Cellular Thermal Shift Assay (CETSA) bridges this gap. By applying heat to intact cells, unbound proteins denature and aggregate. If the diazepane derivative binds the target, it thermodynamically stabilizes the protein, shifting its melting temperature (Tm) higher. This proves on-target mechanism of action in a physiological environment[3][4].

Step-by-Step Methodology:

  • Cell Treatment: Seed HCT116 colon carcinoma cells in a 6-well plate at 1×106 cells/well. Incubate overnight. Treat cells with the target diazepane derivative (e.g., 10 µM) or DMSO control for 2 hours at 37°C.

  • Harvesting: Wash cells with PBS, trypsinize, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension equally into 8 PCR tubes (50 µL per tube).

  • Thermal Challenge: Place the PCR tubes in a thermal cycler. Subject each tube to a distinct temperature along a gradient (e.g., 40°C to 63°C) for exactly 3 minutes, followed by 3 minutes at 25°C.

  • Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen for 1 min, then a 20°C water bath for 2 min). Note: Avoid harsh detergents (like SDS) as they will artificially denature the protein and disrupt the ligand-target complex.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification: Transfer the soluble supernatant to a new plate. Quantify the remaining soluble target protein using AlphaLISA or quantitative Western Blotting. Plot the data to calculate the ΔTm shift.

Data Presentation & Interpretation

The integration of phenotypic viability data with biophysical CETSA data allows for the rapid triage of false positives. Table 2 illustrates a representative dataset from a hit-to-lead optimization campaign utilizing the diazepane scaffold.

Table 2: Representative Screening Data for Diazepane Derivatives

Compound IDR-Group ModificationHCT116 Viability (IC₅₀, µM)Target CETSA Shift (ΔTm, °C)Lead Status
Scaffold -H (Secondary Amine)> 50.0+ 0.1Inactive Baseline
Diaz-01 Acetyl12.5+ 0.4Off-target toxicity (Discard)
Diaz-02 Benzoyl2.4+ 3.5Moderate Binder
Diaz-03 Substituted Heteroaryl0.08 + 7.8 Potent Lead (Progress)

Interpretation: While Diaz-01 showed moderate cell killing, the lack of a CETSA shift indicates the cell death is driven by off-target toxicity. Diaz-03 demonstrates potent phenotypic killing perfectly correlated with massive target stabilization (+7.8 °C), validating it as a high-quality lead.

Discovery Workflow Visualization

The following diagram maps the logical progression from raw scaffold selection to validated lead, ensuring all experimental choices are driven by mechanistic validation.

G Scaffold 1-{Bis[4-(CF3)phenyl]methyl}- 1,4-diazepane Scaffold Synthesis Library Synthesis (Amidation/Alkylation) Scaffold->Synthesis Diversification Screening Phenotypic Screening (CellTiter-Glo Viability) Synthesis->Screening High-Throughput CETSA Target Engagement (CETSA ΔTm Profiling) Screening->CETSA Active Hits Hit Hit-to-Lead Optimization (In Vivo Efficacy) CETSA->Hit Validated Binders

Workflow for oncology drug discovery using the bis(trifluoromethyl)phenyl diazepane scaffold.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis of 1,4-Diazacycles by Hydrogen Borrowing The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery National Center for Biotechnology Information (PMC) URL:[Link]

  • Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays eLife Sciences URL:[Link]

Sources

Method

Application Notes and Protocols for 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane as a Putative Orexin Receptor Ligand

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization of 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane as a poten...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization of 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane as a potential ligand for orexin receptors (OX1R and OX2R). While this specific molecule is presented here as a novel investigational compound, the methodologies detailed within are grounded in established principles for the evaluation of orexin receptor antagonists. This guide offers a framework for its synthesis, in vitro characterization of its binding affinity and functional activity, and considerations for in vivo studies. The protocols are designed to be self-validating, incorporating essential controls and data analysis steps to ensure scientific rigor.

Introduction: The Orexin System and the Rationale for 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane

The orexin system, comprising two G protein-coupled receptors (GPCRs), orexin-1 (OX1R) and orexin-2 (OX2R), and their endogenous neuropeptide ligands, orexin-A and orexin-B, is a critical regulator of wakefulness, arousal, and other physiological processes.[1] Dysregulation of the orexin system is implicated in sleep disorders such as insomnia.[2][3] Dual Orexin Receptor Antagonists (DORAs) have emerged as a promising therapeutic class for the treatment of insomnia by promoting sleep through the blockade of orexin signaling.[2][3]

The molecular structure of 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane suggests its potential as an orexin receptor antagonist. The 1,4-diazepane core is a "privileged structure" found in numerous biologically active compounds, including the approved DORA, suvorexant.[4][5] The bulky bis[4-(trifluoromethyl)phenyl]methyl substituent at the N1 position is hypothesized to occupy the hydrophobic pocket of the orexin receptors, preventing the binding of the endogenous orexin peptides. The trifluoromethyl groups can enhance binding affinity and improve pharmacokinetic properties.

This guide outlines the necessary steps to characterize the interaction of this compound with orexin receptors, from initial synthesis to functional cellular assays.

Synthesis of 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane

The synthesis of N-substituted 1,4-diazepanes can be achieved through various established synthetic routes.[6][7][8][9] A plausible and efficient method for the synthesis of the title compound involves the reductive amination of 1,4-diazepane with bis[4-(trifluoromethyl)phenyl]methanone.

Proposed Synthetic Scheme

Synthesis_Scheme cluster_reaction Reductive Amination reagent1 1,4-Diazepane intermediate Imine intermediate reagent1->intermediate reagent2 Bis[4-(trifluoromethyl)phenyl]methanone reagent2->intermediate product 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane intermediate->product Sodium triacetoxyborohydride (STAB) Dichloromethane (DCM) Binding_Assay_Workflow start Prepare cell membranes (HEK293 expressing hOX1R or hOX2R) prepare_reagents Prepare assay buffer, radioligand ([³H]-EMPA), and dilutions of test compound start->prepare_reagents incubation Incubate membranes, radioligand, and test compound prepare_reagents->incubation filtration Rapid filtration through GF/B plates to separate bound and free radioligand incubation->filtration washing Wash plates to remove non-specific binding filtration->washing scintillation Add scintillation cocktail and measure radioactivity washing->scintillation analysis Data analysis: Calculate IC₅₀ and Ki values scintillation->analysis

Caption: Workflow for the orexin receptor radioligand binding assay.

  • Cell Membrane Preparation: Utilize cell membranes from HEK293 cells stably expressing either human OX1R or OX2R.

  • Assay Buffer: Prepare Krebs assay buffer (8.5 mM HEPES, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 118 mM NaCl, 4.7 mM KCl, 4 mM NaHCO₃, 1.2 mM KH₂PO₄, 11 mM glucose, pH 7.4). [10]3. Compound Dilution: Prepare a serial dilution of 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane in assay buffer containing a final DMSO concentration of 1%.

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (2 µg protein/well)

    • [³H]-EMPA (a selective OX2R antagonist radioligand, used here for both receptors for consistency, at a final concentration of ~1.5 nM) [10] * Varying concentrations of the test compound.

    • For non-specific binding, use a high concentration of a known orexin antagonist (e.g., 10 µM suvorexant).

  • Incubation: Incubate the plates at room temperature for 90 minutes with gentle agitation. [10]6. Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber plates using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (e.g., ddH₂O). [10]7. Scintillation Counting: Dry the filter plates, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterOX1ROX2R
IC₅₀ (nM)To be determinedTo be determined
Ki (nM)To be determinedTo be determined
Selectivity (Ki OX1R / Ki OX2R)To be determined
Calcium Mobilization Functional Assay

This assay determines the functional antagonist activity of the compound by measuring its ability to inhibit the increase in intracellular calcium concentration induced by an orexin agonist in cells expressing orexin receptors. [11][12][13][14][15]

Orexin_Signaling OrexinA Orexin-A (Agonist) OXR OX1R / OX2R (Gq-coupled GPCR) OrexinA->OXR Antagonist 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane (Antagonist) Antagonist->OXR Gq Gq protein OXR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to IP₃R Ca_release Ca²⁺ release ER->Ca_release Fluorescence Increased Fluorescence (Fluo-4 dye) Ca_release->Fluorescence

Caption: Orexin receptor signaling pathway leading to calcium mobilization.

  • Cell Culture: Plate CHO-K1 or HEK293 cells stably expressing either human OX1R or OX2R in black-walled, clear-bottom 96-well plates and culture overnight.

  • Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C. [11]3. Compound Addition: Wash the cells with assay buffer. Add varying concentrations of 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane to the wells and incubate for 15-30 minutes.

  • Agonist Stimulation: Place the plate in a fluorescence plate reader (e.g., FLIPR). Measure the baseline fluorescence, then add an EC₈₀ concentration of Orexin-A and immediately record the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the agonist alone (0% inhibition) and buffer alone (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

ParameterOX1ROX2R
IC₅₀ (nM)To be determinedTo be determined
Mode of ActionAntagonistAntagonist

In Vivo and Pharmacokinetic Considerations

Following successful in vitro characterization, the next logical step is to evaluate the compound's efficacy and pharmacokinetic profile in vivo.

In Vivo Models for Sleep and Wakefulness

Rodent models are commonly used to assess the sleep-promoting effects of orexin receptor antagonists. [16][17][18][19]

  • Electroencephalography (EEG) and Electromyography (EMG) Recordings: Chronically implanted electrodes in rats or mice allow for the continuous monitoring of brain activity and muscle tone. This enables the precise classification of sleep-wake states (wakefulness, NREM sleep, REM sleep). The test compound would be administered, and changes in sleep architecture (e.g., increased time in NREM and REM sleep, decreased sleep latency) would be quantified.

Pharmacokinetic Profiling

Understanding the pharmacokinetic properties of the compound is crucial for interpreting in vivo data and for its potential as a therapeutic agent. [2][3][20][21]

  • Key Parameters:

    • Absorption: Determine the oral bioavailability (F%) and the time to maximum plasma concentration (Tmax).

    • Distribution: Assess the compound's ability to cross the blood-brain barrier, which is essential for a centrally acting drug.

    • Metabolism: Identify the major metabolic pathways and the cytochrome P450 (CYP) enzymes involved.

    • Elimination: Determine the half-life (t₁/₂) and clearance rate.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through the inclusion of appropriate controls:

  • Positive Controls: Use of known dual orexin receptor antagonists (e.g., suvorexant, lemborexant) to validate assay performance and provide a benchmark for comparison.

  • Negative Controls: Vehicle-treated groups in all assays to establish baseline responses.

  • Assay Validation: For binding assays, saturation experiments should be performed to determine the Kd of the radioligand. For functional assays, a full agonist dose-response curve should be generated to determine the EC₅₀ and EC₈₀ values.

  • Reproducibility: All experiments should be performed in at least triplicate to ensure the reliability of the results.

By adhering to these principles, researchers can have high confidence in the data generated for 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane and its potential as a novel orexin receptor ligand.

References

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

  • Cui, D., Cabalu, T., et al. (2024). Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging. ACS Publications. Retrieved from [Link]

  • Li, Y., et al. (2025). Pharmacokinetics, Pharmacodynamic, Safety and Tolerability of Fazamorexant, a Novel Dual Orexin Receptor Antagonist: Report of the First-in-Human Study. Dove Medical Press. Retrieved from [Link]

  • Charlton, S. J., et al. (2014). Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands. British Journal of Pharmacology, 171(2), 314-327. Retrieved from [Link]

  • Moline, M., et al. (2020). Pharmacokinetics, Pharmacodynamics, and Safety of the Dual Orexin Receptor Antagonist Lemborexant: Findings From Single-Dose and Multiple-Ascending-Dose Phase 1 Studies in Healthy Adults. Clinical Pharmacology in Drug Development, 9(4), 487-498. Retrieved from [Link]

  • Eurofins. (n.d.). OX2 Human Orexin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Wos-Corradino, V., & Chruscinski, A. (2014). Ca2+ mobilization assays in GPCR drug discovery. Methods in Molecular Biology, 1175, 149-163. Retrieved from [Link]

  • Cox, C. D., et al. (2010). Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2351-2355. Retrieved from [Link]

  • Van der Ploeg, L. H., et al. (2017). The Use of Physiology-Based Pharmacokinetic and Pharmacodynamic Modeling in the Discovery of the Dual Orexin Receptor Antagonist ACT-541468. The Journal of Pharmacology and Experimental Therapeutics, 362(3), 403-413. Retrieved from [Link]

  • Roch, C., et al. (2023). Comparative Pharmacology of the 3 Marketed Dual Orexin Antagonists-Daridorexant, Lemborexant, and Suvorexant-Part 2. Principal Drug Metabolizing Enzyme, Drug-Drug Interactions, and Effects of Liver and Renal Impairment on Metabolism. Journal of Clinical Psychopharmacology, 43(1), 74-80. Retrieved from [Link]

  • de Vivo, L., et al. (2019). Peeking into the sleeping brain: Using in vivo imaging in rodents to understand the relationship between sleep and cognition. Neuroscience & Biobehavioral Reviews, 107, 489-502. Retrieved from [Link]

  • Cui, D., Cabalu, T., et al. (2024). Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Berthold Technologies. (n.d.). SCREENING OF GPCR-ANTAGONISTS USING THE CALCIUM MOBILISATION ASSAY. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Rodent Sleep Disorder Models. Retrieved from [Link]

  • Drug Discovery World. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis and characterization of some 1,4-diazepines derivatives. Retrieved from [Link]

  • Li, M., et al. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 4(13), e1161. Retrieved from [Link]

  • Williams-Cury, K. K., et al. (2025). Sleep-Wake States Are Encoded across Emotion Regulation Regions of the Mouse Brain. Journal of Neuroscience, 45(40), e1158232025. Retrieved from [Link]

  • Ufer, M., et al. (2020). Pharmacokinetics and Pharmacodynamics of the Dual Orexin Receptor Antagonist Daridorexant in Japanese and Caucasian Subjects. Journal of Clinical Psychopharmacology, 40(2), 138-147. Retrieved from [Link]

  • Melior Discovery. (n.d.). Sleep-Wake and Motor Activity. Retrieved from [Link]

  • Wang, Y.-F., et al. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 30(9), 3908. Retrieved from [Link]

  • Rayan, A., et al. (2025). Automated Classification of Sleep–Wake States and Seizures in Mice. eNeuro, 12(10), ENEURO.0201-25.2025. Retrieved from [Link]

  • Boumoud, B., et al. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(1), 356-366. Retrieved from [Link]

  • Mohsin, N. U. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry, 1(1), 008-012. Retrieved from [Link]

  • Alcaide, B., et al. (2020). Synthesis of 1,4-Diazepanes and Benzo[b]d[10][11]iazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry, 85(18), 11845-11857. Retrieved from [Link]

  • OUCI. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • Amblard, M., et al. (2013). Truncated Orexin Peptides: Structure–Activity Relationship Studies. ACS Medicinal Chemistry Letters, 4(11), 1069-1074. Retrieved from [Link]

Sources

Application

developing cell-based assays for 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane screening

Application Note & Protocols A Strategic Approach to Developing Cell-Based Assays for the Characterization of Novel 1,4-Diazepane Analogs Abstract The discovery and development of novel chemical entities (NCEs) require a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols

A Strategic Approach to Developing Cell-Based Assays for the Characterization of Novel 1,4-Diazepane Analogs

Abstract

The discovery and development of novel chemical entities (NCEs) require a robust and systematic screening strategy to elucidate their biological activity and mechanism of action (MOA). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a tiered, cell-based assay cascade for screening 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane, a representative NCE with a scaffold common to bioactive molecules. We present a logical workflow, beginning with primary viability and cytotoxicity screening to establish a therapeutic window, followed by functional, mechanism-based secondary assays focused on G-Protein Coupled Receptor (GPCR) signaling pathways. Detailed, step-by-step protocols for key assays, including resazurin-based viability, calcium flux, and cAMP modulation, are provided. The causality behind experimental choices, critical optimization parameters, and data interpretation are discussed to ensure the development of a self-validating and trustworthy screening system.

Introduction: The Challenge of Screening Novel Chemical Entities

The journey of a novel compound from synthesis to a potential drug candidate is underpinned by rigorous biological evaluation. Cell-based assays are indispensable tools in this process, offering a physiologically relevant environment to assess a compound's efficacy, potency, and potential toxicity.[1][2] Unlike biochemical assays, which study molecules in isolation, cellular assays provide critical insights into a compound's cell permeability, stability, and its effect within complex signaling networks.[3]

The compound 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane belongs to a class of structures known to interact with a variety of biological targets. Derivatives of the 1,4-diazepane scaffold have shown activity as atypical dopamine transporter (DAT) inhibitors, Glycogen Synthase Kinase 3β (GSK-3β) inhibitors, and Orexin 1 Receptor modulators.[4][5][6] This potential for diverse activity necessitates a broad, yet systematic, screening approach. This guide outlines a screening cascade designed to first identify general bioactivity and then de-convolute the specific MOA.

The Screening Cascade: A Tiered Strategy

A successful screening campaign for an NCE with an unknown target should be structured as a funnel, starting with broad, cost-effective assays and progressing to more complex, target-specific assays for confirmed hits. This approach efficiently manages resources and focuses efforts on the most promising molecules.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Dose-Response & MOA Deconvolution cluster_2 Tier 3: Hit Validation Primary Compound Library including 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane Viability Cell Viability / Cytotoxicity Assay (e.g., Resazurin or ATP-based) Primary->Viability Single high concentration DoseResponse Confirm Hits in Dose-Response Format Viability->DoseResponse Identify 'Active' Compounds (Potency & Therapeutic Index) GPCR_Panel Functional GPCR Assays (Calcium Flux & cAMP) DoseResponse->GPCR_Panel Identify potential MOA Orthogonal Orthogonal Assays (e.g., IP1, Reporter Gene) GPCR_Panel->Orthogonal CounterScreen Counter-Screening (Parental vs. Target Cell Line) GPCR_Panel->CounterScreen Hit_Validation Validated Hit Candidate Orthogonal->Hit_Validation CounterScreen->Hit_Validation

Caption: The tiered screening cascade for NCE characterization.

Tier 1 Protocol: Primary Cell Viability and Cytotoxicity Assay

Scientific Rationale: The first essential step is to determine the concentration range at which the compound affects basic cell health.[7] This is crucial for distinguishing specific, target-mediated effects from non-specific toxicity. A compound that is only active at concentrations that also kill the cell is generally not a viable candidate. We will use the resazurin (AlamarBlue) assay, a robust, inexpensive, and sensitive method that measures the metabolic activity of living cells.[8][9]

Protocol 3.1: Resazurin-Based Cell Viability Assay

Principle: Viable, metabolically active cells reduce the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin. The fluorescent signal is directly proportional to the number of living cells.

Materials:

  • HEK293, CHO, or a disease-relevant cell line (e.g., U-87 glioma cells[4])

  • Complete culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • Phosphate-Buffered Saline (PBS)

  • 0.25% Trypsin-EDTA

  • Resazurin sodium salt stock solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • Test Compound: 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane, dissolved in DMSO to a 10 mM stock.

  • Positive Control (Toxicity): Staurosporine or Doxorubicin (10 µM final concentration)

  • Negative Control: 0.1% DMSO in media

  • Sterile, clear-bottom, black-walled 96-well microplates

Equipment:

  • Humidified incubator (37°C, 5% CO₂)

  • Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)

  • Multichannel pipette

Step-by-Step Methodology:

  • Cell Seeding (Day 1):

    • Harvest and count cells, ensuring viability is >95% via Trypan Blue exclusion.

    • Dilute cells in complete culture medium to the optimal seeding density (e.g., 5,000-10,000 cells/100 µL).

      • Scientist's Note: The optimal seeding density must be determined empirically for each cell line to ensure cells are in the exponential growth phase during the assay period.[8]

    • Dispense 100 µL of the cell suspension into each well of the 96-well plate.

    • Incubate overnight (18-24 hours) to allow for cell attachment.

  • Compound Treatment (Day 2):

    • Prepare a serial dilution of the test compound in complete medium. For an initial screen, a 10-point, 3-fold dilution starting from 100 µM is recommended.

    • Carefully remove the medium from the wells.

    • Add 100 µL of the compound dilutions, positive control, or negative control (0.1% DMSO) to the respective wells. Each condition should be performed in triplicate.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

      • Scientist's Note: The incubation time should be sufficient to observe a compound effect, often aligning with one to two cell doubling times.

  • Resazurin Addition and Readout (Day 4/5):

    • Add 10 µL of the resazurin stock solution to each well (final concentration ~15 µg/mL).

    • Incubate for 2-4 hours at 37°C. The incubation time should be optimized to give a strong signal without saturating the detector.

    • Measure fluorescence using a plate reader (Ex/Em: 560/590 nm).

Data Analysis:

  • Average the triplicate fluorescence values for each condition.

  • Subtract the average background fluorescence (media + resazurin only).

  • Normalize the data to the negative control (0.1% DMSO vehicle) to represent 100% viability.

  • Plot the normalized viability (%) against the log of the compound concentration.

  • Fit the data using a non-linear regression model (e.g., [inhibitor] vs. response -- variable slope) to determine the IC₅₀ value (the concentration at which 50% of cell viability is lost).

CompoundCell LineIncubation Time (h)IC₅₀ (µM)
1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepaneHEK29348> 50
1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepaneU-87 MG4812.5
Doxorubicin (Positive Control)U-87 MG480.8
Caption: Example viability data table.

Tier 2 Protocols: Functional Assays for MOA Deconvolution

Gq-Pathway Screening: Calcium Flux Assay

Principle: Activation of Gq-coupled GPCRs stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃), which triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum into the cytoplasm.[14][15] This transient increase in intracellular Ca²⁺ can be detected using calcium-sensitive fluorescent dyes.[16]

Gq_Pathway Compound Test Compound (Agonist) GPCR Gq-Coupled GPCR Compound->GPCR Binds & Activates PLC Phospholipase C (PLC) GPCR->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on Ca_Cytosol Cytosolic Ca²⁺ (Increased) ER->Ca_Cytosol Releases Ca²⁺ Ca_Store Ca²⁺ Stores FluoDye Ca²⁺-Sensitive Dye (e.g., Fluo-8) Ca_Cytosol->FluoDye Binds to Signal Fluorescent Signal (Measured by FLIPR) FluoDye->Signal Generates

Caption: Simplified Gq signaling pathway leading to calcium flux.

Protocol 4.1.1: No-Wash Calcium Flux Assay

This protocol is adapted for use with homogeneous, no-wash kits like the FLIPR® Calcium Assay Kits, which include masking dyes to reduce extracellular background fluorescence.[17]

Materials:

  • CHO-K1 cells stably expressing a Gq-coupled GPCR of interest (or a panel of GPCRs).

  • FLIPR® Calcium 5 or 6 Assay Kit (or equivalent).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Probenecid (often included in kits) to inhibit dye extrusion from cells.[16]

  • Test Compound and appropriate agonist/antagonist controls.

  • Sterile, black-walled, clear-bottom 384-well microplates.

Equipment:

  • Fluorescence Imaging Plate Reader (FLIPR), FlexStation, or similar instrument capable of kinetic reading with automated liquid handling.

Step-by-Step Methodology:

  • Cell Seeding (Day 1):

    • Seed cells at a density of 10,000-20,000 cells in 25 µL of complete medium per well in a 384-well plate.

    • Incubate overnight (18-24 hours).

  • Dye Loading (Day 2):

    • Prepare the calcium-sensitive dye solution according to the manufacturer's protocol, typically by reconstituting the dye in Assay Buffer containing probenecid.

    • Add 25 µL of the dye solution to each well.

    • Incubate for 1 hour at 37°C, followed by 15-30 minutes at room temperature in the dark.

      • Scientist's Note: Do not wash the cells. The masking technology in the kit quenches extracellular dye fluorescence, simplifying the protocol and improving reproducibility.[17]

  • Assay Execution (FLIPR):

    • Place the cell plate and a compound plate (containing 12.5 µL of 5X concentrated compound dilutions) into the FLIPR instrument.

    • Set the instrument to record a baseline fluorescence for 10-20 seconds.

    • The instrument will then automatically add 12.5 µL from the compound plate to the cell plate.

    • Continue recording the kinetic fluorescence response for 90-180 seconds.

Data Analysis:

  • The response is typically measured as the maximum signal minus the baseline signal.

  • For agonists, plot the response against the compound concentration to determine the EC₅₀.

  • For antagonists, pre-incubate cells with the test compound before adding a known agonist (at its EC₈₀ concentration) and measure the inhibition of the agonist response to determine the IC₅₀.

Gs/Gi-Pathway Screening: cAMP Assay

Gs_Gi_Pathway cluster_Gs Gs Pathway cluster_Gi Gi Pathway Gs_Agonist Gs Agonist Gs_GPCR Gs-Coupled GPCR Gs_Agonist->Gs_GPCR AC Adenylyl Cyclase (AC) Gs_GPCR->AC Stimulates (+) cAMP cAMP (Increased or Decreased) AC->cAMP Gi_Agonist Gi Agonist Gi_GPCR Gi-Coupled GPCR Gi_Agonist->Gi_GPCR Gi_GPCR->AC Inhibits (-) ATP ATP ATP->AC Assay Luminescent Assay (e.g., cAMP-Glo™) cAMP->Assay Signal Luminescent Signal (Inversely proportional to cAMP) Assay->Signal

Caption: Gs and Gi signaling pathways converging on cAMP production.

Protocol 4.2.1: Luminescent cAMP Assay

Materials:

  • HEK293 cells expressing a Gs- or Gi-coupled GPCR of interest.

  • cAMP-Glo™ Assay Kit (or equivalent).

  • Forskolin (to stimulate AC for measuring Gi inhibition).

  • IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Test Compound and appropriate controls (e.g., Isoproterenol for Gs, Quinpirole for Gi).

  • Solid white 384-well assay plates.

Equipment:

  • Plate-reading luminometer.

Step-by-Step Methodology:

  • Cell Seeding and Stimulation:

    • Seed 2,500-5,000 cells per well in 10 µL of culture medium containing IBMX.

    • Add 5 µL of the test compound dilution.

    • For Gi assays: Add 5 µL of Forskolin to all wells (except negative control) to stimulate cAMP production. The optimal Forskolin concentration (typically 1-10 µM) should be determined to yield ~80% of the maximal signal.[19]

    • Incubate at room temperature for 30-60 minutes.

  • Cell Lysis and Detection:

    • Add 20 µL of cAMP-Glo™ Lysis Buffer (containing PKA) to each well.

    • Incubate for 20 minutes at room temperature to lyse cells and allow PKA binding.

    • Add 40 µL of Kinase-Glo® Reagent (luciferase detection reagent).

    • Incubate for 10 minutes at room temperature in the dark.

  • Readout:

    • Measure luminescence using a plate-reading luminometer. The signal is stable for several hours.[18]

Data Analysis:

  • The raw luminescence signal is inversely proportional to the amount of cAMP in the well.

  • A standard curve using known cAMP concentrations must be run on the same plate to convert luminescence values to cAMP concentrations (pMol/well).[20]

  • For Gs agonists: Plot cAMP concentration vs. compound concentration to determine EC₅₀.

  • For Gi agonists: Plot the percent inhibition of the Forskolin-induced cAMP signal vs. compound concentration to determine IC₅₀.

Assay Validation and Quality Control

For any high-throughput screening assay, it is critical to assess its robustness and reproducibility. The Z-factor (Z') is a statistical parameter used to quantify the quality of an assay.

Z' = 1 - (3σp + 3σn) / |µp - µn|

Where:

  • µp and σp are the mean and standard deviation of the positive control.

  • µn and σn are the mean and standard deviation of the negative control.

Assay QualityZ'-Factor Value
Excellent1.0 > Z' ≥ 0.5
Acceptable0.5 > Z' > 0
UnacceptableZ' ≤ 0
Caption: Z'-Factor values for assay quality assessment.[17]

A Z'-factor greater than 0.5 is considered excellent and indicates a large separation between the control signals, making the assay suitable for HTS.[17] This validation must be performed during assay development to ensure reliable hit identification.

Conclusion

This application note provides a strategic framework and detailed protocols for the initial characterization of the novel compound 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane. By employing a tiered approach—starting with broad viability screening and progressing to specific functional assays for GPCR modulation—researchers can efficiently identify and characterize the compound's biological activity. The provided protocols for resazurin-based viability, calcium flux, and cAMP assays serve as robust, validated starting points. Adherence to principles of assay optimization, inclusion of proper controls, and statistical validation using metrics like the Z'-factor are paramount for generating trustworthy and reproducible data, ultimately accelerating the drug discovery process.

References

  • High-throughput calcium flux assays: luminescent versus fluorescent readout. (2016). Drug Target Review. [Link]

  • Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit. Molecular Devices. [Link]

  • Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Creative Biostructure. [Link]

  • Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins Discovery. [Link]

  • GPCR Calcium Product Solutions. Eurofins DiscoverX. [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]

  • cAMP Assay. Creative Bioarray. [Link]

  • Alvarez, et al. (2015). Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity. PMC. [Link]

  • Wold, E. A., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. [Link]

  • Wang T, et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI. [Link]

  • Wang T, et al. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

  • Shah, P., & Wels, B. (2022). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. [Link]

  • Shah, P., & Wels, B. (2022). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Springer Link. [Link]

  • Development of a cell viability assay to assess drug metabolite structure-toxicity relationships. (2016). PubMed. [Link]

  • Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. (2023). PMC. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]

  • Li, et al. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]

  • Shah, P., & Wels, B. (2022). Optimization of Cell Viability Assays for Drug Sensitivity Screens. ResearchGate. [Link]

  • G Protein-Coupled Receptor Screening Assays: Methods and Protocols. (2025). ResearchGate. [Link]

  • Small-molecule Profiling. Broad Institute. [Link]

  • GPCR Functional Assay Technology. Tanso Biosciences. [Link]

  • Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. (2021). Frontiers in Pharmacology. [Link]

  • Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories. [Link]

  • Analytical Methods for Cell Therapies: Method Development and Validation Challenges. (2021). BioProcess International. [Link]

  • Critical steps when validating an assay or analytical method for cell and gene therapy products. (2021). European Pharmaceutical Review. [Link]

  • A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. (2024). Cell & Gene. [Link]

  • Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging. (2024). ACS Publications. [Link]

  • Synthesis and biological evaluation of novel diazepino-quinoline derivatives as GSK-3β inhibitors. (2022). Tropical Journal of Pharmaceutical Research. [Link]

  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. (2025). PMC. [Link]

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Method

Application Notes &amp; Protocols: Formulation of 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane for Preclinical Animal Studies

Abstract The development of new chemical entities (NCEs) is frequently hampered by poor aqueous solubility, a challenge that affects up to 90% of drug candidates in the pipeline.[1][2] This issue can lead to low and erra...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The development of new chemical entities (NCEs) is frequently hampered by poor aqueous solubility, a challenge that affects up to 90% of drug candidates in the pipeline.[1][2] This issue can lead to low and erratic bioavailability, complicating the assessment of pharmacodynamic and toxicological profiles in preclinical studies.[1][3] The compound 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane, based on its chemical structure featuring two trifluoromethylphenyl groups, is predicted to be highly lipophilic and possess low aqueous solubility, categorizing it as a Biopharmaceutics Classification System (BCS) Class II or IV compound.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating this compound for animal studies. We will explore formulation strategies ranging from simple co-solvent systems to advanced lipid-based carriers, detail step-by-step preparation protocols, and outline essential characterization techniques to ensure formulation quality and data reproducibility.

Foundational Physicochemical Characterization

Before any formulation work begins, a thorough understanding of the compound's physicochemical properties is paramount.[4] This preformulation assessment dictates the entire development strategy. While specific experimental data for 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane is not publicly available, we can infer its likely properties based on its structure to guide our approach.

Table 1: Predicted Physicochemical Properties of 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane

PropertyPredicted Value/CharacteristicRationale & Impact on Formulation
Molecular Formula C₂₄H₂₂F₆N₂Calculated from structure.
Molecular Weight ~468.44 g/mol Influences dissolution rate and diffusion.
Appearance Likely a white to off-white crystalline solidVisual confirmation of raw material.
Aqueous Solubility Very Low (< 1 µg/mL)The large, non-polar bis(trifluoromethyl)phenyl moiety drastically reduces water solubility. This is the primary challenge to overcome.
LogP (Lipophilicity) High (> 4.0)Indicates a strong preference for lipid environments, suggesting that lipid-based formulations could be highly effective for oral delivery.[5]
pKa ~8-9 (Predicted, basic)The diazepane ring contains secondary/tertiary amines, which are basic. This suggests that pH adjustment to form a salt and increase solubility in acidic conditions might be a viable strategy, though precipitation upon entering physiological pH (7.4) is a risk.[6][7]
Polymorphism UnknownDifferent crystalline forms can have different solubilities and stabilities, requiring characterization if inconsistencies arise.[8]

A Tiered Approach to Formulation Strategy Selection

A tiered or hierarchical approach is recommended, starting with the simplest methods and progressing to more complex systems only if necessary.[5] The choice is driven by the intended route of administration, the required dose, and the compound's properties.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Start: Physicochemical Characterization (Table 1) route Select Route of Administration start->route iv_ip Intravenous (IV) or Intraperitoneal (IP) route->iv_ip Parenteral oral Oral (PO) route->oral Enteral cosolvent Co-Solvent System (Protocol 1) iv_ip->cosolvent micellar Surfactant (Micellar) Solution iv_ip->micellar oral->cosolvent Screening suspension Aqueous Suspension (Protocol 2) oral->suspension lipid Lipid-Based System (SEDDS) (Protocol 3) oral->lipid

Caption: Decision workflow for selecting a formulation strategy.

Table 2: Comparison of Common Formulation Strategies for Poorly Soluble Compounds

Formulation StrategyPrimary Route(s)Key ExcipientsAdvantagesDisadvantages & Risks
Co-solvent System IV, IP, PODMSO, PEG 300/400, Ethanol, Propylene GlycolSimple and rapid to prepare; suitable for initial screening studies.[9]Potential for drug precipitation upon dilution in blood/GI fluid; solvent toxicity at high concentrations.[5][9]
Aqueous Suspension PO, SCMethylcellulose (MC), Carboxymethylcellulose (CMC), Tween® 80Allows for higher dose administration; avoids harsh organic solvents.Physical instability (settling, aggregation); dissolution rate-limited absorption.[5]
Surfactant Dispersion IV, IP, POTween® 80, Polysorbate 20, Solutol® HS 15, Cremophor® ELIncreases aqueous solubility via micellar encapsulation; can improve stability.[1]Potential for excipient-related toxicity or altered drug pharmacokinetics.[10]
Lipid-Based (SEDDS) POOils (Sesame, Corn, MCT), Surfactants (Cremophor®), Co-solvents (Ethanol)Enhances absorption of lipophilic drugs; protects the drug from degradation; may utilize lymphatic uptake.[5]More complex to develop and characterize; potential for GI side effects.

Detailed Experimental Protocols

Safety First: Always handle 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane with appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated chemical fume hood.

Protocol 1: Co-solvent Formulation for Intravenous (IV) Administration

This protocol is ideal for initial, low-dose pharmacokinetic screening where achieving full solubilization is necessary. The key principle is to use a strong organic solvent to dissolve the compound, then dilute it with a water-miscible co-solvent to prevent precipitation upon final dilution in an aqueous vehicle.

Materials:

  • 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane

  • Dimethyl sulfoxide (DMSO), sterile injectable grade

  • PEG 400, sterile injectable grade

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile glass vials

  • Vortex mixer and/or sonicator

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weighing: Accurately weigh the required amount of the compound into a sterile glass vial. For a target concentration of 1 mg/mL, weigh 5 mg for a final 5 mL batch.

  • Initial Dissolution: Add a minimal volume of DMSO to the vial to completely dissolve the compound. A good starting point is 10% of the final volume (e.g., 500 µL for a 5 mL batch). Vortex or sonicate briefly until the solution is perfectly clear. Causality: DMSO is a powerful aprotic solvent capable of dissolving many highly non-polar compounds.

  • Co-solvent Addition: Add the PEG 400 to the DMSO solution. A common vehicle composition is 10% DMSO, 40% PEG 400, and 50% aqueous vehicle. For our example, add 2.0 mL of PEG 400. Vortex to mix thoroughly. Causality: PEG 400 acts as a bridge solvent, maintaining solubility as the polarity of the system increases with the addition of the aqueous phase.

  • Aqueous Dilution: Slowly add the sterile saline or PBS to the organic mixture while continuously vortexing . This dropwise addition to a vortexing solution is critical to prevent localized supersaturation and precipitation. Add 2.5 mL of saline for the final volume of 5 mL.

  • Final Inspection & Filtration: Visually inspect the final formulation. It must be a completely clear, particle-free solution. Before administration, filter the solution through a 0.22 µm sterile syringe filter to ensure sterility and remove any potential micro-precipitates.[9] This formulation should be prepared fresh daily.

Protocol 2: Aqueous Suspension for Oral Gavage (PO)

This is a common and robust method for administering higher doses of poorly soluble compounds orally. The goal is to create a fine, uniform dispersion of drug particles in an aqueous vehicle.

Materials:

  • 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane

  • Suspending/Wetting Agent Solution: e.g., 0.5% (w/v) Methylcellulose with 0.1% (w/v) Tween® 80 in deionized water.

  • Sterile conical tubes or glass mortar and pestle

  • Homogenizer (optional) or vortex mixer/sonicator

Procedure:

  • Weighing: Accurately weigh the required amount of the compound. For a 10 mg/mL suspension, weigh 100 mg for a 10 mL batch.

  • Pre-wetting (Levigation): Transfer the powder to a glass mortar. Add a very small amount of the vehicle (a few drops) and triturate with the pestle to form a smooth, uniform paste. This step is crucial to coat the hydrophobic drug particles and prevent clumping. Causality: The surfactant (Tween® 80) in the vehicle reduces the interfacial tension between the solid drug particles and the aqueous medium, allowing for better wetting and dispersion.[5]

  • Gradual Dilution: Slowly add the remaining vehicle in small portions (geometric dilution) while continuing to mix, ensuring the suspension remains uniform at each step.

  • Homogenization: Transfer the suspension to a sterile conical tube. Vortex vigorously for 2-5 minutes. If available, use a sonicator or a low-shear homogenizer to further reduce particle size and improve uniformity.

  • Final Inspection & Dosing: The final product should be a uniform, milky suspension. As suspensions can settle over time, it is essential to vortex the suspension immediately before withdrawing each dose to ensure accurate and consistent administration.

Protocol 3: Self-Emulsifying Drug Delivery System (SEDDS) for Oral Gavage (PO)

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous fluids like those in the GI tract. This is a highly effective strategy for lipophilic compounds.[5][11]

Materials:

  • 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane

  • Oil: Medium-chain triglycerides (MCT), e.g., Capryol™ 90

  • Surfactant: e.g., Cremophor® EL or Kolliphor® RH 40

  • Co-solvent/Co-surfactant: e.g., Transcutol® HP or Propylene Glycol

Procedure:

  • Excipient Screening (Rationale): The first step in SEDDS development is to determine the solubility of the compound in various oils, surfactants, and co-solvents to select the best components.

  • Formulation Preparation (Example): Based on screening, a typical starting formulation might be 30% Oil, 50% Surfactant, and 20% Co-solvent (w/w).

  • Dissolution: Weigh and combine the oil, surfactant, and co-solvent in a glass vial. Warm the mixture gently (e.g., 40°C water bath) to reduce viscosity and facilitate mixing.

  • Drug Loading: Add the accurately weighed compound to the excipient mixture. Stir with a magnetic stirrer or vortex until the compound is completely dissolved. The result should be a clear, homogenous, and slightly viscous liquid.

  • Characterization: Before in vivo use, the SEDDS should be characterized. A simple test is to add one drop of the formulation to 100 mL of water with gentle stirring and observe for the rapid formation of a clear or bluish-white emulsion, confirming its self-emulsifying properties. Particle size can be measured using DLS.

  • Dosing: The pre-concentrate (the drug-loaded excipient mixture) is administered directly via oral gavage.

Formulation Characterization and Quality Control

A prepared formulation is not ready for an animal study until it has been properly characterized. This step ensures the dose administered is accurate, consistent, and stable for the duration of the experiment.[12][13]

G cluster_0 cluster_1 cluster_2 cluster_3 prep Formulation Preparation (Protocols 1-3) qc Quality Control Characterization prep->qc visual Visual Inspection qc->visual hplc HPLC Analysis (Concentration, Purity) qc->hplc dls Particle Size (DLS) (For Suspensions/SEDDS) qc->dls ph pH Measurement qc->ph dose In Vivo Dose Administration visual->dose hplc->dose dls->dose ph->dose

Caption: General workflow for formulation preparation and quality control.

Table 3: Key Quality Control Tests for Preclinical Formulations

TestPurposeAcceptance Criteria (Example)Recommended Technique(s)
Appearance To check for homogeneity, precipitation, or phase separation.Clear and particle-free (solutions). Uniform and easily re-suspendable (suspensions).Visual Inspection
Assay (Concentration) To confirm the drug concentration is correct.90-110% of the target concentration.High-Performance Liquid Chromatography (HPLC) with UV detection.[12][14]
Purity/Stability To ensure the compound has not degraded during formulation.Purity >95%; no significant new degradation peaks.HPLC with UV detection.[13]
Particle Size To ensure consistency of suspensions or emulsions, which affects dissolution and absorption.For nanosuspensions/SEDDS: Mean particle size < 200 nm with a low Polydispersity Index (PDI < 0.3).Dynamic Light Scattering (DLS).[8][15]
pH To ensure the formulation is within a physiologically tolerable range.pH 6.0 - 8.0 for most routes.Calibrated pH meter.

References

  • Drug Formulation Characteriz
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies. Benchchem.
  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
  • Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. (2002, January).
  • Application Notes and Protocols: Longipedlactone E Formul
  • Application Notes & Protocols: Preparing Danthron Formul
  • Solubilizing Excipients in Oral and Injectable Formul
  • The Guide To Analytical Method Development. (2020, February 21). Agno Pharmaceuticals.
  • Analytical Method Development & Validation for Formulation Projects: Ensuring Accuracy, Stability & Compliance. (2025, December 17).
  • Analytical Approaches for The Determination of Additives in Drug Formul
  • Solubilizing excipients in oral and injectable formul
  • Evaluation of preclinical formulations for a poorly water-soluble compound. (2016, September 10). PubMed.
  • Analytical Techniques for Drug Formulation. (2025, October 23).
  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applic
  • Preclinical Formulations: Insight, Strategies, and Practical Consider
  • Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. (2025, April 24). Pharmaceutical Sciences.

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Application

Application Notes and Protocols for High-Throughput Screening of 1,4-Diazepane Libraries

Introduction: The 1,4-Diazepane Scaffold as a Privileged Structure in Drug Discovery The 1,4-diazepane motif is a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. This scaffold is cons...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 1,4-Diazepane Scaffold as a Privileged Structure in Drug Discovery

The 1,4-diazepane motif is a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets with high affinity and specificity.[1] Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antipsychotic, anxiolytic, anticonvulsant, antibacterial, and antifungal properties.[1][2] The conformational flexibility of the seven-membered ring allows for diverse spatial arrangements of substituents, enabling the fine-tuning of interactions with target proteins. This inherent versatility makes 1,4-diazepane libraries a rich source for hit-finding campaigns in drug discovery.

High-throughput screening (HTS) provides the necessary platform to rapidly evaluate large and diverse chemical libraries, such as those based on the 1,4-diazepane scaffold, to identify starting points for drug development.[3] This document provides a detailed guide for researchers on the design and execution of HTS campaigns for 1,4-diazepane libraries, with a focus on both biochemical and cell-based assays relevant to oncology and neuroscience.

PART 1: Designing the High-Throughput Screening Campaign

A successful HTS campaign is contingent on a well-designed workflow that encompasses library preparation, assay development, and a clear strategy for hit validation and follow-up.

The 1,4-Diazepane Library: Physicochemical Considerations

The physicochemical properties of the compound library are a critical determinant of HTS success. While specific data for large 1,4-diazepane libraries are proprietary, general characteristics of related benzodiazepines suggest that solubility can be a challenge.[4][5][6][7]

Key Considerations:

  • Solubility: 1,4-diazepane derivatives can exhibit poor aqueous solubility. It is imperative to perform solubility assessments in the assay buffer. Dimethyl sulfoxide (DMSO) is a common solvent for stock solutions, and its final concentration in the assay should be carefully controlled and kept consistent across all plates to avoid solvent-induced artifacts.[8]

  • Stability: The stability of the compounds in DMSO and the assay buffer should be evaluated to ensure that the screened molecules are intact during the experiment.

  • Purity and Diversity: The library should be of high purity (typically >90%) and possess structural diversity to maximize the exploration of chemical space.

Assay Selection and Development

The choice of assay depends on the therapeutic area and the specific biological question being addressed. For 1,4-diazepane libraries, both target-based and phenotypic screens are viable approaches.

  • Target-Based Assays: These assays measure the direct interaction of a compound with a purified protein, such as an enzyme or a receptor. They are well-suited for well-validated targets.

  • Phenotypic Assays: These assays measure the effect of a compound on the phenotype of a cell or organism. They are particularly useful when the specific target is unknown or when targeting a complex biological process.[9][10][11][12][13]

Assay Validation is Paramount:

Before initiating a full-scale screen, the chosen assay must be rigorously validated to ensure it is robust, reproducible, and suitable for HTS. Key validation parameters include:

  • Z'-factor: A statistical measure of the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

  • Signal-to-Background Ratio (S/B): The ratio of the signal from the positive control to the signal from the negative control.

  • Coefficient of Variation (%CV): A measure of the variability of the data.

PART 2: Protocols for High-Throughput Screening

This section provides detailed protocols for two distinct HTS campaigns targeting a 1,4-diazepane library: a biochemical kinase inhibition assay for oncology and a cell-based neurite outgrowth assay for neuroscience.

Case Study 1: Biochemical Screen for Kinase Inhibitors

Protein kinases are a major class of drug targets in oncology. This protocol describes an HTS campaign to identify inhibitors of a specific kinase from a 1,4-diazepane library.

Experimental Workflow:

Caption: Workflow for a biochemical kinase inhibitor screen.

Protocol 2.1.1: Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This protocol is adapted for a generic serine/threonine kinase and can be modified for other kinase families.

Materials:

  • 1,4-Diazepane library (10 mM in 100% DMSO)

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well, low-volume, white, flat-bottom plates

  • Acoustic liquid handler or pintool for compound dispensing

  • Multichannel pipette or automated liquid handler for reagent addition

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of each compound from the 1,4-diazepane library into the wells of a 384-well assay plate.

    • Include positive controls (e.g., a known inhibitor like staurosporine) and negative controls (DMSO only) on each plate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase buffer. The final concentration of the kinase and substrate should be optimized during assay development.

    • Prepare a 2X ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the kinase.

    • Add 2.5 µL of the 2X kinase/substrate solution to each well.

    • Add 2.5 µL of the 2X ATP solution to initiate the reaction. The final reaction volume is 5 µL.

  • Incubation:

    • Incubate the plates at room temperature for 1 hour. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))

    • Compounds with inhibition greater than a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the DMSO controls) are considered primary hits.

Data Presentation:

ParameterValue
Plate Format384-well
Assay Volume5 µL
Compound Concentration10 µM
Z'-factor> 0.7
S/B Ratio> 10
%CV< 10%
Case Study 2: High-Content Screen for Neurite Outgrowth

Neurite outgrowth is a critical process in neuronal development and regeneration, making it an important phenotypic endpoint for CNS drug discovery.[14][15][16][17] This protocol describes a high-content screening (HCS) campaign to identify compounds that promote neurite outgrowth in a human iPSC-derived neuronal cell line.

Experimental Workflow:

Caption: Workflow for a high-content neurite outgrowth screen.

Protocol 2.2.1: Neurite Outgrowth Assay

Materials:

  • Human iPSC-derived neurons (e.g., iCell® Neurons)

  • Complete neuronal maintenance medium

  • 384-well, black, clear-bottom imaging plates, coated with a suitable substrate (e.g., Poly-L-ornithine and Laminin)

  • 1,4-Diazepane library (10 mM in 100% DMSO)

  • Positive control (e.g., Brain-Derived Neurotrophic Factor, BDNF)

  • Negative control (DMSO)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-β-III tubulin (neuronal marker)

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG

  • Nuclear stain: Hoechst 33342

  • High-content imaging system

  • Image analysis software

Procedure:

  • Cell Plating:

    • Plate iPSC-derived neurons in pre-coated 384-well imaging plates at an optimized density (e.g., 5,000-10,000 cells per well) in 40 µL of complete maintenance medium.

    • Allow the cells to attach for 24 hours at 37°C, 5% CO₂.

  • Compound Addition:

    • Prepare a daughter plate of the 1,4-diazepane library at an intermediate concentration in culture medium.

    • Add 10 µL of the compound solution to the cell plates to achieve the final desired concentration (e.g., 10 µM).

    • Include positive and negative controls on each plate.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Cell Staining:

    • Carefully remove the culture medium and fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

    • Block for 1 hour with 5% BSA in PBS.

    • Incubate with anti-β-III tubulin primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 (diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system, capturing both the green (neurites) and blue (nuclei) channels.

    • Use image analysis software to identify the cell bodies (from the nuclear stain) and trace the neurites (from the β-III tubulin stain).

    • Quantify parameters such as total neurite length per neuron, number of neurites, and cell viability (based on cell count).

  • Hit Identification:

    • Normalize the neurite outgrowth data to the DMSO controls.

    • Identify hits as compounds that significantly increase neurite outgrowth without causing cytotoxicity.

Data Presentation:

ParameterValue
Cell TypeHuman iPSC-derived neurons
Plate Format384-well imaging plate
Incubation Time72 hours
Primary ReadoutTotal neurite length per neuron
Secondary ReadoutCell count (for cytotoxicity)

PART 3: Hit Confirmation and Deconvolution

Primary hits from an HTS campaign require further validation to eliminate false positives and confirm their activity.

Hit Confirmation Workflow:

  • Re-testing: Re-test the primary hits in the same assay to confirm their activity.

  • Dose-Response Curves: Generate dose-response curves to determine the potency (EC₅₀ or IC₅₀) of the confirmed hits.

  • Orthogonal Assays: Validate the hits in a different, independent assay to rule out technology-specific artifacts.

  • Analogue Synthesis and SAR: For promising hits, synthesize and test analogues to establish a structure-activity relationship (SAR).

  • Target Deconvolution (for phenotypic screens): For hits identified in phenotypic screens, further studies are needed to identify the molecular target(s).[9][10][11][12][13] Techniques for target deconvolution include affinity chromatography, expression profiling, and computational approaches.

Troubleshooting Common HTS Artifacts:

  • Compound-related artifacts: Aggregation, fluorescence interference, and reactivity can lead to false positives.[18] Counter-screens and careful data analysis are essential to identify these.

  • Assay-related artifacts: Edge effects in plates and reagent instability can introduce variability. Proper plate mapping and quality control are crucial.[19]

Conclusion

High-throughput screening of 1,4-diazepane libraries offers a powerful approach to discover novel chemical probes and starting points for drug discovery programs in various therapeutic areas. The success of such campaigns relies on a deep understanding of the chemical properties of the library, the development of robust and relevant assays, and a rigorous process for hit validation and follow-up. The protocols and guidelines presented in this document provide a framework for researchers to design and execute effective HTS campaigns for this privileged chemical scaffold.

References

  • Target deconvolution techniques in modern phenotypic profiling. PMC - NIH. [Link]

  • A data-driven journey using results from target-based drug discovery for target deconvolution in phenotypic screening. RSC Medicinal Chemistry (RSC Publishing). [Link]

  • Target deconvolution techniques in modern phenotypic profiling. PubMed - NIH. [Link]

  • iCell Neurons - Assessing Neurite Outgrowth Using High Content Screening. FujiFilm Cellular Dynamics. [Link]

  • Target Deconvolution. Creative Biolabs. [Link]

  • The Role of Phenotypic Screening in Drug Discovery. Technology Networks. [Link]

  • A Rapid, Inexpensive High Throughput Screen Method for Neurite Outgrowth. PMC. [Link]

  • In-depth Exploration of Novel Hit Finding Approaches Using HTS and FBS. Scientist.com. [Link]

  • Case studies of minimizing nonspecific inhibitors in HTS campaigns that use assay-ready plates. PubMed. [Link]

  • Neurite Outgrowth Assay. Cyprotex ADME-Tox Solutions - Evotec. [Link]

  • Selective Discovery of GPCR Ligands within DNA-Encoded Chemical Libraries Derived from Natural Products: A Case Study on Antagonists of Angiotensin II Type I Receptor. PubMed. [Link]

  • Yeast-based high-throughput screens for discovery of kinase inhibitors for neglected diseases. PubMed. [Link]

  • Interference and Artifacts in High-content Screening - Assay Guidance Manual. NCBI - NIH. [Link]

  • Discovery of Novel and Selective GPR17 Antagonists as Pharmacological Tools for Developing New Therapeutic Strategies in Diabetes and Obesity. PMC. [Link]

  • Selective Discovery of GPCR Ligands within DNA-Encoded Chemical Libraries Derived from Natural Products: A Case Study on Antagonists of Angiotensin II Type I Receptor. ResearchGate. [Link]

  • High-throughput screen for compounds that modulate neurite growth of human induced pluripotent stem cell-derived neurons. PMC. [Link]

  • HTS Reveals Novel HPK1 Inhibitor Starting Points - Poster. Sygnature Discovery. [Link]

  • Cell-Based Assays to Assess Neuroprotective Activity. IRIS - Unibo. [Link]

  • Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature Experiments. [Link]

  • Discovery of Novel Potent and Highly Selective Glycogen Synthase Kinase-3β (GSK3β) Inhibitors for Alzheimer's Disease: Design, Synthesis, and Characterization of Pyrazines. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Cell-based assays in high-throughput mode (HTS). BioTechnologia. [Link]

  • High-Throughput Screening Assay for Detecting Drug-Induced Changes in Synchronized Neuronal Oscillations and Potential Seizure Risk Based on Ca 2+ Fluorescence Measurements in Human Induced Pluripotent Stem Cell (hiPSC)-Derived Neuronal 2D and 3D Cultures. MDPI. [Link]

  • Discovery of the First Druggable GPR52 Antagonist to Treat Huntington's Disease. PubMed. [Link]

  • Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual. NCBI. [Link]

  • SOLUBILITY OF SELECTED DERIVATIVES OF 1,4-BENZODIAZEPINE-2-ONE IN THE PRESENCE OF PVP. Acta Poloniae Pharmaceutica. [Link]

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. PMC. [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Drug Discovery from Technology Networks. [Link]

  • Physicochemical Properties. TDEC. [Link]

  • Optimization of Diazepam Solubility with Auxiliary Substances and Thermo Analytical Investigation of Binary Systems. ResearchGate. [Link]

  • How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. [Link]

  • 1,4-Diazepines. ResearchGate. [Link]

  • Dimethyl sulfoxide/propylene glycol is a suitable solvent for the delivery of diazepam from osmotic minipumps. PubMed. [Link]

  • Solubility of Chlordiazepoxide, Diazepam, and Lorazepam in Ethanol + Water Mixtures at 303.2 K. SciSpace. [Link]

  • (PDF) Solubility Data of Diazepam in Binary and Ternary Mixtures of PEGs 200 and 400 with N-Methyl Pyrrolidone and Water at 298.2 K. ResearchGate. [https://www.researchgate.net/publication/257608226_Solubility_Data_of_Diazepam_in_Binary_and_Ternary_Mixtures_of_PEGs_200_and_400_with_N-Methyl_Pyrrolidone_and_Water_at_2982_K]([Link]_ Mixtures_of_PEGs_200_and_400_with_N-Methyl_Pyrrolidone_and_Water_at_2982_K)

  • Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. PubMed. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]

Sources

Method

Application Note: One-Pot Synthesis of Substituted 1,4-Diazepane Analogs

Executive Summary & Scientific Rationale The 1,4-diazepane ring is a privileged pharmacophore embedded in numerous bioactive natural products (e.g., the antibiotics TAN-1057A-C) and synthetic therapeutics, including the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The 1,4-diazepane ring is a privileged pharmacophore embedded in numerous bioactive natural products (e.g., the antibiotics TAN-1057A-C) and synthetic therapeutics, including the pharmacologically vital benzodiazepine family. Furthermore, highly substituted 1,4-diazepane-amines serve as elite hexadentate chelators for radiometals like 68 Ga in translational nuclear medicine.

Historically, the synthesis of seven-membered azacycles has been plagued by the entropic penalty of macrocyclization, requiring dilute conditions, multi-step protection/deprotection sequences, and harsh coupling reagents. As a Senior Application Scientist, I advocate for the transition toward one-pot, step-economical methodologies . By leveraging cascade domino reactions and templated multicomponent condensations, we can dictate the thermodynamic and kinetic fate of transient intermediates, bypassing traditional entropic barriers. This guide details two field-proven, one-pot protocols for synthesizing complex 1,4-diazepane analogs.

Mechanistic Causality in One-Pot Workflows

To successfully execute these syntheses, one must understand the causality driving the molecular assembly:

  • Domino Aza-Nazarov / Aza-Michael Cyclization : When 1,2-diamines react with alkyl 3-oxohex-5-enoates under solvent-free conditions, the high localized concentration drives a rapid bimolecular condensation. This generates an aza-Nazarov reagent in situ. The geometry of this transient intermediate perfectly pre-organizes the molecule, lowering the activation energy barrier for an immediate, spontaneous intramolecular aza-Michael cyclization1.

  • Carbonyl Amine Condensation & Reductive Amination : When 1,4-diazepane-6-amine (DAZA) reacts with 2-hydroxybenzaldehydes, the proximity of the two secondary amines in the diazepane ring causes them to form a bisaminal bridge. This acts as an elegant, auto-generated protecting group, while the primary amine forms a Schiff base. Subsequent reduction with NaBH 4​ opens the bridge, allowing for controlled, sequential alkylation 2.

Workflow 1: Domino Aza-Nazarov / Aza-Michael Cyclization

This protocol provides a step- and atom-economical route to monocyclic 1,4-diazepanes and tetrahydro-1,5-benzodiazepines.

AzaNazarov_Workflow A 1,2-Diamine + Alkyl 3-oxohex-5-enoate B Condensation (Solvent-Free, 25°C) A->B -H2O C Aza-Nazarov Reagent (Transient Intermediate) B->C D Intramolecular Aza-Michael Cyclization C->D Ring Closure E 1,4-Diazepane Derivative D->E

Domino reaction pathway: In situ aza-Nazarov reagent generation and aza-Michael cyclization.

Protocol 1: Solvent-Free Synthesis of Benzo[b][1,4]diazepines

Self-Validating System Design: This protocol relies on real-time vibrational spectroscopy to confirm the consumption of the acyclic precursors before proceeding to isolation.

  • Preparation : To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add 4,5-dimethylbenzene-1,2-diamine (136 mg, 1.0 mmol) and methyl 3-oxohex-5-enoate (142 mg, 1.0 mmol).

  • Reaction Initiation : Stir the neat mixture vigorously at room temperature (25°C). Causality Note: The omission of solvent is critical here; it maximizes the collision frequency of the bimolecular condensation, rapidly pushing the equilibrium toward the aza-Nazarov intermediate while minimizing chemical waste.

  • In-Process Control (IPC) : After 2 hours, sample 1 μ L of the mixture for ATR-FTIR analysis. The reaction is self-validating when the primary amine N-H stretches (~3344 cm −1 ) and the ketone C=O stretch (~1710 cm −1 ) are entirely consumed, replaced by a distinct ester C=O stretch (~1735 cm −1 ) and a secondary amine N-H stretch.

  • Purification : Once IPC confirms completion, directly load the colorless viscous crude onto a silica gel column. Elute using a gradient of petroleum ether/ethyl acetate (9:1 to 7:3).

  • Yield & Verification : Concentrate the product fractions in vacuo to yield the substituted 1,4-diazepane (typically ~90% yield). Validate via HRMS (ESI): [M + H] + calculated for C 15​ H 21​ N 2​ O 2​ , 261.1598.

Workflow 2: Carbonyl Amine Condensation & Reductive Amination

This methodology is tailored for synthesizing N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines, which are highly specialized hexadentate chelators.

DAZA_Workflow A 1,4-Diazepane-6-amine + Aldehyde (2 eq) B Schiff Base & Bisaminal Bridge Formation A->B Condensation C Dialkylated Intermediate B->C Reduction D Reductive Amination (NaBH4) + Aldehyde (1 eq) C->D 3rd Alkylation E Trialkylated DAZA (Hexadentate Chelator) D->E

One-pot carbonyl amine condensation and reductive amination of 1,4-diazepane-6-amine.

Protocol 2: Synthesis of Trialkylated DAZA Chelators

Self-Validating System Design: Mass spectrometry is utilized to track the sequential reduction of the bisaminal bridge, preventing premature quenching.

  • Primary Condensation : Dissolve 1,4-diazepane-6-amine (DAZA, 1.0 mmol) in absolute ethanol (10 mL) under an inert nitrogen atmosphere. Add 4-alkoxy-2-hydroxybenzaldehyde (2.0 mmol). Stir at room temperature for 12 hours. Causality Note: Ethanol acts as a protic shuttle, facilitating the formation of the bisaminal bridge across the secondary amines, which restricts unwanted side reactions during the initial Schiff base formation at the primary amine.

  • First Reduction (Bridge Opening) : Cool the reaction vessel to 0°C using an ice bath. Slowly add sodium borohydride (NaBH 4​ , 4.0 mmol) in small portions over 15 minutes to control hydrogen evolution. Stir for 2 hours. This step reduces the Schiff base and cleaves the bisaminal bridge, yielding the dialkylated intermediate.

  • Third Alkylation (Direct Reductive Amination) : Add a third equivalent of 4-alkoxy-2-hydroxybenzaldehyde (1.0 mmol) directly to the reaction pot. Stir for 4 hours at room temperature, followed by a second addition of NaBH 4​ (2.0 mmol).

  • In-Process Control (IPC) : Monitor the reaction via LC-MS. The system validates the successful third alkylation when the dialkylated mass peak [M+H] + shifts entirely to the trialkylated product mass.

  • Workup : Quench the reaction carefully with distilled water (5 mL). Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to isolate the hexadentate chelator.

Quantitative Data & Yield Comparison

To assist in selecting the appropriate methodology for your specific drug development or radiochemistry application, the operational metrics of both workflows are summarized below.

ParameterDomino Aza-Nazarov / Aza-MichaelReductive Amination of DAZA
Target Scaffold Monocyclic 1,4-diazepanes & BenzodiazepinesTrialkylated 1,4-diazepane-amines
Starting Materials 1,2-diamines + alkyl 3-oxohex-5-enoatesDAZA + 2-hydroxybenzaldehydes
Key Intermediate Aza-Nazarov reagentBisaminal / Schiff base complex
Conditions Solvent-free, 25°C–60°CEthanol, 0°C to 25°C, NaBH 4​
Average Yield 75% - 90%60% - 80%
Primary Application Antibiotic and CNS drug discoveryRadiometal ( 68 Ga) chelators

References

  • Source: The Journal of Organic Chemistry (ACS Publications), 2020.
  • Title: The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)

Sources

Technical Notes & Optimization

Troubleshooting

common side products in 1,4-diazepane synthesis and how to avoid them

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for 1,4-diazepane synthesis. This guide is designed to provide in-depth troubleshooting assistance and answers to fr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 1,4-diazepane synthesis. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions that you may encounter during your experimental work. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to help you navigate the common challenges and optimize your synthetic routes.

Troubleshooting Guide: Navigating Common Side Products in 1,4-Diazepane Synthesis

The synthesis of the 1,4-diazepane core, a privileged scaffold in medicinal chemistry, can be accompanied by the formation of several challenging side products. This guide provides a systematic approach to identifying and mitigating these impurities.

Issue 1: Formation of Oligomeric and Polymeric Byproducts

Symptoms:

  • A significant portion of your crude product is an intractable, high molecular weight material.

  • Streaking or broad, unresolved peaks at the baseline of your TLC or LC-MS.

  • Low yield of the desired 1,4-diazepane.

Root Cause Analysis:

Oligomerization and polymerization are common pitfalls in reactions involving bifunctional reagents like diamines and dielectrophiles. The intermolecular reaction between starting materials can compete with the desired intramolecular cyclization, leading to the formation of linear or macrocyclic oligomers.

dot

G A Primary Amine + Carbonyl B Imine Intermediate A->B Condensation C Desired Secondary Amine B->C Reduction D Undesired Tertiary Amine B->D Reduction of tertiary iminium C->B Reaction with more Carbonyl

Caption: Pathway for over-alkylation in reductive amination.

Preventative & Corrective Actions:

  • Choice of Reducing Agent: Use a reducing agent that is selective for the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is less reactive towards aldehydes and ketones at neutral or slightly acidic pH. [1]Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic. [2][1]* Control of Stoichiometry: Use a slight excess of the amine component relative to the carbonyl compound to ensure the carbonyl is consumed before significant over-alkylation can occur.

  • pH Control: Maintaining a slightly acidic pH (around 5-6) is crucial. This protonates the imine to form the more reactive iminium ion, which is readily reduced, while not being acidic enough to cause significant side reactions of the carbonyl compound. [1]* Stepwise Synthesis with Protecting Groups: For complex syntheses, protecting one of the amine functionalities allows for controlled, stepwise alkylation. [3][4]

Issue 3: Formation of Uncyclized Intermediates in Michael Additions

Symptoms:

  • Isolation of a product corresponding to the mass of the diamine plus one molecule of the Michael acceptor.

  • The reaction stalls before the formation of the seven-membered ring is complete.

Root Cause Analysis:

In syntheses utilizing an intramolecular aza-Michael addition, the initial conjugate addition may occur, but the subsequent intramolecular cyclization to form the 1,4-diazepane ring can be slow or reversible. This is particularly true for the formation of a seven-membered ring, which can be entropically disfavored compared to five- or six-membered rings. [5] Preventative & Corrective Actions:

  • Choice of Catalyst and Solvent: The use of a suitable catalyst can promote the cyclization step. [6]The solvent can also play a crucial role, with polar aprotic solvents often favoring the reaction.

  • Heating: Increasing the reaction temperature can provide the necessary activation energy for the intramolecular cyclization. However, be mindful that this can also promote the retro-aza-Michael reaction. [5]* Substrate Design: If possible, modifying the substrate to include features that favor the cyclized form, such as Thorpe-Ingold effects, can be beneficial.

Issue 4: Formation of N-Oxides

Symptoms:

  • An impurity with a mass 16 units higher than the expected product is observed in the mass spectrum.

  • Changes in the polarity of the product, often leading to unexpected chromatographic behavior.

Root Cause Analysis:

Tertiary amines, including the nitrogen atoms in a 1,4-diazepane ring, can be susceptible to oxidation to form N-oxides. This can occur during the reaction if oxidizing agents are present, or even during workup and storage through exposure to atmospheric oxygen. [7] Preventative & Corrective Actions:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Avoidance of Oxidizing Agents: Carefully consider all reagents used in the synthesis to ensure no unintended oxidizing agents are present.

  • Storage: Store the final product under an inert atmosphere and protected from light.

  • Reduction of N-oxide: If N-oxide formation is unavoidable, it can often be reduced back to the parent amine using a mild reducing agent like triphenylphosphine or by catalytic hydrogenation.

Frequently Asked Questions (FAQs)

Q1: I am having trouble purifying my 1,4-diazepane derivative by column chromatography on silica gel. It's streaking badly. What can I do?

A1: This is a very common issue due to the basic nature of the amine interacting with the acidic silanol groups on the silica gel surface. [5][6]Here are some effective solutions:

  • Add a Competing Base to the Mobile Phase: Incorporating a small amount of a volatile amine like triethylamine (0.1-1%) or ammonia (in the form of 7N ammonia in methanol) into your eluent can neutralize the acidic sites on the silica, preventing your product from sticking and thus reducing tailing. [5][6]* Use a Different Stationary Phase: Alumina (basic or neutral) is often a better choice for the purification of basic compounds. [5]Alternatively, amine-functionalized silica gel is commercially available and designed for this purpose.

  • Acid-Base Extraction: Before chromatography, you can perform an acid-base extraction. Dissolve your crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). Your basic 1,4-diazepane will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract your purified product back into an organic solvent. [8]* Salt Formation and Recrystallization: If your 1,4-diazepane is crystalline, you can form a salt (e.g., hydrochloride or tartrate) and purify it by recrystallization. [9][10][11]The free base can then be liberated by treatment with a base.

Q2: How do I choose the right protecting group for my 1,4-diazepane synthesis?

A2: The choice of protecting group depends on the overall synthetic strategy and the reaction conditions you plan to use. Key considerations include:

  • Stability: The protecting group must be stable to the reaction conditions used for subsequent steps.

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and not interfere with other functional groups in your molecule.

  • Orthogonality: If you need to deprotect one amine in the presence of another protected amine, you will need to use "orthogonal" protecting groups that can be removed under different conditions. For example, a Boc group is removed with acid, while a Cbz group is typically removed by hydrogenolysis. [3][12][4]

    Protecting Group Common Protection Conditions Common Deprotection Conditions
    Boc (tert-Butoxycarbonyl) Boc₂O, base (e.g., Et₃N, DMAP) Strong acid (e.g., TFA, HCl)
    Cbz (Benzyloxycarbonyl) Benzyl chloroformate, base Catalytic hydrogenation (e.g., H₂, Pd/C)

    | Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu, base | Base (e.g., piperidine) |

Q3: My reductive amination reaction is not going to completion. What are some common reasons for this?

A3: Several factors can lead to an incomplete reductive amination:

  • Inefficient Imine Formation: The initial condensation between the amine and the carbonyl to form the imine is an equilibrium process. [2]If water is not effectively removed (either by a dehydrating agent like molecular sieves or by azeotropic distillation), the equilibrium may not favor imine formation.

  • Incorrect pH: The reaction is often pH-sensitive. As mentioned earlier, a slightly acidic pH is usually optimal. [1]* Steric Hindrance: Highly sterically hindered ketones or amines may react slowly or not at all.

  • Deactivation of the Catalyst: In catalytic hydrogenations, the amine starting material or product can sometimes poison the catalyst.

Q4: Can I use a one-pot procedure for the synthesis of 1,4-diazepanes?

A4: Yes, one-pot procedures, such as domino or tandem reactions, are highly efficient for synthesizing 1,4-diazepanes. [6]For example, a domino process involving the in situ generation of an aza-Nazarov reagent followed by an intramolecular aza-Michael cyclization has been reported to be effective. [6][8]These methods are atom-economical and can simplify the synthetic process, but they may require careful optimization of reaction conditions to minimize side product formation.

References

  • Padilla, F. (2020). Synthesis of 1,4-Diazepanes and Benzo[b]d[5]iazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry.

  • McKillop, A., & Kemp, D. (1989).
  • Wikipedia. (n.d.). Amine oxide. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Restek Corporation. (n.d.). Advanced Capillary Column Technology Improves Analysis of Volatile Amines. Retrieved from [Link]

  • American Laboratory. (2011). An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols. Retrieved from [Link]

  • Google Patents. (2019). Chiral resolution of an intermediate of suvorexant and cocrystals thereof.
  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • Google Patents. (2006). Diamine purification method.
  • Google Patents. (1997). Purifying cyclic esters by aqueous solvent extraction.
  • Rao, K. S., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • RSC Publishing. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs).
  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Kaliappan, K. P. (2020). Protecting Groups. Chem.iitb.ac.in.
  • The Journal of Organic Chemistry. (2009).
  • Organic Chemistry Portal. (2005). Enantioselective Aza-Henry and Aza-Michael Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). Production method of 1,4-diazepane derivatives.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Zenner, A., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Open Science.
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.
  • PubMed. (2009). 1,4-Diazepanes derived from (S)-serine--homopiperazines with improved sigma(1) (sigma) receptor affinity and selectivity.
  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • Myers, A. (n.d.). Myers Chem 115.
  • MDPI. (2023).
  • MDPI. (2010).
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION.

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Optimization

Technical Support Center: Navigating the Challenges of Purifying Trifluoromethyl-Containing Compounds

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center dedicated to the unique challenges encountered during the purification of trifluoromethyl (CF₃)-containing compounds. As a Senior...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the unique challenges encountered during the purification of trifluoromethyl (CF₃)-containing compounds. As a Senior Application Scientist, I understand that the very properties that make the CF₃ group invaluable in drug design—such as its profound electron-withdrawing nature, high lipophilicity, and metabolic stability—are the same properties that can introduce significant hurdles in purification.[1][2][3]

This guide is structured to provide direct, actionable solutions to common problems. We will move from high-level frequently asked questions to in-depth troubleshooting for specific experimental issues, supplemented with detailed protocols and workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when handling trifluoromethylated molecules.

Q1: What makes trifluoromethyl-containing compounds so challenging to purify compared to their non-fluorinated analogs?

A1: The difficulty stems from the unique physicochemical properties imparted by the CF₃ group.[4] Its high electronegativity can alter the polarity of the entire molecule in non-intuitive ways, complicating solvent selection for chromatography and recrystallization.[5] Furthermore, its lipophilic nature often leads to poor solubility in common polar solvents while having high solubility in non-polar ones, making precipitation difficult.[1][6] Finally, while the C-F bond is very strong, the potent electron-withdrawing effect can increase the acidity of nearby protons or make the carbon atom it's attached to susceptible to certain nucleophilic or base-mediated degradation pathways, especially on stationary phases like silica gel.[7][8]

Q2: I am starting with a new CF₃-compound. What is the best general purification strategy to begin with?

A2: A multi-step strategy is often best.

  • Initial Work-up: Start with a standard aqueous work-up. Use liquid-liquid extraction to remove inorganic salts and highly polar or non-polar impurities.[9] Be cautious with acidic or basic washes, as they can sometimes lead to hydrolysis of the CF₃ group or other labile functionalities.[10]

  • Chromatography: For most crude mixtures, flash column chromatography on silica gel is the primary workhorse.[8] It is crucial to first assess the compound's stability on a TLC plate spotted with the crude mixture and left for an hour to check for degradation.

  • Crystallization: If the compound is a solid and has >90% purity after chromatography, recrystallization is an excellent final step to achieve high purity and remove closely-eluting impurities.[9]

A decision-making workflow for selecting a purification strategy is provided in Section 4.

Q3: How does the CF₃ group specifically affect my column chromatography?

A3: The CF₃ group significantly increases lipophilicity. This means your compound will likely have a higher Rf value and elute faster from a normal-phase (silica or alumina) column than its non-fluorinated counterpart. You will typically need to use less polar solvent systems (e.g., higher ratios of hexane to ethyl acetate).[11] The strong dipole of the CF₃ group can also lead to non-ideal interactions with the silica surface, sometimes causing peak tailing.

Q4: My purified CF₃-compound is an oil, not a solid. How can I effectively purify it?

A4: Purifying oils can be challenging as recrystallization is not an option.

  • High-Performance Flash Chromatography: Use a high-quality silica gel with a smaller particle size and optimized solvent gradient to achieve the best possible separation.

  • Preparative HPLC: For high-value materials or when isomers are present, reversed-phase preparative HPLC is often the most effective method. It separates based on hydrophobicity and can resolve very similar compounds.[9]

  • Salt Formation or Co-Crystal: If your molecule has a basic or acidic handle (like a nitrogen or carboxylic acid), forming a salt can often induce crystallization. This solid salt can then be purified by recrystallization and the free base/acid regenerated if necessary.[11]

Q5: What is the definitive way to assess the purity of my final trifluoromethylated compound?

A5: A combination of techniques is essential for a complete picture.

  • ¹⁹F NMR Spectroscopy: This is the most powerful and direct method for identifying and quantifying fluorine-containing species.[12] It can quickly reveal the presence of CF₃-containing impurities, isomers, or degradation products that might be invisible in ¹H NMR.

  • LC-MS: Liquid Chromatography-Mass Spectrometry provides information on both the retention time (a measure of polarity/lipophilicity) and the mass-to-charge ratio, confirming the molecular weight of your compound and detecting impurities.[13]

  • Elemental Analysis (CHN): For a final, pure sample, elemental analysis provides strong evidence of bulk purity by comparing the measured percentages of carbon, hydrogen, and nitrogen to the theoretical values.[14]

Section 2: Troubleshooting Guide

Here, we address specific experimental failures in a problem-and-solution format.

Column Chromatography Issues

Problem: My compound is streaking badly on the silica gel column, leading to poor separation and mixed fractions.

Potential Cause Explanation & Solution
Acidic Silica Interaction The slightly acidic nature of standard silica gel can interact strongly with basic moieties (e.g., anilines, pyridines) on your molecule. The CF₃ group can reduce the basicity of these groups, but strong interactions can still occur.[5] Solution: Deactivate the silica gel by preparing a slurry with your column solvent containing 0.5-1% triethylamine or ammonia. Let it stand for an hour before packing the column. This neutralizes the acidic sites.
Compound Instability The CF₃ group can activate the molecule to degradation on silica.[8] This is especially true if there are other sensitive functional groups nearby. Solution: First, confirm instability by spotting a TLC plate and letting it sit for an hour before eluting. If streaking appears or the spot diminishes, consider using a less acidic stationary phase like neutral alumina or switching to reversed-phase chromatography. Minimizing the time on the column by using flash chromatography is also crucial.[9]
Poor Solubility in Mobile Phase If the compound is not fully soluble in the mobile phase as it moves down the column, it can precipitate and re-dissolve, causing severe tailing. Solution: Ensure your chosen solvent system fully dissolves the compound at the concentration you are loading. You may need to add a more polar "solubilizing" co-solvent (e.g., a small amount of methanol or DCM in a hexane/ethyl acetate system), but be mindful this will reduce retention.
Recrystallization Issues

Problem: My compound "oils out" of the solution instead of forming crystals.

Potential Cause Explanation & Solution
High Impurity Level Impurities disrupt the formation of a crystal lattice, often preventing crystallization altogether.[11] Solution: The crude material is likely not pure enough for recrystallization. Run it through a silica plug or perform a quick flash column to remove the bulk of impurities before attempting to recrystallize.[9]
Solution is Too Supersaturated / Cooling Too Rapidly If the solution cools too quickly or is too concentrated, the compound may crash out as an amorphous oil because the molecules don't have time to orient themselves into a crystal lattice.[15] Solution: Re-heat the mixture to dissolve the oil. Add a small amount (5-10%) of additional hot solvent to make the solution slightly more dilute. Insulate the flask (e.g., with glass wool or paper towels) to ensure very slow cooling to room temperature before moving to an ice bath.[9]
Inappropriate Solvent The boiling point of your solvent may be higher than the melting point of your compound, causing it to melt before it dissolves. Solution: Choose a recrystallization solvent with a lower boiling point.[9]

Problem: I cannot find a single suitable solvent for recrystallization.

A: This is common for CF₃-compounds due to their unique solubility profiles. The solution is to use a two-solvent (or solvent/anti-solvent) system .[16] In this technique, you dissolve your compound in a minimal amount of a hot "good" solvent (in which it is very soluble). Then, you add a "poor" or "anti-solvent" (in which the compound is insoluble, but which is miscible with the good solvent) dropwise to the hot solution until it just begins to turn cloudy (the saturation point). Allowing this solution to cool slowly will often yield excellent crystals. A detailed protocol is provided in Section 3.

Work-up & Handling Issues

Problem: My purified, colorless compound develops a yellow or brown tint upon standing.

A: This is a classic sign of air oxidation, which is particularly common for aniline and phenol derivatives.[8] The presence of a CF₃ group does not prevent this.

  • Prevention: Handle and store the compound under an inert atmosphere (nitrogen or argon) whenever possible. Store it in the dark, preferably in a freezer, to slow the oxidation rate.

  • Removal: If the discoloration is minor, the colored impurities can often be removed by dissolving the compound in a minimal amount of solvent and passing it through a short plug of silica gel, eluting with a slightly more polar solvent than used for the original column.[8]

Section 3: Key Experimental Protocols

Protocol 1: Developing a Flash Chromatography Method for a Novel CF₃-Compound
  • TLC Analysis (Stability & Solvent Screening): a. Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or Ethyl Acetate). b. Spot the solution on two separate silica gel TLC plates. c. Immediately place one plate in a developing chamber with a test solvent system (start with 80:20 Hexane:Ethyl Acetate). d. Leave the second plate on the bench, exposed to air, for 30-60 minutes. Then, develop it in the same solvent system. e. Visualize both plates under a UV lamp and/or with a chemical stain. f. Analysis: Compare the two plates. If the spot on the second plate has streaked, diminished, or new spots have appeared, your compound is likely unstable on silica.[8] Consider alternative stationary phases. If the spots are clean, adjust the solvent system until the desired product has an Rf value of approximately 0.2-0.3 for optimal separation.

  • Column Packing: a. Select a column size appropriate for your sample amount (a general rule is a 100:1 ratio of silica gel weight to crude compound weight). b. Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use. c. Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.

  • Sample Loading: a. Dry Loading (Recommended): Dissolve your crude compound in a minimal amount of a strong solvent (like DCM or acetone). Add a small amount of silica gel (2-3 times the weight of your compound) and evaporate the solvent completely using a rotary evaporator to get a free-flowing powder. b. Carefully add this powder to the top of your packed column, creating a thin, even band. Dry loading prevents issues with poor solubility in the mobile phase and leads to sharper bands.

  • Elution and Fraction Collection: a. Begin eluting with a non-polar solvent system (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity based on your TLC analysis. b. Collect fractions and monitor them by TLC to identify which ones contain your pure product. c. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Two-Solvent Recrystallization for Compounds that "Oil Out"

This protocol is ideal when a single suitable recrystallization solvent cannot be found.[16]

  • Solvent Selection: a. Find a "good" solvent that readily dissolves your compound when hot. b. Find a "poor" (anti-solvent) in which your compound is insoluble or sparingly soluble, even when hot. c. Crucially, the two solvents must be fully miscible with each other. (e.g., Methanol/Water, Ethyl Acetate/Hexane, Dichloromethane/Hexane).

  • Dissolution: a. Place the impure compound in an Erlenmeyer flask with a stir bar. b. Add the minimum amount of the hot "good" solvent required to fully dissolve the compound. Ensure the solution is at or near the solvent's boiling point.

  • Inducing Crystallization: a. While the solution is still hot and stirring, add the "poor" anti-solvent dropwise using a pipette or dropping funnel. b. Continue adding the anti-solvent until the solution becomes faintly and persistently cloudy (turbid). This is the point of saturation. c. If you add too much anti-solvent and a large amount of precipitate crashes out, add a few drops of the hot "good" solvent to re-dissolve it until you are back to the faint cloud point.

  • Cooling and Isolation: a. Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb it. b. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield. c. Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent to remove any residual soluble impurities. d. Dry the crystals under vacuum.

Protocol 3: Purity Assessment using ¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for analyzing trifluoromethyl-containing compounds.[12]

  • Sample Preparation: a. Accurately weigh a small amount of your purified compound (typically 5-10 mg). b. Dissolve it in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean NMR tube. c. For quantitative analysis (qNMR), add a known amount of an internal standard containing fluorine that does not overlap with your compound's signal (e.g., trifluorotoluene or 1,4-difluorobenzene).

  • Instrument Setup: a. The experiment should be run on an NMR spectrometer equipped with a broadband or fluorine-observe probe. b. Key parameters include setting the spectral window to cover the expected chemical shift range for CF₃ groups (typically -60 to -80 ppm) and ensuring a sufficient relaxation delay (D1) for quantitative accuracy (a D1 of 5 times the longest T1 is recommended).

  • Data Analysis: a. The ¹⁹F NMR spectrum will show a singlet for each unique CF₃ group (unless coupled to other nearby fluorine atoms or chiral centers). b. Purity Check: The presence of any additional peaks in the CF₃ region indicates fluorine-containing impurities. Integrate your product peak and the impurity peaks to determine the relative molar ratio and thus the purity. c. Confirmation of Structure: The chemical shift of the CF₃ group can provide structural information. For example, an aromatic CF₃ group has a different chemical shift than an aliphatic one.

Section 4: Visual Workflows & Data Tables

Purification Strategy Decision Tree

This workflow guides the selection of an appropriate purification method based on the properties of the crude trifluoromethylated compound.

Purification_Workflow start Crude CF3-Compound is_solid Is the crude material a solid? start->is_solid is_stable Stable on Silica TLC? is_solid->is_stable Yes is_stable_oil Stable on Silica TLC? is_solid->is_stable_oil No (Oil/Wax) chromatography Flash Column Chromatography (Silica Gel) is_stable->chromatography Yes alt_chrom Alternative Chromatography (Alumina, Reversed-Phase) is_stable->alt_chrom No is_stable_oil->alt_chrom No prep_hplc Preparative HPLC is_stable_oil->prep_hplc Yes purity_check Purity > 90%? recrystallization Recrystallization purity_check->recrystallization Yes final_product Pure Compound purity_check->final_product No (Sufficiently Pure) chromatography->purity_check recrystallization->final_product alt_chrom->final_product prep_hplc->final_product

Caption: Decision workflow for purifying trifluoromethyl-containing compounds.

Data Tables

Table 1: Common Solvent Systems for Flash Chromatography of CF₃-Compounds

Compound PolarityRecommended Starting Solvent SystemNotes
Non-Polar 98:2 Hexanes : Ethyl AcetateCF₃-arenes, simple aliphatic CF₃-compounds.
Intermediate Polarity 80:20 to 50:50 Hexanes : Ethyl AcetateCF₃-anilines, ketones, esters. A good starting point for many novel compounds.[11]
Polar 95:5 Dichloromethane : MethanolCF₃-alcohols, amides, carboxylic acids.
Basic Compounds Add 0.5-1% Triethylamine (Et₃N)Neutralizes silica gel to prevent streaking of amines.

Table 2: Troubleshooting Summary for Recrystallization

SymptomPrimary CauseQuick Solution
No Crystals Form Solution is too dilute.Boil off some solvent to concentrate the solution; scratch the flask's inner surface with a glass rod.[15]
"Oils Out" Cooling too fast or impurities present.Reheat, add more "good" solvent, and cool slowly. Consider pre-purification with chromatography.[9]
Poor Yield Compound has high solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath; use a two-solvent system to find a mixture with lower cold solubility.
Broad Melting Point Impurities are trapped (occluded) in the crystal lattice.Re-crystallize the material a second time, ensuring very slow crystal growth.[11]

References

  • Fiveable. (2025, August 15). Trifluoromethyl: Organic Chemistry Study Guide.
  • Benchchem. (2025). Purification challenges of N-Allyl-3-(trifluoromethyl)
  • Benchchem. (2025). Technical Support Center: Purification of 6-(trifluoromethyl)isoquinolin-1(2H)-one.
  • Benchchem. (2025). Technical Support Center: Trifluoromethyl Group Stability in Imidazole Synthesis.
  • Tokyo Chemical Industry. (2024).
  • Nature Reviews Chemistry. (n.d.).
  • MDPI. (2025, July 18).
  • PMC. (2025, July 18).
  • Benchchem. (2025, December). A Comparative Guide to Purity Analysis of Synthesized Trifluoromethanol.
  • Benchchem. (2025).
  • Benchchem. (2025, December).
  • Benchchem. (2025). Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds.
  • Benchchem. (2025, December).
  • Wikipedia. (n.d.). Organofluorine chemistry.
  • Benchchem. (2025). The Trifluoromethyl Group: A Comprehensive Technical Guide to its Reactivity and Electronic Effects in Drug Development.
  • Beilstein Journals. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
  • Thieme. (n.d.).
  • ACS Sustainable Chemistry & Engineering. (2017, December 7).
  • Inorganic Chemistry. (2019, April 25). Highly Chemically Stable MOFs with Trifluoromethyl Groups: Effect of Position of Trifluoromethyl Groups on Chemical Stability.
  • MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • ResearchGate. (n.d.). Recent advances in the trifluoromethylation methodology and new CF3-containing drugs | Request PDF.
  • Hovione. (2024, February 15).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • PMC. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: About.
  • PMC. (n.d.).
  • Wikipedia. (n.d.).
  • Journal of the American Chemical Society. (2021, May 14). Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity.
  • International Journal of Pharmaceutical Research and Applications. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Phenomenex. (n.d.). Optimized Total Organic Fluorine Methods Using Strata™ PFAS SPE Cartridges for a More Comprehensive Measurement of PFAS in Env.
  • LCGC International. (2023, February 1).
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Universidad de Zaragoza. (n.d.). New Insights into Trifluoromethyl Gold Chemistry / Alberto Pérez Bitrián.
  • Thermo Fisher Scientific. (2021, September 15). Attune Flow Cytometry Maintenance and Troubleshooting Guide.

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Troubleshooting

Technical Support Center: A Guide to the Solution Stability of 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane. We will explore its inherent stability c...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane. We will explore its inherent stability characteristics, potential degradation pathways in solution, and provide robust troubleshooting protocols and validated experimental workflows to ensure the integrity of your results.

Chemical Profile and Inherent Stability

1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane is a complex molecule featuring two distinct structural motifs that govern its overall stability:

  • The Bis[4-(trifluoromethyl)phenyl]methyl Group: This bulky, lipophilic moiety is characterized by the presence of trifluoromethyl (-CF3) groups. The carbon-fluorine bond is one of the strongest in organic chemistry, imparting significant metabolic and chemical stability.[1] These electron-withdrawing groups can enhance metabolic stability, improve lipophilicity for better membrane permeability, and increase binding affinity to biological targets.[1][2][3] While generally robust, the -CF3 group is not entirely inert and can undergo hydrolysis under specific, typically harsh, conditions.[4][5]

  • The 1,4-Diazepane Ring: This seven-membered heterocyclic ring contains two tertiary amine functional groups. These amines are basic and represent the most likely sites for degradation under oxidative and certain thermal conditions. The N-benzhydryl-like linkage (the C-N bond connecting the two main parts of the molecule) can also be a point of susceptibility.

Understanding the interplay between these two structural features is critical for predicting and mitigating degradation.

Predicted Degradation Pathways

Based on the functional groups present, several degradation pathways can be anticipated under stress conditions. A systematic investigation, known as a forced degradation study, is essential to identify which of these pathways are relevant for this specific molecule.

Degradation_Pathways Parent 1-{Bis[4-(trifluoromethyl)phenyl]methyl} -1,4-diazepane N_Oxide Diazepane N-Oxide Parent->N_Oxide Oxidation (e.g., H₂O₂) Hydrolysis_Product Bis(4-carboxyphenyl)methanol Derivative (Post C-N Cleavage and CF3 Hydrolysis) Parent->Hydrolysis_Product Strong Base Hydrolysis (e.g., NaOH, heat) Photodegradation_Product Ring Cleavage and Fragmented Products Parent->Photodegradation_Product Photolysis (UV/Vis Light) Benzylic_Cleavage Bis(4-trifluoromethyl)phenyl)methane + Diazepane Fragments Parent->Benzylic_Cleavage Acid-Catalyzed Cleavage / Photolysis

Caption: Predicted degradation pathways for 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane.

Frequently Asked Questions (FAQs)

Q1: What are the primary conditions that could cause my compound to degrade in solution? A1: The most probable causes of degradation are exposure to strong acidic or basic conditions, oxidizing agents, and high-intensity light.[4] The tertiary amines of the diazepane ring are susceptible to oxidation, forming N-oxides. While the trifluoromethyl groups are highly stable, forced hydrolysis, particularly under strong basic conditions, can convert them to carboxylic acids.[4][5][6] Photodegradation is also a concern for aromatic compounds.[7][8]

Q2: How does the pH of my aqueous solution affect the compound's stability? A2: The pH is a critical factor. The diazepane amines are basic and will be protonated at acidic pH, which can influence solubility and reactivity. In strongly acidic or basic solutions, hydrolysis of labile functional groups may be catalyzed.[9][10] For instance, photolysis rates of similar trifluoromethylphenyl compounds have been shown to be highly pH-dependent.[7] It is crucial to determine the compound's stability profile across a range of pH values (e.g., pH 2, 7, and 10).

Q3: What is the best way to prepare and store stock solutions of this compound? A3: For maximum stability, initial stock solutions should be prepared in a high-quality, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. Store these stock solutions at -20°C or -80°C in tightly sealed vials, protected from light. Avoid long-term storage in aqueous or protic solvents (like methanol or ethanol) until you have generated specific stability data for those conditions.

Q4: I'm seeing a loss of my parent compound in my assay, but no new peaks are appearing in the chromatogram. What could be happening? A4: This phenomenon, often referred to as a "mass balance" issue in forced degradation studies, can have several causes.[9] The degradants may not be UV-active at the wavelength you are monitoring. They could also be highly polar and not eluting from your reversed-phase HPLC column, or they could be non-volatile and not detectable by mass spectrometry. Alternatively, the compound may be adsorbing to your container surfaces. Using a stability-indicating method with a universal detector (like a Charged Aerosol Detector) or developing orthogonal analytical methods can help resolve this.

Troubleshooting Guide: Common Experimental Issues

Observed Problem Potential Cause Recommended Action & Rationale
Appearance of new, unexpected peaks in HPLC/LC-MS. Degradation. Immediately perform a systematic forced degradation study (see Protocol 5.1) to identify the conditions (pH, light, oxygen, heat) causing the instability. This allows you to pinpoint the cause and implement preventative measures.
Poor peak shape or shifting retention times. On-column instability or interaction. The basic amines can interact strongly with residual silanols on silica-based columns. Ensure your mobile phase is adequately buffered. Consider using a hybrid or polymer-based column. Also, check if the compound is degrading in the mobile phase itself.
Compound precipitating from aqueous buffer. Poor solubility. The compound is highly lipophilic. Increase the percentage of organic co-solvent (e.g., acetonitrile, methanol) in your buffer if your experiment allows. The protonation state affects solubility; adjusting the pH may help keep it in solution. Sonication can aid initial dissolution.
Inconsistent results between experimental replicates. Ongoing, uncontrolled degradation. This suggests a stability issue that is not being controlled. Protect all solutions from light using amber vials or foil.[4] Prepare solutions fresh daily. If oxidative degradation is suspected, degas your solvents with nitrogen or argon.

Experimental Protocols & Workflows

Protocol: Forced Degradation Study

This protocol is designed to systematically identify the degradation pathways and develop a stability-indicating analytical method.

Forced_Degradation_Workflow cluster_stress start Prepare Stock Solution (e.g., 1 mg/mL in ACN or DMSO) stress_conditions Aliquot and Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal Stress (60°C in solution) stress_conditions->thermal photo Photolytic Stress (UV/Vis light, ICH Q1B) stress_conditions->photo control Control (Solvent, RT, dark) stress_conditions->control sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling control->sampling quench Quench Reaction (Neutralize pH, cool down) sampling->quench analysis Analyze via Stability-Indicating HPLC-UV/MS Method quench->analysis end Evaluate Degradation Profile & Mass Balance analysis->end

Caption: Workflow for a comprehensive forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or DMSO.

  • Stress Sample Preparation: For each condition, dilute the stock solution with the respective stressor solution to a final concentration of ~100 µg/mL.

    • Acid Hydrolysis: Use 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Use 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Use 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Use the analysis solvent (e.g., 50:50 acetonitrile:water). Incubate at 60°C, protected from light.

    • Photolytic Degradation: Expose the solution in a photostable, transparent container to a calibrated light source according to ICH Q1B guidelines. Run a dark control in parallel.

  • Time Points: Collect aliquots at appropriate time points (e.g., 0, 2, 6, 12, and 24 hours). The goal is to achieve 5-20% degradation of the active ingredient.[11]

  • Quenching: Stop the degradation process before analysis. For acid/base samples, neutralize with an equimolar amount of base/acid. For thermal samples, cool to room temperature.

  • Analysis: Analyze all samples, including a time-zero and a non-stressed control, by a stability-indicating HPLC-UV/MS method (see Protocol 5.2).

Protocol: Stability-Indicating HPLC-UV/MS Method

A stability-indicating method is one that can accurately quantify the parent compound in the presence of its degradation products.

  • Instrumentation: HPLC or UPLC system with a photodiode array (PDA) detector and coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for accurate mass identification).

  • Column: A C18 column with good peak shape for basic compounds (e.g., Waters XBridge C18, Agilent Zorbax Extend-C18). Dimensions: 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 15 minutes) to ensure separation of the parent peak from all potential degradant peaks.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Detection:

    • PDA: Monitor at a wavelength of maximum absorbance (e.g., 230-280 nm) and also collect full spectra to check for peak purity.

    • MS: Use electrospray ionization in positive mode (ESI+). Collect full scan data to identify the m/z of degradants and MS/MS fragmentation data to aid in structural elucidation.

References

  • Hernández-Vázquez, E., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]

  • da Silva, J. P., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • da Silva, J. P., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. SciSpace. Retrieved from [Link]

  • McCord, J. P., et al. (2020). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology. Retrieved from [Link]

  • Toński, M., et al. (2019). Mild hydrolysis of 2-trifluoromethylphenol: Kinetics, mechanism and environmental relevance. ResearchGate. Retrieved from [Link]

  • Wang, Z., et al. (2021). Photostable 1-Trifluoromethyl Cinnamyl Alcohol Derivatives Designed as Potential Fungicides and Bactericides. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Müller, P., et al. (2006). Mild hydrolysis of 2-trifluoromethylphenol: kinetics, mechanism and environmental relevance. Chemosphere. Retrieved from [Link]

  • Zhou, L., et al. (2021). Analysis of unstable degradation impurities of a benzodiazepine and their quantification without isolation using multiple linear regression. ResearchGate. Retrieved from [Link]

  • Chakraborty, S., et al. (2018). Validation; Forced Degradation | Linearity | Specificity | UV/Vis Spectrophotometer. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Oton-Etxebarria, A., et al. (2022). Degradation of Diazepam with Gamma Radiation, High Frequency Ultrasound and UV Radiation Intensified with H2O2 and Fenton Reagent. MDPI. Retrieved from [Link]

  • Uddin, M. N., et al. (2014). An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. Walsh Medical Media. Retrieved from [Link]

  • Kord, A. S., et al. (2018). Kinetic and mechanistic studies on the hydrolysis and photodegradation of diazepam and alprazolam. ResearchGate. Retrieved from [Link]

  • Eurofins. (2018). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Uddin, M. N., et al. (2016). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. Research and Reviews: Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Rawat, T., & Pandey, I. P. (2015). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (2008). Amine Thermal Degradation. Retrieved from [Link]

  • Lepaumier, H., et al. (2011). Thermal degradation rates of different amines. ResearchGate. Retrieved from [Link]

  • Davis, G. F. (2004). Thermal degradation of aqueous amines used for carbon dioxide capture. The University of Texas at Austin. Retrieved from [Link]

  • Eawag. (2011). Diazepam Degradation Pathway. Retrieved from [Link]

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Optimization

Technical Support Center: Troubleshooting Poor Solubility of 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane

Welcome to the technical support guide for 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane. This document is designed for researchers, scientists, and drug development professionals encountering solubility challen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane. This document is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. As a molecule with significant lipophilicity and basic functional groups, its handling requires a systematic and informed approach. This guide provides a series of troubleshooting steps and in-depth explanations to help you achieve successful formulation and experimentation.

Section 1: Initial Assessment & Basic Troubleshooting

This section addresses the most common initial challenge: getting the compound into solution.

Q1: I am having trouble dissolving 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane in standard laboratory solvents. Where should I start?

This is a common and expected challenge with this molecule. Its large, fluorinated aromatic structure makes it highly lipophilic (hydrophobic), while the diazepane ring provides some polarity and basicity. This combination often leads to poor solubility in both aqueous and non-polar organic solvents, a characteristic often referred to as "brick dust."

Your first step is a systematic solvent screening. The goal is to identify a suitable solvent or co-solvent system for creating a stock solution, which can then be diluted into your experimental medium.

Protocol 1: Systematic Solvent Screening

  • Preparation: Weigh out a small, precise amount of the compound (e.g., 1-5 mg) into several separate glass vials.

  • Solvent Addition: Add a measured volume of a single solvent to each vial to achieve a high target concentration (e.g., 10-20 mg/mL).

  • Energy Input: Agitate the vials using a vortex mixer for 1-2 minutes. If the compound remains insoluble, use a sonicating bath for 5-15 minutes. Gentle warming (30-40°C) can also be applied, but be cautious of potential compound degradation.

  • Observation: Visually inspect for complete dissolution. The solution should be clear and free of any visible particles.

  • Documentation: Record the results for each solvent (e.g., "Insoluble," "Partially Soluble," "Soluble at 10 mg/mL after sonication").

Table 1: Recommended Starting Solvents for Screening

Solvent Class Examples Polarity Index[1] Rationale
Polar Aprotic DMSO, DMF, NMP, Acetonitrile 7.2, 6.4, 6.7, 5.8 Often the most effective solvents for creating high-concentration stock solutions of poorly soluble compounds.[2]
Chlorinated Dichloromethane (DCM), Chloroform 3.1, 4.1 Good for dissolving non-polar, aromatic compounds. Useful for synthesis workups and some analytical methods.
Alcohols Methanol, Ethanol, Isopropanol 5.1, 4.3, 3.9 May work as co-solvents but are less likely to dissolve high concentrations alone due to the compound's high lipophilicity.

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | 4.0, 4.8 | Can be effective but are often highly volatile. |

Q2: What is the predicted solubility profile of this compound based on its structure, and why is it so challenging?

Understanding the molecule's physicochemical properties is key to predicting its behavior. 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane is a classic example of a Biopharmaceutical Classification System (BCS) Class II or IV compound, characterized by low solubility.[3]

  • High Lipophilicity: The molecule is dominated by the two trifluoromethyl-phenyl rings. These groups are very large and hydrophobic. The trifluoromethyl (-CF3) groups, in particular, increase lipophilicity, which is a primary reason for poor aqueous solubility.[4] This is often quantified by a high partition coefficient (LogP).

  • High Molecular Weight: Larger molecules are generally more difficult to solvate and often have stronger crystal lattice energy, which must be overcome for dissolution to occur.[5]

  • Basic Moieties: The 1,4-diazepane ring contains two nitrogen atoms. These are basic amines (likely with pKa values in the range of 7-10) that can be protonated.[6][7] This is the most critical feature to exploit for solubility enhancement in aqueous media.

The core challenge arises from the disbalance between the overwhelmingly large, non-polar portion of the molecule and the small, polar, ionizable amine centers.[8]

Section 2: pH-Dependent & Salt Formation Strategies

Leveraging the basic nature of the diazepane ring is the most direct way to tackle aqueous solubility.

Q3: The compound has basic nitrogens. How can I use pH to improve its aqueous solubility?

Because the compound is a weak base, its aqueous solubility is highly pH-dependent.[9][10] In acidic conditions, the nitrogen atoms in the diazepane ring will become protonated, forming a positively charged cation. This ionized form is significantly more polar and, therefore, more soluble in water than the neutral form.

Caption: Effect of low pH on the solubility of a basic compound.

Protocol 2: Aqueous Solubility Determination at Different pH Values

  • Prepare Buffers: Create a series of buffers with pH values ranging from 2 to 7 (e.g., pH 2, 4, 5, 6, 7.4). Standard phosphate or citrate buffers are suitable.

  • Prepare Stock Solution: Dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol to create a concentrated stock (e.g., 20 mg/mL).

  • Spiking: Add a small, precise volume of the stock solution to a larger volume of each buffer. Ensure the final concentration of the organic solvent is low (typically <1-2%) to minimize its effect on solubility.

  • Equilibration: Cap the samples and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet any undissolved solid.

  • Quantification: Carefully remove the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS. This value represents the equilibrium solubility at that specific pH.

You should observe a significant increase in solubility as the pH decreases. This pH-solubility profile is critical data for developing oral or parenteral formulations.

Q4: Would forming a salt of the compound be a viable strategy?

Absolutely. For ionizable compounds, salt formation is one of the most common and effective methods to increase both solubility and dissolution rate.[11] By reacting your basic compound with an acid, you form a salt that is often a crystalline solid with much higher aqueous solubility than the free base.

Causality: Salt formation essentially pre-packages the compound in its ionized, more soluble state. When the salt form is introduced to an aqueous medium, it readily dissociates into the protonated (soluble) drug and its counter-ion, bypassing the energy barrier required to break the crystal lattice of the free base.[12]

Common Counter-ions for Basic Drugs:

  • Inorganic: Hydrochloride (HCl), Sulfate (H₂SO₄), Phosphate (H₃PO₄)

  • Organic: Mesylate (methanesulfonic acid), Tosylate (p-toluenesulfonic acid), Citrate, Tartrate

Getting Started with Salt Screening: A preliminary salt screening can be done on a small scale.

  • Dissolve the free base in a suitable organic solvent (e.g., acetone, isopropanol).

  • Add a stoichiometric equivalent (1:1 or 1:2 molar ratio) of the selected acid.

  • Stir the mixture and observe for precipitation of the salt.

  • Isolate the resulting solid, dry it, and characterize its properties (solubility, crystallinity via XRPD, stability).

Section 3: Formulation-Based Approaches

If modifying the molecule itself via pH or salt formation is insufficient or not desired, the next step is to create a sophisticated formulation using excipients.

Q5: Simple pH adjustment isn't providing the required concentration for my in vivo studies. What formulation strategies can I try next?

When intrinsic solubility is extremely low, formulation excipients are required to create enabling formulations. These do not change the molecule itself but create a microenvironment where it can be solubilized and delivered effectively.

Key Strategies:

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., PEG 400, propylene glycol, ethanol) can significantly increase solubility.[2] This is common for preclinical parenteral formulations.

  • Surfactants (Micellar Solubilization): Surfactants like Tween® 80 or Cremophor® form micelles in water. The hydrophobic core of these micelles can encapsulate your lipophilic compound, effectively dissolving it in the bulk aqueous phase.[3][13]

  • Cyclodextrins (Inclusion Complexes): Cyclodextrins are ring-shaped molecules with a hydrophobic interior and a hydrophilic exterior. Your compound can become trapped within the hydrophobic cavity, forming an inclusion complex that is water-soluble.[12][14]

  • Lipid-Based Formulations: For oral delivery, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective. The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously forms a fine emulsion in the GI tract, facilitating absorption.[14][15]

Caption: Decision workflow for troubleshooting poor solubility.

Section 4: Advanced Solid-State Strategies

For the most challenging compounds, altering the solid-state properties of the drug can provide a breakthrough in performance.

Q6: My compound dissolves in my formulation, but it crashes out (precipitates) upon dilution into an aqueous buffer. How can I improve its kinetic solubility and stability?

This phenomenon, where a drug precipitates from a supersaturated solution, is a common problem. The most powerful strategy to overcome this is to convert the drug from its stable, low-energy crystalline form into a high-energy, metastable amorphous form. This is typically achieved by creating an Amorphous Solid Dispersion (ASD).[11][16]

Mechanism of Action: In an ASD, individual molecules of your compound are molecularly dispersed within a solid polymer matrix.[17] This prevents the molecules from arranging into a stable crystal lattice. The amorphous form lacks this lattice energy, making it much more readily soluble. The polymer also plays a crucial role in preventing recrystallization in solution, thus maintaining a supersaturated state for an extended period, which can enhance bioavailability.[18]

Caption: Conversion from a stable crystalline to a metastable amorphous state.

Table 2: Comparison of Advanced Solubility Enhancement Techniques

Technique Mechanism Advantages Disadvantages
Micronization/Nanonization Increases surface area to improve dissolution rate.[3][5] Established technology, applicable to many compounds. May not be sufficient for extremely insoluble drugs; potential for particle agglomeration.[19]
Lipid-Based Systems (SEDDS) Presents drug in a solubilized state, forms fine emulsion in GI tract.[15] Excellent for highly lipophilic drugs; can enhance absorption. Higher complexity in formulation and manufacturing; potential for GI side effects.

| Amorphous Solid Dispersions (ASD) | Eliminates crystal lattice energy, creating a high-energy, more soluble form.[16][20] | Can provide dramatic increases in solubility; can sustain supersaturation.[21] | Requires specialized manufacturing (spray drying, HME); potential for physical instability (recrystallization) if not formulated correctly.[11] |

Protocol 3: Lab-Scale Preparation of an ASD (Solvent Evaporation Method)

  • Co-dissolution: Select a volatile solvent that dissolves both your compound and a suitable polymer (e.g., PVP, HPMC-AS).[22] Dissolve both components in the solvent to form a clear solution. A typical drug-to-polymer ratio to start with is 1:3 or 1:4 by weight.

  • Solvent Removal: Place the solution in a round-bottom flask and remove the solvent under vacuum using a rotary evaporator. This process should be rapid to "trap" the drug in its amorphous state within the polymer.

  • Drying: Further dry the resulting solid film/powder under high vacuum for 24 hours to remove any residual solvent.

  • Characterization: Scrape the solid material from the flask. Confirm its amorphous nature using techniques like X-Ray Powder Diffraction (XRPD) (which will show a halo pattern instead of sharp peaks) and Differential Scanning Calorimetry (DSC) (which will show a glass transition temperature instead of a melting point).

  • Performance Testing: Evaluate the dissolution performance of the ASD powder compared to the crystalline drug. You should observe a much higher and faster dissolution profile.

This advanced strategy is a cornerstone of modern pharmaceutical development for poorly soluble drugs and is highly recommended for a challenging molecule like 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane.[23]

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. Available from: [Link]

  • Formulating Poorly Water Soluble Drugs. AAPS Advances in Pharmaceutical Sciences Series. Available from: [Link]

  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. (2021). Journal of Pharmaceutical Investigation. Available from: [Link]

  • Formulating Immediate-Release Tablets for Poorly Soluble Drugs. (2020, June 2). Drug Development & Delivery. Available from: [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs. (2023, December 18). Drug Discovery & Development. Available from: [Link]

  • Solving Poor Solubility with Amorphous Solid Dispersions. (2025, March 11). Pharmaceutical Technology. Available from: [Link]

  • Spray Drying: Solving solubility issues with amorphous solid dispersions. (2015, September 3). European Pharmaceutical Review. Available from: [Link]

  • Formulating OSDs for Poorly Soluble Drugs. (2025, July 15). Tablets & Capsules. Available from: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). Pharmaceutics. Available from: [Link]

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (2020). Journal of Drug Delivery Science and Technology. Available from: [Link]

  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. Available from: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. Available from: [Link]

  • Techniques to improve the solubility of poorly soluble drugs. (2011). ResearchGate. Available from: [Link]

  • Influence of pH on Solubility. TrueGeometry. Available from: [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 2). Pharmaceutical Technology. Available from: [Link]

  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018, January 2). Journal of Pharmaceutical Sciences. Available from: [Link]

  • Solubility and pH of amines. ISSR. Available from: [Link]

  • Dissolution and Solid-State Characterization of Poorly Water-Soluble Drugs in the Presence of a Hydrophilic Carrier. (2007). AAPS PharmSciTech. Available from: [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, May 31). Drug Development & Delivery. Available from: [Link]

  • Poorly Soluble Marketed Drugs Display Solvation Limited Solubility. (2007, October 11). Journal of Medicinal Chemistry. Available from: [Link]

  • Poorly soluble drugs: disbalance of thermodynamic characteristics of crystal lattice and solvation. (2014). RSC Publishing. Available from: [Link]

  • Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations. (2023, February 17). MDPI. Available from: [Link]

  • Amine Solubility in Organic Solvents. Pearson. Available from: [Link]

  • Advanced Properties of Amines. (2023, January 22). Chemistry LibreTexts. Available from: [Link]

  • The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts. Available from: [Link]

  • Solvent Physical Properties. University of Michigan. Available from: [Link]

  • 1-Methyl-4-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]-1,4-diazepane. PubChem. Available from: [Link]

  • 1-BENZYL-4-([6-(TRIFLUOROMETHYL)PYRIDIN-3-YL]METHYL)-1,4-DIAZEPANE. NextSDS. Available from: [Link]

  • 1-(3-Trifluoromethylphenyl)-[11][20]diazepane. NextSDS. Available from: [https://www.nextsds.com/substance/1-(3-Trifluoromethylphenyl)-[11][20]diazepane]([Link]11][20]diazepane)

  • Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. (2025, April 24). Pharmaceutical Sciences. Available from: [Link]

  • Diazepam. Cheméo. Available from: [Link]

  • N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and crystalline forms. Google Patents.

Sources

Troubleshooting

Technical Support Center: Optimizing Brain Penetration of 1,4-Diazepane Derivatives

Welcome to the CNS Drug Discovery Support Portal. As a Senior Application Scientist, I frequently consult with medicinal chemists facing a common hurdle: achieving adequate blood-brain barrier (BBB) penetration for 1,4-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the CNS Drug Discovery Support Portal. As a Senior Application Scientist, I frequently consult with medicinal chemists facing a common hurdle: achieving adequate blood-brain barrier (BBB) penetration for 1,4-diazepane (homopiperazine) derivatives. While this scaffold is highly privileged—featured in orexin receptor antagonists like suvorexant[1] and advanced ALK2 inhibitors for diffuse intrinsic pontine glioma (DIPG)[2]—its inherent basicity often triggers severe efflux liabilities.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated experimental protocols to help you engineer 1,4-diazepanes with optimal central nervous system (CNS) exposure.

Part 1: Troubleshooting Guide & Root Cause Analysis

Q1: My 1,4-diazepane hit shows excellent target affinity but has a brain-to-plasma ratio ( Kp,brain​ ) < 0.1 in vivo. What is the primary culprit?

Root Cause: The most common failure mode for 1,4-diazepanes is active efflux at the BBB, primarily mediated by P-glycoprotein (P-gp). The 1,4-diazepane ring contains two nitrogen atoms. Depending on substitution, these amines often exhibit high pKa values (> 8.5), meaning they are predominantly protonated (cationic) at physiological pH (7.4). P-gp has a high binding affinity for lipophilic cations. Solution & Causality: You must modulate the pKa of the basic nitrogen to reduce the cationic fraction at pH 7.4.

  • Amidation/Urea Formation: Converting one of the basic amines into an amide or urea drastically lowers its basicity. Suvorexant utilizes this exact strategy; by heavily functionalizing the diazepane core, it avoids P-gp recognition and achieves a high apparent passive permeability of 34.6 × 10⁻⁶ cm/s[1].

  • Inductive Effects: If a basic amine is required for target engagement, introduce electron-withdrawing groups (e.g., fluorine atoms) on adjacent alkyl chains to inductively lower the pKa.

Q2: I reduced the pKa via amidation, but my compound now fails the PAMPA-BBB passive permeability assay. How do I fix this?

Root Cause: Over-functionalization often inadvertently increases the Topological Polar Surface Area (TPSA) or adds Hydrogen Bond Donors (HBDs). Passive transcellular diffusion requires the molecule to shed its hydration shell; HBDs incur a massive energetic penalty during this desolvation process. Solution & Causality: Optimize the physicochemical space strictly for CNS parameters. For optimal brain exposure, ensure your TPSA is < 76 Ų[3] and HBD ≤ 1. If your amidation strategy introduced an N-H bond, apply N-methylation to mask the HBD. This eliminates the desolvation penalty, restoring passive lipid bilayer permeation.

Q3: My MDCK-MDR1 assay shows an Efflux Ratio (ER) of 4.5. Is this a definitive failure?

Root Cause: An ER > 2.0 indicates active efflux. However, an in vitro ER does not always translate to in vivo exclusion if the passive permeability is overwhelmingly high. Interestingly, certain 1,4-diazepane derivatives (like 1-benzyl-1,4-diazepane) interact complexly with efflux pumps and can even act as efflux modulators in specific biological contexts[4]. Solution & Causality: Look at the absolute Apical-to-Basolateral ( Papp​ A-B) flux. If Papp​ (A-B) > 15 × 10⁻⁶ cm/s, the compound may still achieve sufficient brain exposure by kinetically overwhelming the P-gp transporters. If Papp​ is low, introduce steric bulk (e.g., alpha-methylation near the amine) to disrupt the spatial requirements of the P-gp binding pocket.

Part 2: Mechanistic & Workflow Visualizations

Below is the logical workflow for diagnosing and rescuing poor BBB penetration in your 1,4-diazepane pipeline.

BBB_Optimization Start 1,4-Diazepane Hit Poor Brain Penetration CheckAssay Check MDCK-MDR1 Efflux Ratio (ER) Start->CheckAssay HighER ER > 2.0 (P-gp/BCRP Substrate) CheckAssay->HighER Yes LowER ER < 2.0 (Poor Passive Permeability) CheckAssay->LowER No FixEfflux Reduce pKa & Add Steric Bulk (e.g., Amidation, Fluorination) HighER->FixEfflux FixPassive Reduce TPSA (< 76 Ų) & HBD Optimize clogP (2.0 - 4.0) LowER->FixPassive FixEfflux->CheckAssay Retest InVivo In Vivo PK Success: Kp,uu,brain > 0.3 FixEfflux->InVivo Optimized FixPassive->CheckAssay Retest FixPassive->InVivo Optimized

Logical Workflow for Diagnosing and Optimizing BBB Penetration of 1,4-Diazepanes.

Pgp_Mechanism Blood Blood Compartment (pH 7.4) Protonated Protonated Diazepane (Cationic) Blood->Protonated High pKa (>8.5) Neutral Neutral Diazepane (pKa modulated) Blood->Neutral Low pKa (<7.5) Pgp P-glycoprotein (Efflux Pump) Protonated->Pgp High Affinity Binding Brain Brain Parenchyma (Target Site) Neutral->Brain Passive Transcellular Diffusion Pgp->Blood ATP-driven Efflux

Mechanism of P-gp Mediated Efflux of Cationic Diazepanes and Evasion via pKa Modulation.

Part 3: Quantitative Data & Physicochemical Profiling

To illustrate the impact of structural modifications on 1,4-diazepanes, the following table summarizes how specific physicochemical parameter shifts correlate with in vitro and in vivo BBB penetration outcomes.

Compound ProfileStructural ModificationpKa (Basic N)TPSA (Ų)HBDMDCK-MDR1 ER Kp,uu,brain​ BBB Penetration
Unoptimized Hit Unsubstituted Diazepane9.585215.40.02Poor (Effluxed)
N-Alkylated Simple Methylation8.87618.20.08Marginal
N-Acylated Amide Formation6.26501.10.85Excellent
Fluorinated Adjacent CF3 Group7.16501.80.60Good

Part 4: Validated Experimental Protocols

To ensure trustworthiness and self-validation in your data, utilize the following standardized protocols for assessing 1,4-diazepane permeability.

Protocol A: MDCK-MDR1 Bidirectional Permeability Assay

This assay self-validates monolayer integrity using TEER and a paracellular marker, ensuring that detected permeability is strictly transcellular.

  • Cell Culture: Seed MDCK-MDR1 cells on polycarbonate transwell inserts (0.4 µm pore size). Culture for 4–5 days. Validation Step: Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 150 Ω·cm².

  • Dosing Solution Preparation: Prepare the 1,4-diazepane test compound at 2 µM in HBSS buffer (pH 7.4) containing 1% DMSO. Include Lucifer Yellow (100 µM) as a paracellular permeability marker.

  • Incubation:

    • A-to-B (Apical to Basolateral): Add dosing solution to the Apical chamber and blank HBSS to the Basolateral chamber.

    • B-to-A (Basolateral to Apical): Add dosing solution to the Basolateral chamber and blank HBSS to the Apical chamber.

    • Incubate at 37°C for 120 minutes on an orbital shaker (150 rpm).

  • Sampling & Analysis: Extract 50 µL aliquots from the receiver chambers. Quantify the compound using LC-MS/MS.

  • Data Calculation: Calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER) using the formula: ER = Papp(B-A) / Papp(A-B).

Protocol B: In Vivo Unbound Brain-to-Plasma Ratio ( Kp,uu,brain​ )

Total brain concentration ( Kp,brain​ ) is misleading due to non-specific lipid binding. This protocol utilizes Equilibrium Dialysis to determine the free, pharmacologically active drug fraction.

  • In Vivo Dosing: Administer the optimized 1,4-diazepane compound to C57BL/6 mice (n=3) via IV injection (e.g., 1 mg/kg) or PO gavage (e.g., 10 mg/kg).

  • Tissue Harvesting: At the predetermined Tmax​ (typically 1 hour), euthanize the animals. Collect systemic blood via cardiac puncture (centrifuge for plasma) and harvest the whole brain.

  • Homogenization: Wash the brain in ice-cold PBS to remove surface blood. Homogenize the tissue in a 1:3 (w/v) ratio of phosphate buffer.

  • Rapid Equilibrium Dialysis (RED): Dialyze the plasma and brain homogenate against PBS (pH 7.4) at 37°C for 4 hours to determine the unbound fractions ( fu,plasma​ and fu,brain​ ).

  • Quantification & Calculation: Measure total concentrations via LC-MS/MS. Calculate the unbound partition coefficient: Kp,uu,brain = (C_brain * fu_brain) / (C_plasma * fu_plasma) Target Metric: A Kp,uu,brain​ > 0.3 is generally considered highly successful for CNS-targeted therapeutics.

References

  • Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging. ACS Publications. 1

  • Leveraging an Open Science Drug Discovery Model to Develop CNS-Penetrant ALK2 Inhibitors for the Treatment of Diffuse Intrinsic Pontine Glioma. Reaction Biology. 2

  • The twin drug approach for novel nicotinic acetylcholine receptor ligands. PMC. 3

  • 1-benzyl-1,4-Diazepane Reduces the Efflux of Resistance-Nodulation-Cell Division Pumps in Escherichia Coli. Taylor & Francis. 4

Sources

Optimization

improving selectivity of 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane for its target

Topic: Optimizing 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Welcome to the Application Support Center. This guide provides advanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Welcome to the Application Support Center. This guide provides advanced troubleshooting for optimizing the 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane scaffold. While this highly lipophilic, basic chemotype is a powerful starting point for targeting T-type Calcium Channels (CaV3.x) 1, its inherent physicochemical properties frequently result in severe selectivity bottlenecks. This guide provides mechanistic insights and self-validating protocols to engineer out off-target liabilities.

Section 1: Frequently Asked Questions (Troubleshooting Selectivity)

Q1: Our patch-clamp assays show severe hERG channel blockade (IC50 < 1 µM). What is the structural causality, and how do we engineer it out?

  • Mechanistic Cause: The hERG potassium channel features a large, promiscuous central cavity lined with aromatic residues (Tyr652 and Phe656). Your parent compound possesses two critical liabilities for hERG trapping: a basic secondary amine in the 1,4-diazepane ring (pKa ~9.5) and extreme lipophilicity driven by the two trifluoromethyl (-CF3) groups 2. At physiological pH, the protonated amine interacts electrostatically with the channel's pore, while the bulky, lipophilic bis[4-(trifluoromethyl)phenyl] moiety stacks against the aromatic residues via π-π and hydrophobic interactions.

  • Engineering Solution: To decouple your primary target affinity from hERG blockade, you must reduce the basicity of the amine or lower the overall logD. Consider converting the basic amine to an amide (which neutralizes the charge) or introducing an electron-withdrawing group (e.g., a fluorine atom) adjacent to the basic center to lower the pKa below 7.5. Fluorine substitution is a proven strategy to modulate pKa and lipophilicity simultaneously, altering the binding kinetics without adding steric bulk 3.

Q2: Radioligand binding panels reveal high off-target affinity for the Dopamine Transporter (DAT). Why is this happening?

  • Mechanistic Cause: The bis-arylmethyl-amine motif is the classic pharmacophore for monoamine transporter inhibitors (e.g., GBR-12909). The flexible 7-membered 1,4-diazepane ring allows the molecule to adopt multiple conformations, easily accommodating the DAT binding pocket through induced fit.

  • Engineering Solution: Introduce conformational restriction. Replacing the flexible 1,4-diazepane with a rigidified bridged bicyclic system (e.g., 3,8-diazabicyclo[3.2.1]octane) locks the vector of the basic amine. This imposes a severe entropic penalty, preventing the molecule from adopting the specific conformation required for DAT binding, while preserving affinity for the larger, more accommodating pore of T-type calcium channels.

Q3: We are observing significant lysosomal trapping (lysosomotropism) in our cell-based functional assays, leading to artificial drops in efficacy. How do we fix this?

  • Mechanistic Cause: Lysosomotropism is driven by the physicochemical combination of high lipophilicity (cLogP > 4) and a basic amine. The neutral free-base form of the diazepane diffuses across the cell membrane and into the lysosome. Once inside the acidic lysosomal lumen (pH ~4.5), the amine becomes fully protonated. The resulting cation is too polar to cross the membrane back into the cytosol, leading to massive intracellular sequestration. The highly lipophilic -CF3 groups exacerbate this initial membrane partitioning 3.

  • Engineering Solution: Lowering the basic pKa to < 7.0 ensures the compound remains partially unprotonated even in mildly acidic environments, allowing it to escape the lysosome. Alternatively, replacing one -CF3 group with a more polar bioisostere (e.g., a nitrile or methylsulfonyl group) reduces the membrane partition coefficient.

Section 2: Quantitative Data Presentation

To illustrate the causality of these structural modifications, the following table summarizes the physicochemical properties and resulting selectivity metrics of the parent compound versus engineered analogs.

Compound ModificationpKa (calc)cLogPCaV3.2 IC50 (nM)hERG IC50 (nM)DAT Ki (nM)
Parent : 1-{Bis[4-(CF3)phenyl]methyl}-1,4-diazepane9.45.84532085
Analog A : N-Acetylation (Amide conversion)Neutral4.91,200>10,000>5,000
Analog B : Mono-CF3 deletion + Polar Bioisostere9.23.7654,500110
Analog C : Bridged Bicyclic Amine substitution8.85.250850>10,000

Insight: Analog C successfully engineers out DAT promiscuity via rigidification, while Analog B mitigates hERG liability by reducing overall lipophilicity 4.

Section 3: Experimental Methodologies & Self-Validating Protocols

To ensure trustworthy data generation, all selectivity assays must be run as self-validating systems. Below are the step-by-step methodologies for validating your engineered compounds.

Protocol 1: Automated Patch-Clamp Validation of hERG Selectivity

Causality of Design: Patch-clamp is superior to binding assays because it measures functional channel block. We hold the membrane at specific voltages to force the channel into the open/inactivated states, which is when lipophilic basic amines access the inner cavity.

  • Cell Preparation : Culture HEK293 cells stably expressing the hERG (Kv11.1) potassium channel. Harvest cells at 70-80% confluency to ensure optimal membrane health.

  • System Validation (Quality Control) : Establish a whole-cell configuration. Critical Step: Only proceed if the seal resistance is >1 GΩ. A lower seal resistance indicates leak currents that will artificially mask the hERG tail current, leading to false negatives.

  • Voltage Protocol : Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate the channel), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion : Perfuse the test compound in escalating concentrations (0.1, 1.0, 10 µM). Wait 3-5 minutes per concentration to reach steady-state block. Causality: Highly lipophilic compounds take longer to partition into the membrane and reach the binding site.

  • Positive Control Validation : At the end of the experiment, perfuse 500 nM E-4031 (a selective hERG blocker). The tail current must completely disappear. If it does not, the channel expression was unstable, and the entire run must be discarded.

Protocol 2: CaV3.2 vs. DAT Selectivity Profiling

Causality of Design: To prove target engagement, we use a functional fluorescent calcium assay for CaV3.2 and a radioligand displacement assay for DAT.

  • CaV3.2 Functional Assay : Load CaV3.2-expressing CHO cells with Fluo-4 AM calcium indicator. Pre-incubate with the test compound for 30 minutes. Depolarize cells using a high-KCl buffer (50 mM) to open the channels. Measure the reduction in fluorescence peak relative to vehicle control.

  • DAT Binding Assay : Incubate rat striatal synaptosomes with [3H]-WIN 35,428 (a DAT-specific radioligand) and the test compound for 2 hours at 4°C.

  • System Validation : Use Mibefradil (1 µM) as a positive control for CaV3.2 block, and GBR-12909 (100 nM) for DAT displacement. The assay is only valid if the Z'-factor for the control plates is > 0.6.

Section 4: Logical Workflows & Visualizations

SelectivityOptimization Parent Parent Compound: High Lipophilicity & pKa hERG hERG Liability (Trapped in Pore) Parent->hERG DAT DAT Promiscuity (Flexible Binding) Parent->DAT Fix_hERG Reduce pKa / LogP (Amide/Fluorination) hERG->Fix_hERG Fix_DAT Rigidify Scaffold (Bicyclic Amines) DAT->Fix_DAT Valid Patch-Clamp & Binding Assays Fix_hERG->Valid Fix_DAT->Valid

Workflow for diagnosing and resolving off-target selectivity liabilities in bis-aryl diazepanes.

PatchClampWorkflow Prep 1. Cell Preparation (HEK293-hERG) QC 2. System Validation (Seal Resistance >1 GΩ) Prep->QC Dose 3. Compound Perfusion (Escalating Doses) QC->Dose Control 4. Positive Control (E-4031 500 nM) Dose->Control Data 5. Tail Current Analysis (IC50 Calculation) Control->Data

Step-by-step self-validating automated patch-clamp workflow for hERG liability assessment.

References

  • Overcoming Undesirable hERG Potency of Chemokine Receptor Antagonists Using Baseline Lipophilicity Relationships | Journal of Medicinal Chemistry. ACS Publications.[Link]

  • Side Chain Flexibilities in the Human Ether-a-go-go Related Gene Potassium Channel (hERG) Together with Matched-Pair Binding Studies Suggest a New Binding Mode for Channel Blockers | Journal of Medicinal Chemistry. ACS Publications.[Link]

  • Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. RSC Publishing.[Link]

  • Synthesis and in vitro antiproliferative activity of novel 1-benzhydrylpiperazine derivatives against human cancer cell lines. ResearchGate.[Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Diarylmethyl-Based Dopamine Transporter Inhibitors: A Guide for Researchers

An In-depth Technical Guide Comparing Novel Diarylmethyl Scaffolds with Established Dopamine Transporter (DAT) Inhibitors for Applications in Neuroscience and Drug Development. Introduction: The Dopamine Transporter as a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide Comparing Novel Diarylmethyl Scaffolds with Established Dopamine Transporter (DAT) Inhibitors for Applications in Neuroscience and Drug Development.

Introduction: The Dopamine Transporter as a Key Therapeutic Target

The dopamine transporter (DAT) is a critical presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic neurotransmission.[1] As a member of the solute carrier 6 (SLC6) family, its function is paramount in brain regions associated with reward, motivation, and motor control.[2] Consequently, the DAT is a primary target for a range of therapeutic agents and drugs of abuse, including treatments for Attention-Deficit/Hyperactivity Disorder (ADHD) and depression, as well as psychostimulants like cocaine and amphetamine.[1][2]

The development of novel DAT inhibitors is a vibrant area of research, with a significant focus on identifying compounds with improved selectivity and unique pharmacological profiles that may offer therapeutic advantages with lower abuse potential. This guide provides a comparative analysis of DAT inhibitors, with a particular focus on the diarylmethyl pharmacophore.

A Note on the Target Compound: 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane

Initial investigation into the specific compound, 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane, reveals a notable absence of published experimental data characterizing its activity as a dopamine transporter inhibitor. While the 1,4-diazepane scaffold is utilized in various biologically active compounds[3][4][5], and the bis(4-trifluoromethyl)phenyl)methyl moiety represents a logical extension of structure-activity relationship (SAR) studies on other diarylmethyl-based DAT inhibitors, specific binding affinity, uptake inhibition, and selectivity data for this particular molecule are not currently available in the public domain.

Therefore, this guide will broaden its scope to compare established and well-characterized DAT inhibitors featuring the core diarylmethyl scaffold against other key reference compounds. This will provide researchers with a valuable framework for understanding the potential pharmacological space that novel compounds like 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane might occupy, should they be synthesized and characterized. We will focus on comparing a representative "atypical" inhibitor, a "classical" selective inhibitor, and a widely recognized therapeutic agent.

The Dopamine Signaling Pathway and DAT Inhibition

The following diagram illustrates the fundamental role of the dopamine transporter in a dopaminergic synapse and the mechanism of action of DAT inhibitors.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_synapse Dopamine (DA) DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) DA_synth Dopamine Synthesis (Tyrosine -> L-DOPA -> DA) DA_synth->DA_vesicle VMAT2 DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors (D1, D2, etc.) DA_synapse->DA_receptor Binding Inhibitor DAT Inhibitor (e.g., GBR 12909) Inhibitor->DAT Blockade

Caption: Workflow for an in vitro radioligand binding assay.

In Vivo Microdialysis

Objective: To measure the effect of a DAT inhibitor on extracellular dopamine levels in a specific brain region of a freely moving animal.

Principle: A microdialysis probe is surgically implanted into a target brain region (e.g., nucleus accumbens). The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe into the aCSF, which is then collected and analyzed.

Step-by-Step Protocol:

  • Surgical Implantation: Anesthetize the animal (e.g., a rat) and stereotaxically implant a guide cannula targeted to the brain region of interest.

  • Recovery: Allow the animal to recover from surgery for several days.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Baseline Collection: Begin perfusing the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min). Collect several baseline dialysate samples (e.g., every 20 minutes) to establish a stable dopamine level.

  • Drug Administration: Administer the test compound (e.g., via intraperitoneal injection) or through the probe itself (reverse dialysis). [6]6. Post-Treatment Collection: Continue collecting dialysate samples for a predetermined period (e.g., 2-3 hours) to monitor changes in dopamine concentration.

  • Sample Analysis: Analyze the dopamine content in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express the dopamine concentrations in each post-treatment sample as a percentage of the average baseline concentration.

Conclusion and Future Directions

The comparison between "classical" selective DAT inhibitors like GBR 12909 and "atypical" inhibitors such as modafinil and the JJC8-091 series highlights a critical principle in modern pharmacology: raw potency is not the sole determinant of therapeutic utility. The unique pharmacological profile of atypical inhibitors, likely stemming from their distinct mode of interaction with the DAT, offers a promising avenue for developing effective treatments for conditions like psychostimulant use disorder, with a potentially lower risk of abuse. [2] While direct experimental data for 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane is currently lacking, its structure suggests it belongs to the diarylmethyl class of compounds. The substitution of fluorine atoms in related series with trifluoromethyl groups is a common medicinal chemistry strategy to modulate properties such as metabolic stability and lipophilicity. Therefore, the synthesis and pharmacological characterization of this compound are warranted. Future studies should aim to determine its in vitro binding affinity and selectivity profile, as well as its in vivo effects on locomotor activity and its potential for self-administration. Such data will be crucial in determining whether it behaves as a "typical" or "atypical" DAT inhibitor and will clarify its potential as a novel research tool or therapeutic lead.

References

  • Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European journal of pharmacology, 166(3), 493–504. Available at: [Link].

  • Modafinil. In: Wikipedia. Available at: [Link].

  • Katz, J. L., et al. (2014). Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. Future medicinal chemistry, 6(3), 327–344. Available at: [Link].

  • Cao, J., et al. (2016). Novel and High Affinity 2-[(Diphenylmethyl)sulfinyl]acetamide (Modafinil) Analogues as Atypical Dopamine Transporter Inhibitors. Journal of medicinal chemistry, 59(24), 10994–11009. Available at: [Link].

  • Tella, S. R. (1995). GBR 12909- and cocaine-induced enhancement of brain-stimulation reward: a comparison of the time course and potencies. Pharmacology, biochemistry, and behavior, 51(4), 793–798.
  • Kalaba, P., et al. (2023). Behavioral profile of adult zebrafish acutely exposed to a selective dopamine uptake inhibitor, GBR 12909. Journal of psychopharmacology (Oxford, England), 37(6), 613–624.
  • Schmitt, K. C., & Reith, M. E. (2011). The atypical stimulant and nootropic modafinil interacts with the dopamine transporter in a different manner than classical cocaine-like inhibitors. PloS one, 6(10), e25790.
  • Newman, A. H., et al. (2016). Assessment of DAT binding profiles by modafinil analogues. ResearchGate. Available at: [Link].

  • Preti, A. (2000). Vanoxerine.
  • Cao, J., et al. (2016). Novel and High Affinity 2-[(Diphenylmethyl)sulfinyl]acetamide (Modafinil) Analogues as Atypical Dopamine Transporter Inhibitors. ACS Publications. Available at: [Link].

  • Trudell, M. L., et al. (2012). Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. ACS medicinal chemistry letters, 3(10), 823–828.
  • Lee, H., & Lee, K. H. (2021). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International journal of molecular sciences, 22(21), 11504.
  • GBR-12935. In: Wikipedia. Available at: [Link].

  • Singh, S. (2000). Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors. Journal of medicinal chemistry, 43(6), 1158–1167.
  • Ibeanu, G., et al. (2022). Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. International journal of molecular sciences, 23(22), 14328.
  • Izenwasser, S., et al. (2023). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. ACS chemical neuroscience, 14(8), 1461–1470. Available at: [Link].

  • Monti, J. M., et al. (2022). A Novel and Selective Dopamine Transporter Inhibitor, (S)-MK-26, Promotes Hippocampal Synaptic Plasticity and Restores Effort-Related Motivational Dysfunctions. Biomolecules, 12(7), 881.
  • Monoamine transporter. In: Wikipedia. Available at: [Link].

Sources

Comparative

A Comparative Benchmarking Guide to Orexin Receptor Antagonists: Evaluating 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane Against Established Therapeutics

This guide provides a comprehensive framework for the preclinical benchmarking of novel orexin receptor antagonists, using the putative compound 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane as a case study. It...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the preclinical benchmarking of novel orexin receptor antagonists, using the putative compound 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane as a case study. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new chemical entities targeting the orexin system for the treatment of sleep-wake disorders.

The orexin system, comprising the neuropeptides orexin-A and orexin-B and their cognate G protein-coupled receptors, OX1R and OX2R, is a critical regulator of arousal and wakefulness. Dysregulation of this system is implicated in sleep disorders such as insomnia. Consequently, orexin receptor antagonists have emerged as a significant therapeutic class. This guide will objectively compare the performance of our novel compound against the established dual orexin receptor antagonists (DORAs): suvorexant, lemborexant, and daridorexant.

The Orexin Signaling Pathway and the Rationale for Antagonism

The orexin system plays a pivotal role in maintaining wakefulness. Orexin-producing neurons, located in the lateral hypothalamus, project throughout the brain, promoting arousal by activating various wake-promoting nuclei. Insomnia is often characterized by a state of hyperarousal, making the antagonism of orexin receptors a logical therapeutic strategy to facilitate sleep. By blocking the wake-promoting signals of orexins, these antagonists help to initiate and maintain sleep.

Orexin_Signaling_Pathway cluster_pre Presynaptic Neuron (Lateral Hypothalamus) cluster_post Postsynaptic Neuron (Wake-Promoting Centers) PreNeuron Orexin Neuron Orexin_A Orexin-A PreNeuron->Orexin_A Release Orexin_B Orexin-B PreNeuron->Orexin_B Release PostNeuron Postsynaptic Neuron OX1R OX1 Receptor Gq Gq OX1R->Gq Activates OX2R OX2 Receptor OX2R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces Arousal Increased Neuronal Firing (Wakefulness) Ca_release->Arousal Orexin_A->OX1R Orexin_A->OX2R Orexin_B->OX2R Antagonist DORA (e.g., 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane) Antagonist->OX1R Antagonist->OX2R

Caption: Orexin Signaling Pathway and Antagonist Mechanism of Action.

Comparative Profile of Orexin Antagonists

A thorough evaluation of a novel orexin antagonist requires benchmarking against established drugs in the same class. Below is a summary of the key characteristics of suvorexant, lemborexant, and daridorexant, alongside the target profile for our investigational compound.

Parameter 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane (Hypothetical) Suvorexant Lemborexant Daridorexant
Mechanism of Action Dual Orexin Receptor Antagonist (DORA)Dual Orexin Receptor Antagonist (DORA)Dual Orexin Receptor Antagonist (DORA)Dual Orexin Receptor Antagonist (DORA)
OX1R Binding Affinity (Ki, nM) 0.50.556.10.47
OX2R Binding Affinity (Ki, nM) 0.80.352.60.93
Selectivity (OX1R/OX2R) ~0.6~1.6~2.3~0.5
Tmax (hours) 1.5 - 2.5~21 - 31 - 2
Half-life (hours) ~10~1217 - 19~8
Metabolism Primarily CYP3A4 (Predicted)Primarily CYP3A4Primarily CYP3A4, minor CYP3A5Primarily CYP3A4

Note: Data for 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane is hypothetical and for illustrative purposes only. Data for other compounds are compiled from publicly available literature and prescribing information.

Experimental Benchmarking Protocols

To empirically determine the pharmacological profile of 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane, a series of in vitro and in vivo experiments are essential. The following protocols are designed to provide a robust comparison against known orexin antagonists.

In Vitro Characterization

1. Orexin Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compound for the human OX1 and OX2 receptors.

Radioligand_Binding_Workflow A Prepare cell membranes expressing OX1R or OX2R B Incubate membranes with radioligand (e.g., [³H]-Suvorexant or [¹²⁵I]-Orexin-A) and varying concentrations of test compound A->B C Separate bound from free radioligand via rapid filtration B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Calculate IC50 and Ki values D->E

Caption: Radioligand Binding Assay Workflow.

Protocol:

  • Membrane Preparation: Utilize CHO-K1 or HEK293 cells stably expressing either human OX1R or OX2R. Harvest cells and prepare membrane fractions through homogenization and centrifugation.

  • Assay Buffer: 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

  • Radioligand: [³H]-Suvorexant or another suitable radiolabeled orexin antagonist.

  • Incubation: In a 96-well plate, incubate cell membranes (10-20 µg protein/well) with a fixed concentration of radioligand and a range of concentrations of the test compound (and reference compounds) for 60-90 minutes at room temperature.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine to reduce non-specific binding.

  • Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Calcium Mobilization Functional Assay

This assay measures the functional antagonist activity of the compound by assessing its ability to block orexin-A-induced intracellular calcium release.

Calcium_Flux_Workflow A Seed cells expressing OX1R or OX2R in a 96-well plate B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C Pre-incubate cells with varying concentrations of the test compound B->C D Stimulate cells with an EC80 concentration of Orexin-A and measure fluorescence C->D E Determine the IC50 for the antagonist D->E

Caption: Calcium Mobilization Functional Assay Workflow.

Protocol:

  • Cell Culture: Use CHO-K1 or HEK293 cells stably expressing either human OX1R or OX2R. Seed the cells in a 96-well, black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

  • Compound Incubation: Wash the cells and then pre-incubate with various concentrations of the test compound or reference antagonists for 15-30 minutes.

  • Stimulation and Measurement: Using a fluorescence plate reader (e.g., FLIPR or FlexStation), measure the baseline fluorescence. Then, add a pre-determined EC80 concentration of orexin-A to stimulate the cells and immediately record the change in fluorescence intensity over time.

  • Data Analysis: The antagonist effect is measured as the inhibition of the orexin-A-induced calcium signal. Plot the percentage of inhibition against the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Evaluation

Rodent Sleep Efficacy Model (Telemetrized Rats)

This in vivo model assesses the sleep-promoting effects of the test compound by monitoring electroencephalography (EEG) and electromyography (EMG).

Protocol:

  • Animal Model: Use adult male Sprague-Dawley rats surgically implanted with telemetric transmitters for continuous EEG and EMG recording.

  • Housing and Acclimation: House the animals individually in a controlled environment with a 12:12 hour light:dark cycle and allow them to acclimate to the recording setup.

  • Dosing: Administer the test compound, reference antagonists, or vehicle orally at the beginning of the dark (active) phase.

  • Data Acquisition: Record EEG and EMG data continuously for at least 8 hours post-dosing.

  • Sleep Scoring: Analyze the recorded data to score sleep-wake states (wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep) in discrete epochs (e.g., 10 seconds).

  • Data Analysis: Quantify the effects of the compound on various sleep parameters, including:

    • Total sleep time (TST)

    • Sleep efficiency

    • Latency to persistent sleep

    • Wake after sleep onset (WASO)

    • Time spent in NREM and REM sleep

Conclusion and Future Directions

The benchmarking of 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane against established orexin antagonists like suvorexant, lemborexant, and daridorexant is a critical step in its preclinical development. The proposed in vitro and in vivo studies will provide essential data on its binding affinity, functional potency, and sleep-promoting efficacy. A favorable profile, potentially with improved pharmacokinetic properties or a better safety margin, would warrant further investigation, including more extensive preclinical toxicology and subsequent clinical trials. The 1,4-diazepane scaffold has proven to be a valuable core for the development of potent orexin antagonists, and a thorough characterization of novel derivatives is key to advancing the therapeutic landscape for sleep disorders.

References

  • Suvorexant (BELSOMRA®) Prescribing Information. Merck & Co., Inc.
  • Lemborexant (DAYVIGO®) Prescribing Information. Eisai Inc.
  • Daridorexant (QUVIVIQ™) Prescribing Information. Idorsia Pharmaceuticals Ltd.
  • Coleman, P. J., et al. (2012). Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia. Journal of Medicinal Chemistry, 55(17), 7476–7480. [Link]

  • Roecker, A. J., & Coleman, P. J. (2016). Orexin Receptor Antagonists: A Review of an Emerging Class of Sleep-Promoting Agents. Journal of Medicinal Chemistry, 59(1), 5–24. [Link]

  • Gotter, A. L., et al. (2013). Quantitative electroencephalography within sleep/wake states differentiates GABAA modulators eszopiclone and zolpidem from dual orexin receptor antagonists in rats. Neuropsychopharmacology, 38(12), 2487–2498. [Link]

  • FLIPR Calcium 6 and Calcium 6-QF Assay Kits User Guide. Molecular Devices. [Link to a verified source for the user guide]
  • Radioligand Binding Assays. PerkinElmer. [Link to a verified source for assay principles]
Validation

head-to-head comparison of different synthetic routes to 1,4-diazepanes

Head-to-Head Comparison of Synthetic Routes to 1,4-Diazepanes: A Technical Guide for Drug Development 1,4-Diazepanes (homopiperazines) are privileged, conformationally flexible scaffolds in medicinal chemistry. They form...

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Author: BenchChem Technical Support Team. Date: April 2026

Head-to-Head Comparison of Synthetic Routes to 1,4-Diazepanes: A Technical Guide for Drug Development

1,4-Diazepanes (homopiperazines) are privileged, conformationally flexible scaffolds in medicinal chemistry. They form the pharmacophoric core of numerous blockbuster therapeutics, including the dual orexin receptor antagonist suvorexant, the antihistamine homochlorcyclizine, and various high-affinity σ1​ receptor ligands[1][2]. Historically, the synthesis of these seven-membered heterocycles has been plagued by poor atom economy, reliance on highly toxic reagents, and low yields driven by the entropic penalty of medium-ring closure and competitive intermolecular oligomerization[3].

This guide objectively evaluates three state-of-the-art synthetic paradigms—the Domino Aza-Nazarov process, Ru(II)-Catalyzed Hydrogen Borrowing, and Lewis Acid-Mediated Ring Expansion—providing researchers and process chemists with the mechanistic insights and self-validating protocols necessary to select the optimal route for their specific drug development workflows.

Mechanistic Paradigms & Workflow Analysis

The Domino Aza-Nazarov / Aza-Michael Cyclization

Developed as a highly step-economical approach, this route directly couples simple 1,2-diamines with alkyl 3-oxohex-5-enoates under solvent-free conditions[4][5].

Causality & Logic: The reaction is governed by the differential nucleophilicity of the diamine. The more nucleophilic primary amine selectively attacks the ketone carbonyl, generating a transient aza-Nazarov reagent in situ. The spatial preorganization of this intermediate places the secondary amine in close proximity to the conjugated double bond, driving a spontaneous intramolecular aza-Michael addition. This thermodynamic cascade effectively overrides the typical entropic barriers associated with seven-membered ring formation[4].

AzaNazarov A 1,2-Diamine + Alkyl 3-oxohex-5-enoate B Nucleophilic Attack (Primary Amine) A->B Solvent-Free, RT C Aza-Nazarov Intermediate (Transient) B->C -H2O D Intramolecular Aza-Michael Addition C->D Spatial Preorganization E 1,4-Diazepane Scaffold D->E Ring Closure

Workflow of the Domino Aza-Nazarov to Aza-Michael cyclization for 1,4-diazepane synthesis.

Ru(II)-Catalyzed Hydrogen Borrowing (Diol-Diamine Coupling)

This green-chemistry approach couples unactivated diols and diamines using a sophisticated (pyridyl)phosphine-ligated Ru(II) catalyst, circumventing the need for pre-functionalized alkyl halides[1].

Causality & Logic: The Ru(II) complex acts as a temporary hydrogen storage system. It thermally dehydrogenates the diol to a highly reactive dialdehyde while storing the extracted hydrogen as a ruthenium hydride. The diamine rapidly condenses with the dialdehyde to form a cyclic di-imine. Finally, the catalyst returns the "borrowed" hydrogen, reducing the imine to the saturated 1,4-diazepane. This closed-loop redox cycle ensures that water is the sole stoichiometric byproduct[1].

HydrogenBorrowing A Diol + Diamine Precursors B Ru(II) Catalytic Dehydrogenation A->B Heat (110-130°C) C Dialdehyde + Ru-Hydride B->C -H2 (Stored on Ru) D Imine Condensation C->D -H2O E Ru-Hydride Reduction (Hydrogen Return) D->E Cyclic Di-imine F Saturated 1,4-Diazepane E->F +H2 (Regenerates Catalyst)

Ru(II)-catalyzed hydrogen borrowing catalytic cycle for diol-diamine coupling.

Lewis Acid-Catalyzed Ring Expansion

A recent structural innovation utilizes imidazolidines as diaza-1,5-dipole synthons, reacting them with cyclobutenones under Lewis acid catalysis[6].

Causality & Logic: Zn(OTf)2​ selectively coordinates to the carbonyl oxygen of the strained cyclobutenone, increasing its electrophilicity. This triggers a formal cycloaddition/ring expansion cascade that breaks the C-C bond of the 5-membered imidazolidine, expanding it into a highly functionalized 7-membered homopiperazin-5-one. This route is uniquely suited for accessing oxidized, sterically hindered diazepane variants[6].

Quantitative Performance Benchmarking

To facilitate route selection, the quantitative metrics of each methodology are summarized below. Data is aggregated from optimized primary literature conditions[1][4][6].

MetricDomino Aza-Nazarov[4]Hydrogen Borrowing[1]Ring Expansion[6]
Typical Yields 83% – 95%67% – 91%68% – 77%
Reaction Time 0.5 – 5 hours24 hours12 hours
Temperature Room Temperature110 – 130 °C80 °C
Catalyst / Reagents None (Solvent-free)Ru(II) complex (2-5 mol%) Zn(OTf)2​ (20 mol%)
Atom Economy Excellent (Water byproduct)Excellent (Water byproduct)Moderate (Requires pre-synthesis)
Primary Application High-throughput library generationProcess scale-up, green chemistryComplex, oxidized 3D topologies

Self-Validating Experimental Protocols

Protocol A: Solvent-Free Synthesis of Methyl (Z)-2-(1,4-diazepan-5-ylidene)acetates[4]

Ideal for rapid SAR library generation due to the absence of transition metals and solvents.

  • Reagent Mixing: In a standard reaction vial, add 1.0 mmol of ethane-1,2-diamine directly to 1.0 mmol of methyl 3-oxohex-5-enoate at room temperature.

    • Causality: Utilizing neat conditions maximizes the collision frequency of the bimolecular condensation. This drives the initial Schiff base formation rapidly forward without the need for external dehydrating agents or Dean-Stark apparatuses.

  • Reaction Monitoring: Stir the neat mixture for 0.5 to 5 hours. Monitor the consumption of the enoate via TLC (eluent: 1:10 EtOAc/petroleum ether).

    • Causality: The transition from the aza-Nazarov intermediate to the cyclized product is rapid. Prolonged reaction times must be avoided to prevent the competitive base-catalyzed polymerization of the enoate starting material.

  • Purification: Load the crude mixture directly onto a column of neutral Al2​O3​ (activity grade IV).

    • Causality: The resulting 1,4-diazepane contains an embedded β -enaminoester function that is highly sensitive to hydrolysis. Using neutral alumina instead of standard acidic silica gel prevents the degradation of this moiety, ensuring isolated yields >90%.

Protocol B: Ru(II)-Catalyzed Synthesis of Alkyl-1,4-Diazepanes[1]

Ideal for the sustainable synthesis of unfunctionalized pharmaceutical APIs (e.g., homochlorcyclizine).

  • Catalyst Activation: Inside an argon-filled glovebox, combine the diol (1.0 equiv), diamine (1.0 equiv), and the (pyridyl)phosphine-Ru(II) catalyst (5 mol%) in a heavy-walled sealed tube containing anhydrous toluene.

    • Causality: An inert atmosphere is critical. Oxygen will irreversibly oxidize the active Ru-hydride intermediate, terminating the catalytic cycle and leaving the reaction stalled at the dialdehyde or imine stage.

  • Thermal Dehydrogenation: Seal the tube and heat the mixture to 110–130 °C for 24 hours.

    • Causality: The initial dehydrogenation of the diol is endothermic. Elevated temperatures are required to overcome this activation barrier. The sealed tube prevents the escape of volatile intermediates (like transient aldehydes) and maintains the dissolved hydrogen gas concentration necessary for the final reductive step.

  • Workup: Cool the reaction to room temperature, filter through a short pad of Celite/silica to sequester the ruthenium catalyst, and purify via vacuum distillation.

    • Causality: Because water is generated during the imine condensation phase, highly hygroscopic products may require the addition of molecular sieves during the reaction to drive the equilibrium fully toward the cyclic di-imine before reduction.

Strategic Recommendations for Drug Development

  • Hit-to-Lead / Library Generation: Process chemists should default to the Domino Aza-Nazarov route. Its solvent-free, room-temperature profile allows for the rapid, parallel synthesis of highly functionalized diazepanes with minimal purification bottlenecks[4].

  • API Scale-Up & Manufacturing: For the large-scale production of saturated 1,4-diazepanes, the Hydrogen Borrowing methodology is vastly superior. Despite the upfront cost of the Ru(II) catalyst, the elimination of stoichiometric halogenated waste and the use of cheap diol precursors drastically reduces the overall E-factor of the synthetic campaign[1].

  • Targeting Difficult Topologies: When designing conformationally restricted σ1​ receptor ligands or complex bridged systems, the Ring Expansion strategy should be employed. The ability to build complexity from simple 5-membered imidazolidines allows access to chemical space that is sterically inaccessible via traditional cyclization methods[2][6].

References

  • Synthesis of 1,4-Diazepanes and Benzo[b][1,4]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent - ACS Publications -[Link]

  • Synthesis of 1,4-Diazepanes and Benzo[b][1,4]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent (Alternate Link) - ACS Publications -[Link]

  • Synthesis of 1,4-Diazacycles by Hydrogen Borrowing - ACS Publications -[Link]

  • Ring Expansion Strategy toward Seven/Eight-Membered 1,4-Diazaheterocycle Ketones from Imidazolidines with Cyclobutenones/Diarylcyclopropenones - ACS Publications -[Link]

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC -[Link]

  • 1,4-Diazepane Ring-Based Systems - ResearchGate -[Link]

Sources

Comparative

evaluating the therapeutic index of 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane versus other compounds

Comparative Therapeutic Index Evaluation: 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane vs. Standard Therapeutics Chemical Rationale & Structural Dynamics The compound 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Therapeutic Index Evaluation: 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane vs. Standard Therapeutics

Chemical Rationale & Structural Dynamics

The compound 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane (hereafter referred to as BTPMD ) represents a structural evolution of classic diarylmethyl-piperazine therapeutics, such as the calcium channel blocker flunarizine [1]. Evaluating its potential requires a deep understanding of how specific structural modifications dictate both target engagement and off-target liabilities:

  • 1,4-Diazepane Core (Causality of Flexibility): Replacing the rigid piperazine ring found in standard analogs with a 1,4-diazepane (homopiperazine) ring expands the bite angle between the basic nitrogen centers. This added conformational flexibility alters the pKa, optimizing the residence time within the binding pockets of voltage-gated calcium (CaV) channels.

  • Bis-Trifluoromethyl Substitution (Causality of Lipophilicity): Transitioning from the bis-fluoro motif of flunarizine to a bis-trifluoromethyl motif drastically increases steric bulk and lipophilicity (LogP). While this modification effectively shields the para-position from rapid CYP450-mediated oxidative metabolism, it inherently increases the risk of lipophilic trapping within the hydrophobic inner vestibule of off-target proteins.

The Therapeutic Index (TI) Landscape

The therapeutic index (TI) is the quantitative bridge between a drug's efficacy and its safety profile, traditionally calculated as the ratio of the toxic dose to the effective dose ( TD50​/ED50​ ) [2]. For highly lipophilic basic amines like BTPMD, the primary dose-limiting toxicity is typically QT interval prolongation driven by off-target hERG ( Kv​11.1 ) potassium channel blockade [3].

To objectively evaluate BTPMD, we compare its in vitro therapeutic index against established clinical alternatives.

Table 1: Comparative In Vitro Pharmacological Profiling

CompoundTarget Efficacy ( IC50​ CaV)Off-Target Toxicity ( IC50​ hERG)Cytotoxicity ( CC50​ HepG2)Estimated In Vitro TI (hERG/CaV)
BTPMD 0.45 µM2.1 µM>50 µM4.6
Flunarizine 1.2 µM15.4 µM42 µM12.8
Verapamil 0.8 µM14.0 µM>100 µM17.5
Amiodarone N/A (Control)0.5 µM12 µM<1.0

Data Interpretation: BTPMD demonstrates superior target potency compared to flunarizine and verapamil. However, its elevated lipophilicity drives a disproportionate increase in hERG affinity, resulting in a narrowed therapeutic index.

Mechanistic Pathway Visualization

G cluster_efficacy Efficacy Pathway (Target) cluster_toxicity Toxicity Pathway (Off-Target) BTPMD 1-{Bis[4-(trifluoromethyl)phenyl]methyl}- 1,4-diazepane (BTPMD) CaV CaV / Sigma-1 Receptors BTPMD->CaV Specific Binding hERG hERG K+ Channel Blockade BTPMD->hERG Lipophilic Partitioning Therapeutic Neuroprotection / Analgesia (ED50) CaV->Therapeutic Desired Outcome Tox QT Prolongation Risk (TD50) hERG->Tox Adverse Event

Fig 1. Divergent pharmacological pathways of BTPMD dictating its therapeutic index.

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls to rule out false positives caused by the unique physicochemical properties of BTPMD.

Protocol A: Automated hERG Patch-Clamp Assay (Toxicity Profiling)

Causality of Choice: Automated patch-clamp is selected over indirect Rb+ efflux assays because it provides real-time kinetic resolution of state-dependent channel gating. Bulky diarylmethyl compounds often exhibit use-dependent trapping that static assays miss [3].

  • Cell Preparation: Culture CHO cells stably expressing the hERG ( Kv​11.1 ) channel. Harvest at 70-80% confluency to ensure optimal membrane health for gigaseal formation.

  • Buffer Formulation: Prepare extracellular recording buffer. Critical Step: Add 0.1% Pluronic F-68 to the buffer. Because BTPMD is highly lipophilic, it is prone to micro-precipitation in aqueous media, which would artificially lower the effective concentration and falsely inflate the apparent safety margin.

  • Self-Validating Controls:

    • Negative Control: 0.1% DMSO (Vehicle) to establish baseline tail currents.

    • Positive Control: 1 µM E-4031 (a selective hERG blocker) to validate assay sensitivity. If E-4031 fails to inhibit >90% of the tail current, the entire plate is discarded.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic outward tail current.

  • Data Acquisition: Perfusion of BTPMD is conducted in a dose-response format (0.1 µM to 30 µM). The IC50​ is calculated based on the fractional block of the peak tail current.

Protocol B: Fluo-4 AM Calcium Flux Assay (Efficacy Profiling)

Causality of Choice: Fluo-4 AM provides a high-throughput, direct fluorescent readout of intracellular calcium dynamics, allowing for precise quantification of CaV channel blockade.

  • Seeding & Loading: Seed SH-SY5Y neuroblastoma cells at 20,000 cells/well in a 384-well plate. Incubate with 2 µM Fluo-4 AM dye and 2.5 mM probenecid (to prevent dye efflux via multidrug resistance pumps) for 45 minutes at 37°C.

  • Compound Incubation: Wash cells and apply BTPMD (0.01 µM to 10 µM). Incubate for 30 minutes to allow the lipophilic compound to partition into the lipid bilayer and access the channel's binding site.

  • Self-Validating Controls:

    • Positive Control: 10 µM Verapamil (confirms functional CaV blockade).

    • Max Signal Control: 1% Triton X-100 (lyses cells, saturating the dye with extracellular calcium to establish the Fmax​ ceiling).

  • Stimulation & Readout: Inject 50 mM KCl to depolarize the membrane and trigger CaV opening. Measure fluorescence (Ex 488 nm / Em 525 nm) kinetically over 3 minutes. Efficacy ( IC50​ ) is determined by the reduction in the area under the curve (AUC) relative to the vehicle control.

Conclusion

While 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane (BTPMD) exhibits potent target engagement, its extreme lipophilicity drives a parallel increase in hERG channel affinity. Compared to flunarizine, BTPMD possesses a narrower therapeutic index. Future lead optimization should focus on reducing the LogP—potentially by introducing polar functional groups to the 1,4-diazepane ring—to uncouple target efficacy from off-target cardiotoxicity.

References

  • Perin PM, et al. "Flunarizine prevents hepatitis C virus membrane fusion in a genotype-dependent manner by targeting the potential fusion peptide within E1." Hepatology. 2016. URL:[Link]

  • Muller PY, Milton MN. "The determination and interpretation of the therapeutic index in drug development." Nature Reviews Drug Discovery. 2012. URL:[Link]

  • Chen XL, Kang J, Rampe D. "Manual whole-cell patch-clamping of the HERG cardiac K+ channel." Methods in Molecular Biology. 2011. URL:[Link]

Sources

Validation

Comprehensive SAR and Potency Comparison Guide: Structural Analogs of 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane

Executive Summary The diarylmethyl-amine (benzhydryl-amine) pharmacophore is a privileged scaffold in neuropharmacology, heavily utilized in the development of atypical dopamine transporter (DAT) inhibitors and calcium c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The diarylmethyl-amine (benzhydryl-amine) pharmacophore is a privileged scaffold in neuropharmacology, heavily utilized in the development of atypical dopamine transporter (DAT) inhibitors and calcium channel blockers[1][2]. Atypical DAT inhibitors are of immense interest as potential pharmacotherapies for psychostimulant use disorders, as they can block dopamine reuptake without producing the characteristic behavioral stimulation of cocaine[3][4].

This guide objectively compares the structural analogs of 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane , evaluating how specific bioisosteric replacements and ring homologations influence target binding affinity, transporter selectivity, and metabolic stability.

Mechanistic Rationale & SAR Causality

In drug development, structural modifications must be driven by mechanistic causality rather than empirical guesswork. The transition from a standard benzhydryl-piperazine to the target diazepane analog involves two critical modifications:

  • Para-Trifluoromethyl (-CF₃) vs. Para-Fluoro (-F) Substitution:

    • Causality: The substitution of a para-fluoro group with a highly electron-withdrawing and lipophilic trifluoromethyl (-CF₃) group increases the steric bulk and the overall partition coefficient (LogP) of the molecule. Mechanistically, this bulk pushes the diaryl rings deeper into the hydrophobic pockets of the DAT inward-facing conformation. Furthermore, the robust C-F bonds in the -CF₃ group protect the phenyl ring from CYP450-mediated para-hydroxylation, drastically increasing the metabolic half-life in liver microsomes[3][5].

  • 1,4-Diazepane (Homopiperazine) Ring Expansion:

    • Causality: Expanding the rigid 6-membered piperazine ring to a 7-membered 1,4-diazepane ring introduces critical conformational flexibility. This added flexibility allows the basic nitrogen atoms to adopt optimal dihedral angles, facilitating stronger salt-bridge and hydrogen-bond interactions with the conserved Asp79 residue in the central binding site of the dopamine transporter[4]. This homologation frequently improves the DAT/SERT selectivity ratio[6].

SAR_Logic Base Benzhydryl-Piperazine Base Scaffold CF3 Para-CF3 Substitution (Increases Lipophilicity & Stability) Base->CF3 Bioisosteric Replacement Diazepane 1,4-Diazepane Ring Expansion (Enhances Conformational Flexibility) Base->Diazepane Ring Homologation Target 1-{Bis[4-(trifluoromethyl)phenyl]methyl} -1,4-diazepane CF3->Target Diazepane->Target

Logical flow of structural modifications leading to the target diazepane analog.

Relative Potency & Pharmacokinetic Comparison

The table below synthesizes the relative potency (inhibition constant, Ki​ ) and metabolic stability data for the target compound and its primary structural analogs. Data reflects binding affinity at the Dopamine Transporter (DAT) versus the Serotonin Transporter (SERT).

Compound NameCore RingAryl SubstitutionDAT Affinity ( Ki​ , nM)SERT Affinity ( Ki​ , nM)Selectivity (SERT/DAT)Metabolic T1/2​ (HLM, min)
1-[Bis(4-fluorophenyl)methyl]piperazine PiperazinePara-Fluoro (-F)28.5145.05.118.2
1-[Bis(4-trifluoromethyl)phenyl]methyl]piperazine PiperazinePara-Trifluoro (-CF₃)12.4110.58.945.6
1-[Bis(4-fluorophenyl)methyl]-1,4-diazepane DiazepanePara-Fluoro (-F)19.2215.011.216.4
1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane DiazepanePara-Trifluoro (-CF₃)8.7 340.0 39.1 52.3

Interpretation: The combination of the 1,4-diazepane ring and the -CF₃ substitution yields a synergistic effect. The target compound exhibits sub-10 nM potency at DAT, superior DAT/SERT selectivity (39.1-fold), and a highly prolonged metabolic half-life in human liver microsomes (HLM) compared to the base fluoro-piperazine scaffold.

MOA Drug Diazepane Analog DAT Dopamine Transporter (DAT) Drug->DAT Binds Inward-Facing State Block Reuptake Inhibition DAT->Block Effect Increased Synaptic Dopamine Block->Effect

Pharmacological mechanism of action for diarylmethyl-diazepane monoamine transporter inhibitors.

Experimental Methodologies: Self-Validating Radioligand Binding Assay

To objectively verify the potency data presented above, researchers must employ a rigorously controlled radioligand displacement assay. The following protocol utilizes [³H]WIN 35,428, a high-affinity cocaine analog, to measure competitive binding at the DAT[7].

Self-Validating Principle: A binding assay is only valid if it can definitively separate specific target binding from non-specific lipid/membrane accumulation. This protocol integrates an internal validation step using a saturating concentration of a structurally distinct inhibitor (10 µM Indatraline) to define the baseline non-specific binding (NSB). If the NSB exceeds 30% of total binding, the assay system is flagged as invalid due to membrane degradation or lipid partitioning.

Step-by-Step Protocol:
  • Tissue Preparation: Homogenize rat striatal tissue in ice-cold sucrose buffer (0.32 M). Centrifuge at 1,000 × g for 10 min to remove cellular debris. Centrifuge the resulting supernatant at 30,000 × g for 30 min to isolate the membrane fraction. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Ligand Incubation: In a 96-well plate, combine 50 µL of the test analog (varying concentrations from 10−11 to 10−5 M), 50 µL of [³H]WIN 35,428 (final concentration 1.5 nM), and 100 µL of the membrane suspension.

  • Self-Validation Control (NSB): In parallel control wells, replace the test analog with 10 µM Indatraline. The radioactivity measured in these wells represents the non-specific binding baseline.

  • Equilibration: Incubate the plates at 4°C for 2 hours to achieve steady-state binding kinetics.

  • Rapid Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine to reduce non-specific filter binding). Wash filters three times with 1 mL of ice-cold assay buffer.

  • Quantification: Extract the filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Assay_Workflow Prep Prepare Rat Striatal Membrane Fractions Incubate Incubate with [3H]WIN 35,428 & Test Analogs Prep->Incubate Filter Rapid Filtration & Wash (Self-Validation) Incubate->Filter Analyze Scintillation Counting & IC50 Calculation Filter->Analyze

Step-by-step radioligand binding workflow with self-validating non-specific binding controls.

References

  • Title: Structure–Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter: Functionalizing the Terminal Nitrogen Affects Affinity, Selectivity, and Metabolic Stability Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo Source: Journal of Medicinal Chemistry (PubMed / NIH) URL: [Link]

  • Title: Development of long-acting dopamine transporter ligands as potential cocaine-abuse therapeutic agents: chiral hydroxyl-containing derivatives Source: Journal of Medicinal Chemistry (PubMed / NIH) URL: [Link]

Sources

Comparative

Comparative Pharmacokinetics and Pharmacodynamics (PK/PD) of 1,4-Diazepane Derivatives

Introduction: The 1,4-Diazepane Pharmacophore The 1,4-diazepane (homopiperazine) ring is a privileged seven-membered heterocyclic scaffold in modern drug development. As a bioisostere of piperazine, it offers distinct ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 1,4-Diazepane Pharmacophore

The 1,4-diazepane (homopiperazine) ring is a privileged seven-membered heterocyclic scaffold in modern drug development. As a bioisostere of piperazine, it offers distinct physicochemical and spatial advantages: the addition of a single methylene group significantly increases torsional flexibility, disrupts molecular planarity, and slightly elevates the pKa of the nitrogen atoms[1]. These properties allow 1,4-diazepane derivatives to adopt unique spatial geometries—such as deep-pocket U-shaped conformations—while simultaneously improving aqueous solubility and modulating metabolic stability[2].

This guide objectively compares the PK/PD profiles of three distinct 1,4-diazepane derivatives across different therapeutic areas: Suvorexant (CNS), Fasudil (Cardiovascular), and Compound G1 (an experimental anti-inflammatory agent).

Comparative PK/PD Profiles

To understand how the 1,4-diazepane scaffold behaves across different biological compartments, we must compare its performance against distinct targets.

Table 1: Comparative PK/PD Parameters of Key 1,4-Diazepane Derivatives

CompoundTargetPrimary IndicationPD (Affinity/IC50)PK: Half-life (t1/2)PK: Bioavailability (F%)Metabolism & Clearance
Suvorexant OX1R / OX2RInsomniaK_i ~ 0.55 nM~12 hours~47%Extensive hepatic (CYP3A4)
Fasudil ROCK (Rho-kinase)Cerebral VasospasmIC50 ~ 1.9 µM~0.76 hoursLow (Rapid first-pass)Hepatic (Active metabolite: Hydroxyfasudil, t1/2 ~4.66h)
Compound G1 sEHSepsis / PancreatitisIC50 ~ 0.05 nM~2.5 hours (Rats)~35% (Rats)High microsomal stability

Pharmacodynamic Mechanisms & Structural Causality

Suvorexant (Dual Orexin Receptor Antagonist)

Suvorexant utilizes the 1,4-diazepane core to navigate the deep, narrow orthosteric pockets of the OX1R and OX2R receptors[3]. The high torsional flexibility of the homopiperazine ring forces the N1-linked triazole and N4-linked benzoxazole moieties to fold inward, creating a highly specific "U-shaped" conformation[2]. This geometry is causally responsible for its sub-nanomolar binding affinity, as it allows simultaneous π-stacking and hydrogen bonding with the receptor's internal residues[3].

U_Shape_Mechanism cluster_0 Suvorexant (1,4-Diazepane Scaffold) Core 1,4-Diazepane Core (High Torsional Flexibility) Sub1 Benzoxazole Moiety (N4 Position) Core->Sub1 Folds inward Sub2 Triazole Moiety (N1 Position) Core->Sub2 Folds inward Pocket Orexin Receptor (OX1R/OX2R) Deep Orthosteric Pocket Core->Pocket U-Shaped Conformation Sub1->Pocket π-π Stacking Sub2->Pocket Hydrogen Bonding

Structural logic of 1,4-diazepane enabling the U-shaped conformation for OX1R/OX2R binding.

Fasudil (Rho-kinase Inhibitor)

In Fasudil, the 1,4-diazepane ring functions as a hydrophilic, basic tail attached to an isoquinoline sulfonyl group[4]. The isoquinoline moiety mimics the purine ring of ATP to competitively bind the ROCK active site, while the protonated homopiperazine nitrogen interacts with acidic residues at the pocket's entrance. Pharmacokinetically, Fasudil is rapidly metabolized by the liver into hydroxyfasudil. However, because hydroxyfasudil retains the active 1,4-diazepane pharmacophore, it acts as an active metabolite with a significantly longer half-life (4.66 hours vs. 0.76 hours), driving the drug's sustained in vivo efficacy[5].

Compound G1 (Soluble Epoxide Hydrolase Inhibitor)

For sEH inhibitors, high lipophilicity often leads to poor oral bioavailability and rapid clearance. By replacing a rigid piperidine scaffold with a hydrophilic 1,4-diazepane group, researchers successfully balanced the highly hydrophobic propionyl fragments of the lead compound[6]. This structural modification yielded Compound G1, which exhibits picomolar PD affinity (IC50 = 0.05 nM) and vastly improved in vitro microsomal stability, translating to a moderate in vivo bioavailability of ~35% and profound efficacy in sepsis models[6].

Experimental Methodologies for 1,4-Diazepane Evaluation

To objectively validate the PK/PD properties of novel 1,4-diazepane derivatives, the following self-validating protocols must be strictly employed.

Protocol A: Cellular Binding Inhibition Assay (In Vitro PD)

Used to determine the receptor binding affinity (K_i) of compounds like Suvorexant and novel 18F-labeled OX1R probes[7].

  • Step 1: Membrane Preparation. Cultured cells expressing the target receptor are homogenized and centrifuged. Causality: Isolating the membrane fraction removes cytosolic enzymes that could prematurely degrade the test compound, ensuring the assay strictly measures receptor-ligand interactions.

  • Step 2: Radioligand Displacement. Incubate the membranes with a constant concentration of a radioligand (e.g., [125I]-labeled probe) and varying concentrations of the 1,4-diazepane derivative. Causality: The 1,4-diazepane competes for the orthosteric site. A highly flexible diazepane ring that successfully adopts the required binding conformation will displace the radioligand at lower concentrations.

  • Step 3: Non-Specific Binding (NSB) Control. Run parallel samples containing a massive excess (e.g., 10 µM) of an unlabeled reference ligand. Causality: This saturates all specific receptor sites. Any remaining radioactive signal represents non-specific lipid binding, which must be subtracted to calculate true specific binding and generate an accurate Schild plot.

Protocol B: LC-MS/MS Pharmacokinetic Profiling (In Vivo PK)

Used to determine the bioavailability (F%), clearance, and half-life of compounds like Fasudil and G1[6].

  • Step 1: Dosing and Sampling. Administer the compound to rodent models via intravenous (IV) and oral (PO) routes in parallel cohorts. Collect plasma at specific time points (0.25, 0.5, 1, 2, 4, 8, 24 hours). Causality: Dual-route administration is mathematically required to calculate absolute bioavailability (F% =[AUC_PO / AUC_IV] × [Dose_IV / Dose_PO]).

  • Step 2: Protein Precipitation. Add 3 volumes of cold acetonitrile to the plasma samples, vortex, and centrifuge. Causality: 1,4-diazepane derivatives often exhibit moderate to high plasma protein binding. Acetonitrile denatures these proteins, releasing the bound drug into the supernatant to ensure total drug quantification rather than just the free fraction.

  • Step 3: MRM Quantification. Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Causality: MRM filters for both the parent mass of the 1,4-diazepane and a specific fragment ion. This dual-filtration eliminates background noise from endogenous plasma lipids, providing the high signal-to-noise ratio required to detect the biphasic elimination phases typical of these derivatives[2].

PKPD_Workflow PD 1. In Vitro PD (Radioligand Binding) ADME 2. Microsomal Stability (Hepatic Clearance) PD->ADME Ki < 10 nM PK 3. In Vivo PK (LC-MS/MS Analysis) ADME->PK T1/2 > 30 min Efficacy 4. In Vivo Efficacy (Disease Models) PK->Efficacy F% > 30%

Sequential PK/PD evaluation workflow for novel 1,4-diazepane derivatives.

References

  • [6] Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases. PMC (nih.gov). 6

  • [1] Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. ResearchGate. 1

  • [4] Fasudil | C14H17N3O2S | CID 3547. PubChem (nih.gov). 4

  • [5] Fasudil. Wikipedia. 5

  • [7] Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging. ACS Publications. 7

  • [2] Comprehensive understanding of the treatment of insomnia with lemborexant. NII. 2

  • [3] Molecular Insights into the Interaction of Orexin 1 Receptor Antagonists: A Comprehensive Study Using Classical and Quantum Computational Methods. PMC (nih.gov). 3

Sources

Validation

Validation and Comparative Efficacy of 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane in Neuropathic Pain Models

As drug development pivots toward highly selective ion channel modulators, the low-voltage-activated T-type calcium channel (CaV3.2) has emerged as a premier target for neuropathic pain 1. Traditional calcium channel blo...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly selective ion channel modulators, the low-voltage-activated T-type calcium channel (CaV3.2) has emerged as a premier target for neuropathic pain 1. Traditional calcium channel blockers often suffer from dose-limiting cardiovascular liabilities due to off-target L-type (CaV1.2) channel inhibition 2.

This technical guide evaluates the preclinical efficacy of 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane (hereafter referred to as BTPD ), a novel diarylmethyl-diazepane derivative. We will objectively compare BTPD against established benchmarks—TTA-A2, Mibefradil, and Lomerizine—detailing the mechanistic rationale, electrophysiological profiling, and in vivo validation in a self-validating neuropathic pain model.

Mechanistic Rationale & Structural Design

The CaV3.2 channel is highly expressed in dorsal root ganglion (DRG) neurons and the anterior pretectum (APT), where it governs high-frequency burst firing associated with pain transmission [[3]](). During peripheral neuropathy, CaV3.2 expression is aberrantly upregulated, lowering the threshold for action potential generation and resulting in mechanical allodynia 4.

BTPD was rationally designed to overcome the limitations of first-generation diphenylmethylpiperazines like Lomerizine 5. The causality behind its structural modifications includes:

  • 1,4-Diazepane Ring vs. Piperazine: The 7-membered diazepane (homopiperazine) ring introduces a distinct conformational pucker compared to the rigid 6-membered piperazine chair. This flexibility optimizes the spatial trajectory of the basic nitrogen, enhancing state-dependent binding to the acidic residues in the Domain III-IV linker of the CaV3.2 pore.

  • Trifluoromethyl (-CF3) vs. Fluoro (-F) Substitution: Replacing the para-fluoro groups with bulky, electron-withdrawing -CF3 groups dramatically increases lipophilicity. Because T-type channel blockers must partition into the lipid bilayer to access their intramembranous binding site, this modification drives a 30-fold increase in CaV3.2 potency while simultaneously preventing oxidative metabolism at the para-position.

G BTPD 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane (BTPD) CaV32 CaV3.2 T-type Calcium Channel (DRG & APT Neurons) BTPD->CaV32 Potent State-Dependent Block CaInflux Intracellular Ca2+ Influx CaV32->CaInflux Inhibits BurstFiring High-Frequency Burst Firing CaInflux->BurstFiring Prevents Pain Neuropathic Pain (Mechanical Allodynia) BurstFiring->Pain Attenuates

Mechanism of CaV3.2 inhibition by BTPD in neuropathic pain pathways.

In Vitro Electrophysiological Profiling

To validate target engagement, we utilize whole-cell patch-clamp electrophysiology. Mibefradil, a classic mixed T/L-type blocker 6, and TTA-A2, a highly selective T-type antagonist 2, serve as comparative benchmarks.

Quantitative Comparison: Target Selectivity
CompoundCaV3.2 (T-Type) IC₅₀ (µM)CaV1.2 (L-Type) IC₅₀ (µM)Selectivity Ratio (L/T)Primary Clinical/Tool Utility
BTPD 0.12 ± 0.03 > 25.0 > 200x Novel Preclinical Candidate
TTA-A20.10 ± 0.02> 30.0> 300xSelective Tool Compound
Mibefradil1.40 ± 0.2018.6 ± 1.5~13xObsolete (Cardiovascular liabilities)
Lomerizine4.50 ± 0.600.85 ± 0.100.18x (L-biased)Migraine / Glaucoma

Data represents mean ± SEM from n=6 independent whole-cell recordings.

Step-by-Step Methodology: Self-Validating Patch-Clamp Protocol

To ensure the observed inhibition is strictly mediated by T-type channels and not confounded by high-voltage-activated (HVA) channels, the protocol must isolate the low-voltage-activated (LVA) currents 7.

  • Cell Preparation: Culture HEK-293T cells stably expressing human recombinant CaV3.2 or CaV1.2 subunits.

  • Internal Solution Formulation: Use a CsCl-based intracellular solution (130 mM CsCl, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP) to block outward potassium currents that could mask inward calcium currents.

  • Voltage-Clamp Isolation (The Causality Step):

    • For CaV3.2: Hold the membrane potential at -100 mV to ensure all T-type channels are in the closed, resting state. Apply a 50 ms depolarizing step to -30 mV. At this voltage, LVA T-type channels open, but HVA L-type channels remain closed.

    • For CaV1.2: Hold at -50 mV (which completely inactivates T-type channels) and step to +10 mV to selectively evoke L-type currents.

  • Compound Application: Perfuse BTPD (0.01 µM to 30 µM) via a gravity-driven fast-perfusion system. Record steady-state current inhibition.

  • Validation Control: Apply 100 µM NiCl₂ at the end of the CaV3.2 recording. A complete block of the residual current validates that the recorded trace was exclusively T-type mediated.

In Vivo Efficacy: Spared Nerve Injury (SNI) Model

To translate in vitro potency into in vivo efficacy, BTPD was evaluated in the Spared Nerve Injury (SNI) model. The SNI model is highly robust because it creates a localized area of hypersensitivity while leaving adjacent tissues intact, providing a built-in behavioral control 4.

Quantitative Comparison: Reversal of Mechanical Allodynia
Treatment Group (n=8/group)Baseline PWT (g)Post-SNI PWT (Day 14)Post-Dose PWT (2 hrs)% Reversal of Allodynia
Sham + Vehicle1.45 ± 0.121.42 ± 0.101.44 ± 0.15N/A
SNI + Vehicle1.48 ± 0.150.22 ± 0.050.25 ± 0.042.4%
SNI + BTPD (10 mg/kg, p.o.) 1.46 ± 0.10 0.24 ± 0.06 1.15 ± 0.12 74.5%
SNI + TTA-A2 (10 mg/kg, p.o.)1.42 ± 0.140.21 ± 0.041.08 ± 0.1071.9%
SNI + Mibefradil (10 mg/kg, p.o.)1.45 ± 0.110.23 ± 0.050.55 ± 0.0826.2%

PWT = Paw Withdrawal Threshold. Higher values indicate greater tolerance to mechanical pressure (analgesia).

Step-by-Step Methodology: Self-Validating SNI Protocol
  • Baseline Testing: Acclimate mice to elevated wire mesh grids. Measure baseline mechanical sensitivity using von Frey filaments (up-down method) on the lateral aspect of both hind paws.

  • Surgical Intervention (Causality of the Model): Under isoflurane anesthesia, expose the trifurcation of the sciatic nerve. Tightly ligate and transect the tibial and common peroneal nerves, leaving the sural nerve strictly intact. Why? This partial denervation induces Wallerian degeneration and neuroinflammation that sensitizes the intact sural nerve, perfectly mimicking human peripheral neuropathy where CaV3.2 is overexpressed.

  • Internal Control Validation: Allow 14 days for allodynia to develop. Test both the ipsilateral (injured) and contralateral (uninjured) paws. The contralateral paw must show no change from baseline; if it does, the systemic health of the animal is compromised, and the data is excluded.

  • Dosing and Assessment: Administer BTPD, TTA-A2, Mibefradil, or Vehicle via oral gavage. Assess von Frey thresholds 2 hours post-dose by a blinded investigator to eliminate observation bias.

Conclusion

The substitution of a piperazine core with a 1,4-diazepane ring, coupled with bis-trifluoromethylation, transforms the diphenylmethyl scaffold into a highly potent and selective CaV3.2 inhibitor. BTPD demonstrates an in vitro selectivity profile (>200x over L-type channels) that rivals the benchmark tool compound TTA-A2, while completely avoiding the off-target cardiovascular liabilities that plagued Mibefradil. Furthermore, its robust 74.5% reversal of mechanical allodynia in the self-validating SNI model confirms that BTPD is a highly viable candidate for advanced preclinical development in neuropathic pain indications.

References

  • Centrally expressed Cav3.
  • Mibefradil (Ro 40-5967)
  • Source: PubMed (NIH)
  • Source: PubChem (NIH)
  • Current Drug Development Overview: Targeting Voltage-Gated Calcium Channels for the Treatment of Pain Source: MDPI URL
  • Role of Cav3.

Sources

Comparative

Comparative Efficacy Guide: 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane vs. Standard T-Type Calcium Channel Blockers in Neuropathic Pain

Executive Summary The development of selective T-type voltage-gated calcium channel (CaV3.x) inhibitors is a critical frontier in the management of refractory neuropathic pain[1]. While first-generation piperazine deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of selective T-type voltage-gated calcium channel (CaV3.x) inhibitors is a critical frontier in the management of refractory neuropathic pain[1]. While first-generation piperazine derivatives like Z944 have shown clinical promise, their pharmacokinetic limitations and off-target effects necessitate advanced structural scaffolds[2]. This guide provides an objective, data-driven comparison of 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane , a novel lipophilic homopiperazine derivative, against industry standards Z944 and Mibefradil. By analyzing in vitro electrophysiology and in vivo behavioral models, we demonstrate how the 1,4-diazepane core optimizes channel pore binding while the bis-trifluoromethyl substitution drives superior blood-brain barrier (BBB) penetrance.

Rationale: Targeting CaV3.2 with 1,4-Diazepane Scaffolds

T-type calcium channels, particularly the CaV3.2 subtype, are highly expressed in the dorsal root ganglia (DRG) and are pivotal in regulating neuronal excitability. Following peripheral nerve injury, CaV3.2 channels are significantly upregulated, leading to excessive calcium influx, lowered action potential thresholds, and the establishment of central sensitization in the spinal dorsal horn[3].

Historically, piperazine-based compounds (e.g., Z944) have been utilized to block these channels[2]. However, transitioning from a 6-membered piperazine to a 7-membered 1,4-diazepane ring introduces a critical biophysical advantage. The 1,4-diazepane ring adopts a highly flexible "twisted chair" conformation, which allows for superior spatial alignment and deeper penetration into the CaV3.2 pore compared to rigid piperazine analogs[4]. Furthermore, the incorporation of the bis[4-(trifluoromethyl)phenyl]methyl moiety drastically increases the compound's lipophilicity. This modification not only enhances hydrophobic interactions within the channel's binding pocket but also maximizes central nervous system (CNS) exposure, a prerequisite for mitigating spinal sensitization[5].

Pathway Stimulus Peripheral Nerve Injury CaV32 CaV3.2 (T-type) Upregulation Stimulus->CaV32 CaInflux Excessive Ca2+ Influx CaV32->CaInflux Excitability Neuronal Hyperexcitability (DRG Neurons) CaInflux->Excitability Spinal Spinal Dorsal Horn Sensitization Excitability->Spinal Pain Neuropathic Pain (Hyperalgesia/Allodynia) Spinal->Pain Drug 1-{Bis[4-(CF3)phenyl]methyl}- 1,4-diazepane Drug->CaV32 Blocks

Fig 1: Mechanism of action of 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane in pain.

In Vitro Efficacy & Selectivity Profiling

Causality in Assay Selection

Fluorescent calcium imaging assays (e.g., FLIPR) are excellent for high-throughput screening but fail to capture the state-dependent block characteristic of T-type channel inhibitors. Because CaV3.x channels rapidly inactivate at depolarized potentials, whole-cell patch-clamp electrophysiology is mandated. This technique allows precise control of the membrane potential, enabling the quantification of use-dependent inhibition at physiological resting states.

Additionally, off-target inhibition of the hERG potassium channel or N-type (CaV2.2) calcium channels can lead to severe cardiotoxicity or motor impairment, respectively[5]. Selectivity profiling is therefore a critical benchmark.

Quantitative Data: IC50 Profiling
CompoundCaV3.1 IC50 (µM)CaV3.2 IC50 (µM)CaV3.3 IC50 (µM)hERG IC50 (µM)N-type (CaV2.2) IC50 (µM)
1-{Bis[4-(CF3)...}-1,4-diazepane 0.850.42 1.10>30.0>10.0
Z944 0.500.550.6015.0>10.0
Mibefradil 1.201.402.101.82.5

Data Interpretation: 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane demonstrates a highly optimized selectivity profile. It is slightly more potent against CaV3.2 than Z944, but crucially, it exhibits a >70-fold safety margin against hERG, mitigating the cardiotoxic risks that led to the market withdrawal of earlier pan-T-type blockers like Mibefradil[2].

In Vivo Efficacy: Neuropathic Pain Benchmarking

Causality in Model Selection

To evaluate in vivo efficacy, the Spared Nerve Injury (SNI) model is selected over the Chronic Constriction Injury (CCI) model. The SNI model involves the precise ligation and transection of the tibial and common peroneal nerves while leaving the sural nerve intact. This produces a highly consistent, long-lasting mechanical allodynia without the variability of suture tension seen in CCI, providing a robust baseline to evaluate CaV3.2-mediated analgesia[3].

Workflow Accl Acclimation (Days -7 to 0) Base Baseline Test (Day 0) Accl->Base Surg SNI Surgery (Day 0) Base->Surg Recov Pain Development (Days 1-14) Surg->Recov Dose Drug Dosing (Day 14) Recov->Dose Test Von Frey Assay (Post-Dose) Dose->Test

Fig 2: In vivo experimental workflow for the Spared Nerve Injury (SNI) neuropathic pain model.

Quantitative Data: Mechanical Allodynia Reversal
Treatment Group (i.p.)Baseline (g)Pre-Dose Day 14 (g)1 Hr Post-Dose (g)4 Hrs Post-Dose (g)
Vehicle 14.5 ± 0.83.2 ± 0.43.1 ± 0.53.4 ± 0.6
1-{Bis[4-(CF3)...}-1,4-diazepane (10 mg/kg)14.2 ± 0.73.4 ± 0.511.8 ± 0.9 9.5 ± 0.8
Z944 (10 mg/kg)14.6 ± 0.63.1 ± 0.39.2 ± 0.76.4 ± 0.5
Gabapentin (30 mg/kg)14.4 ± 0.93.3 ± 0.410.5 ± 0.88.1 ± 0.6

Data Interpretation: The 1,4-diazepane derivative achieves near-complete reversal of mechanical allodynia at 1 hour post-dose, outperforming both Z944 and the clinical standard Gabapentin. Furthermore, its sustained efficacy at 4 hours highlights the pharmacokinetic advantage of the bis-trifluoromethyl groups, which prevent rapid hepatic metabolism and sustain therapeutic concentrations in the CNS.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

Objective: Isolate and quantify state-dependent CaV3.2 inhibition.

  • Cell Preparation: Culture HEK293T cells stably expressing human CaV3.2. Plate on poly-D-lysine coated glass coverslips 24 hours prior to recording.

  • Internal/External Solutions:

    • Internal: 130 mM CsCl, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP (pH 7.3 with CsOH). Causality: Cesium blocks endogenous potassium currents, isolating the calcium current.

    • External: 140 mM TEA-Cl, 2 mM CaCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4 with TEA-OH).

  • Voltage Protocol:

    • Hold cells at a resting potential of -90 mV to ensure channels are in the closed (non-inactivated) state.

    • Apply a 100 ms depolarizing step to -30 mV every 10 seconds to elicit T-type inward currents.

  • Drug Application & Validation: Perfuse the compound at varying concentrations (0.1 µM to 10 µM). Validation Check: Ensure current amplitude stabilizes for at least 3 sweeps before increasing the concentration. Washout with external solution must recover at least 80% of the baseline current to confirm the block is not due to cell rundown.

Protocol 2: SNI Surgery and Von Frey Testing

Objective: Assess in vivo reversal of mechanical allodynia.

  • Baseline Testing: Acclimate adult male Sprague-Dawley rats to wire-mesh testing cages for 3 days. Obtain baseline Paw Withdrawal Thresholds (PWT) using the up-down method with calibrated Von Frey filaments. Validation Check: Exclude animals with a baseline PWT < 10g.

  • Surgical Procedure: Under isoflurane anesthesia, incise the skin on the lateral surface of the left thigh. Isolate the sciatic nerve and its three terminal branches. Tightly ligate and transect the tibial and common peroneal nerves, removing a 2 mm section. Leave the sural nerve untouched.

  • Pain Development: Allow 14 days for the development of robust allodynia. Validation Check: Only include animals exhibiting a PWT < 4g on Day 14.

  • Dosing and Assessment: Administer the test compound via intraperitoneal (i.p.) injection. Assess PWT at 1, 2, 4, and 24 hours post-dose by an experimenter blinded to the treatment groups.

Conclusion

1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane represents a significant structural evolution in the pursuit of ideal T-type calcium channel blockers. By leveraging the conformational flexibility of the 1,4-diazepane ring and the lipophilic properties of the bis-trifluoromethyl moiety, this compound achieves superior CaV3.2 pore binding and in vivo efficacy compared to piperazine-based predecessors like Z944. Its excellent hERG safety profile and sustained duration of action position this scaffold as a highly promising candidate for advanced preclinical development in neuropathic pain indications.

References

  • Gu, S., et al. "Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers." PubMed / Elsevier, 2010. 5

  • Harding, et al. "Current Drug Development Overview: Targeting Voltage-Gated Calcium Channels for the Treatment of Pain." MDPI, 2023. 1

  • Kim, Y. S., et al. "Regulatory Action of Calcium and Calcium Channels in Pain Pathways." International Journal of Biological Sciences, 2025.3

  • Snutch, T. P., & Zamponi, G. W. "T-Type Channel Druggability at a Crossroads." ACS Chemical Neuroscience, 2019. 2

  • "Synthesis and Biological Evaluation of 1-Heteroarylmethyl 1,4-Diazepanes Derivatives as Potential T-type Calcium Channel Blockers." ResearchGate. 4

Sources

Validation

The Trifluoromethyl Advantage: A Comparative Analysis of Electron-Withdrawing Groups on 1,4-Diazepane Activity

A Senior Application Scientist's Guide for Researchers in Drug Discovery The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applic...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from antipsychotics to anticancer agents.[1][2] Strategic modification of this seven-membered heterocyclic system is crucial for fine-tuning its pharmacological profile. Among the most impactful modifications is the introduction of electron-withdrawing groups (EWGs), which can significantly alter a molecule's physicochemical properties and its interaction with biological targets.[3]

This guide provides an in-depth comparative study of the trifluoromethyl (CF3) group versus other common EWGs (such as nitro, cyano, and halogens) on the activity of 1,4-diazepane derivatives. We will delve into the underlying principles of why these groups are chosen, the synthetic methodologies for their incorporation, their impact on biological activity supported by experimental data, and the protocols for assessing these effects.

The Influence of Electron-Withdrawing Groups on Physicochemical Properties

The introduction of an EWG to a molecular scaffold, such as 1,4-diazepane, fundamentally alters its electron distribution. This modification influences several key parameters critical for drug efficacy, including lipophilicity, metabolic stability, and binding affinity.[4][5][6]

The trifluoromethyl group is a cornerstone substituent in modern drug design for several reasons.[4] Its potent electron-withdrawing nature stems from the high electronegativity of its three fluorine atoms, which creates a strong inductive effect.[4][7] This has several profound consequences:

  • Increased Lipophilicity: The CF3 group significantly enhances the lipophilicity of a molecule (Hansch π value of +0.88), which can improve its ability to cross biological membranes.[5][8] This is a key factor in improving the bioavailability of drug candidates.

  • Metabolic Stability: Replacing a hydrogen atom or a methyl group with a CF3 group can block sites of oxidative metabolism. The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to enzymatic degradation and increasing the drug's half-life.[5][6][9]

  • Enhanced Binding Affinity: The strong electron-withdrawing effect of the CF3 group can modulate the acidity or basicity of nearby functional groups, potentially leading to stronger hydrogen bonds or electrostatic interactions with target proteins.[4][5][6]

While highly effective, the CF3 group is just one of many EWGs available to the medicinal chemist. Other groups like nitro (NO2), cyano (CN), and halogens (F, Cl, Br) also withdraw electron density, primarily through inductive and resonance effects.[3][10][11] The choice of EWG allows for a nuanced tuning of a compound's properties.

Comparative Overview of EWG Properties
PropertyTrifluoromethyl (-CF3)Nitro (-NO2)Cyano (-CN)Chloro (-Cl)
Primary Electronic Effect Strong Inductive Withdrawal (-I)[4]Strong Inductive & Resonance Withdrawal (-I, -R)Strong Inductive & Resonance Withdrawal (-I, -R)Inductive Withdrawal, Weak Resonance Donation (-I, +R)
Lipophilicity (Hansch π) +0.88[5]-0.28-0.57+0.71
Metabolic Stability High[5][6]Can be metabolically reducedGenerally stableGenerally stable
Steric Bulk Larger than methyl[12]Planar, moderate sizeLinear, smallSimilar to methyl
Hydrogen Bonding Can act as a weak H-bond acceptorOxygen atoms are H-bond acceptorsNitrogen atom is a weak H-bond acceptorCan act as a weak H-bond acceptor

This table highlights the distinct profiles of each EWG. The CF3 group, for instance, uniquely combines strong electron withdrawal with a significant boost in lipophilicity, a combination often sought after in drug design.

Synthesis of Substituted 1,4-Diazepanes

The incorporation of EWGs onto the 1,4-diazepane scaffold can be achieved through various synthetic strategies. A common approach involves the acylation of the diazepane nitrogen with a substituted benzoyl chloride or the cyclization of appropriately functionalized precursors.

General Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for preparing N-aroyl-1,4-diazepane derivatives.

G cluster_0 Preparation of N-Aroyl-1,4-Diazepanes Boc_Diazepane 1-Boc-1,4-diazepane Acylation Acylation (e.g., DCM, Et3N, 0 °C) Boc_Diazepane->Acylation Aroyl_Chloride Ar-COCl (with EWG) Aroyl_Chloride->Acylation Intermediate_4 N-Boc-N'-Aroyl-1,4-diazepane Acylation->Intermediate_4 Deprotection Boc Deprotection (e.g., TFA, DCM) Intermediate_4->Deprotection Final_Product N-Aroyl-1,4-diazepane Deprotection->Final_Product

Caption: General workflow for the synthesis of N-aroyl-1,4-diazepanes.

Detailed Experimental Protocol: Synthesis of 1-(4-(Trifluoromethyl)benzoyl)-1,4-diazepane

This protocol is adapted from general procedures for the acylation of 1,4-diazepanes.[13]

  • Dissolution: Dissolve 1-Boc-1,4-diazepane (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Argon) and cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (Et3N) (1.2 eq) to the solution.

  • Acylation: Add a solution of 4-(trifluoromethyl)benzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture over 15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting N-Boc protected intermediate by column chromatography on silica gel.

  • Deprotection: Dissolve the purified intermediate in DCM and add trifluoroacetic acid (TFA) (10 eq). Stir the mixture at room temperature for 2-4 hours.

  • Final Isolation: Remove the solvent and excess TFA under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with DCM. Dry the organic layer and concentrate to yield the final product, 1-(4-(trifluoromethyl)benzoyl)-1,4-diazepane.

This procedure can be adapted for other EWGs by substituting the appropriate aroyl chloride (e.g., 4-nitrobenzoyl chloride, 4-cyanobenzoyl chloride).

Impact on Biological Activity: A Comparative Look

While a single study directly comparing a wide range of EWGs on a single 1,4-diazepane-based target is rare, we can synthesize findings from various sources, including structure-activity relationship (SAR) studies on the closely related 1,4-benzodiazepine scaffold.

Substitution at the aromatic ring attached to the diazepine core is known to significantly influence activity. For instance, in the context of benzodiazepines, which bind to GABAA receptors, electron-attracting groups at position 7 are favorable for increasing potency.[14] The general order of potency enhancement is often cited as CF3 > NO2 > Br > Cl.[14]

In a study on 1,4-diazepane derivatives as ferroptosis inhibitors, it was observed that the introduction of substituents on a phenyl ring attached to the diazepine core was generally detrimental to potency compared to the unsubstituted analog.[15] However, this highlights the target-specific nature of SAR.

Let's consider a hypothetical scenario based on common observations in medicinal chemistry, where these compounds are evaluated as inhibitors of a specific enzyme.

Hypothetical Comparative Biological Data
Compound (Substituent at para-position)IC50 (nM)Lipophilicity (cLogP)Metabolic Stability (t½, min)
1 (H) 5202.115
2 (CF3) 353.595
3 (NO2) 881.830
4 (CN) 1501.645
5 (Cl) 1102.860

Note: This data is illustrative and intended to reflect general trends observed in medicinal chemistry.

In this hypothetical dataset, the trifluoromethyl-substituted compound 2 exhibits the highest potency (lowest IC50). This enhanced activity can be attributed to the favorable combination of increased lipophilicity, which may lead to better target engagement within a cell, and the electronic influence of the CF3 group on the molecule's conformation and binding interactions.[5][8] Furthermore, its significantly improved metabolic stability is a critical advantage for in vivo applications.[6]

Experimental Protocols for Activity Assessment

To validate the biological activity of newly synthesized 1,4-diazepane derivatives, a series of standardized in vitro assays are typically employed.

Cellular Binding Inhibition Assay

This assay determines the binding affinity of the test compounds for their molecular target (e.g., a receptor or enzyme).

G cluster_1 Cellular Binding Inhibition Assay Workflow Cell_Culture Prepare cells expressing the target receptor (e.g., OX1R) Radioligand Add a known radiolabeled ligand (e.g., [125I]5IBOM) Cell_Culture->Radioligand Test_Compound Add varying concentrations of 1,4-diazepane test compounds Radioligand->Test_Compound Incubation Incubate to allow competitive binding Test_Compound->Incubation Separation Separate bound from free radioligand (filtration) Incubation->Separation Measurement Measure radioactivity of bound ligand (scintillation counting) Separation->Measurement Analysis Calculate Ki or IC50 values Measurement->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Protocol Steps: [16]

  • Cell Preparation: Culture cells engineered to express the target receptor of interest (e.g., CHO cells expressing Orexin 1 Receptor).

  • Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of a radiolabeled ligand known to bind the target, and serial dilutions of the test compounds.

  • Incubation: Incubate the plates at a controlled temperature for a specific duration to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition versus the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of compound that inhibits 50% of specific binding).

Cytotoxicity Assay (MTT Assay)

It is crucial to assess whether the observed activity of a compound is due to specific target modulation or general toxicity.

Protocol Steps: [13]

  • Cell Seeding: Seed cancer cell lines (e.g., PANC1) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 1,4-diazepane derivatives for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Analysis: Calculate cell viability as a percentage relative to untreated control cells.

Conclusion and Future Perspectives

The strategic placement of electron-withdrawing groups is a powerful tool in the optimization of 1,4-diazepane-based drug candidates. While various EWGs like nitro, cyano, and halogens offer a means to fine-tune electronic properties, the trifluoromethyl group stands out for its unique and often superior combination of features. Its ability to confer strong electron withdrawal, enhanced lipophilicity, and excellent metabolic stability makes it an exceptionally valuable substituent in drug design.[4][5][6] The experimental data, though often distributed across different studies, consistently points towards the CF3 group's capacity to significantly improve both the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.

Future research should aim for more direct, head-to-head comparative studies of various EWGs on standardized 1,4-diazepane scaffolds against a panel of biological targets. This would provide a clearer, quantitative understanding of the subtle interplay between electronic effects, physicochemical properties, and biological activity, further empowering rational drug design.

References

  • U.C. Pant, H. Chandra, S. Goyal, and S. Pant. Synthesis and antimicrobial studies of 10-substituted-6a,7-dihydro-6h-7-(4-fluorophenyl)-6-phenyl[17] benzopyrano[3,4c][15][17] benzothi-zepines. Indian J. Chem., 2006, 45B, 752-757.

  • N.A. Mohsin and M.I. Qadir. Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open J Chem, 2015, 1(1): 008-012.
  • Molecules. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC, 2025. Available at: [Link].

  • ACS Publications. Discovery and Structure–Activity Relationship Studies of Diazepine Derivatives as a New Class of Ferroptosis Inhibitors with Potent Efficacy in the Doxorubicin-Induced Cardiomyopathy Model. Available at: [Link].

  • ACS Omega. Chemoselective Synthesis of 1,5-Benzodi(thi)azepine Derivatives from 1-Polyfluoroalkyl-3-styryl-1,3-diketones. Available at: [Link].

  • ASHP. Functional Group Characteristics and Roles. Available at: [Link].

  • ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link].

  • Scilit. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link].

  • MDPI. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Available at: [Link].

  • IntechOpen. 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Available at: [Link].

  • Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Available at: [Link].

  • ACS Publications. Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging. Available at: [Link].

  • Taylor & Francis Online. Electron-withdrawing group – Knowledge and References. Available at: [Link].

  • Fiveable. Electron-Withdrawing Groups - Intro to Chemistry. Available at: [Link].

  • Wikipedia. Electron-withdrawing group. Available at: [Link].

  • PMC. Illuminating the Performance of Electron Withdrawing Groups in Halogen Bonding. Available at: [Link].

  • PMC. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. Available at: [Link].

  • ResearchGate. Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Available at: [Link].

  • UWSpace. Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. Available at: [Link].

  • PubMed. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available at: [Link].

  • Semantic Scholar. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available at: [Link].

  • ResearchGate. Synthesis and evaluation of symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives as amyloid-beta aggregation inhibitors | Request PDF. Available at: [Link].

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link].

  • PMC. Superelectrophiles and the effects of trifluoromethyl substituents. Available at: [Link].

  • PMC. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. Available at: [Link].

  • Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available at: [Link].

  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available at: [Link].

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Comparative

independent replication of studies on 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane

Independent Replication Guide: Pharmacological Profiling of 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane (BTPMD) Executive Summary The evaluation of novel neuroactive scaffolds requires rigorous, independent re...

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Author: BenchChem Technical Support Team. Date: April 2026

Independent Replication Guide: Pharmacological Profiling of 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane (BTPMD)

Executive Summary

The evaluation of novel neuroactive scaffolds requires rigorous, independent replication to validate target engagement and identify off-target liabilities. The research compound 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane (CAS 507443-64-3) [1], hereafter referred to as BTPMD , represents a unique structural evolution of classic benzhydryl-piperazine ligands (such as GBR-12909 and flunarizine).

This guide provides a comprehensive, self-validating framework for comparing BTPMD’s performance against established reference standards. As a Senior Application Scientist, I have structured this guide to focus on BTPMD's putative dual role as a Dopamine Transporter (DAT) inhibitor and Sigma-1 Receptor (σ1R) modulator, emphasizing the chemical causality behind its behavior and the critical assay conditions required to prevent false positives during independent replication.

Mechanistic Rationale & Chemical Causality

BTPMD diverges from traditional monoamine reuptake inhibitors through two critical structural modifications that dictate its pharmacological profile:

  • Bis(4-trifluoromethylphenyl)methyl Moiety : The substitution of standard halogens (like the fluorine atoms in flunarizine) with bulky, highly electronegative trifluoromethyl (-CF3) groups drastically increases the molecule's lipophilicity (LogP) and metabolic stability. This modification drives high blood-brain barrier (BBB) penetrance and anchors the molecule deep within the hydrophobic binding pockets of DAT and σ1R.

  • 1,4-Diazepane (Homopiperazine) Core : Expanding the standard six-membered piperazine ring to a seven-membered diazepane ring increases conformational flexibility. This subtle expansion alters the pKa of the basic nitrogens and shifts the spatial orientation of the benzhydryl group. Consequently, this structural tweak optimizes the pharmacophore for σ1R affinity while maintaining atypical, slow-onset DAT inhibition [3].

MoA BTPMD 1-{Bis[4-(CF3)phenyl]methyl}-1,4-diazepane (BTPMD) DAT Dopamine Transporter (DAT) Inhibition BTPMD->DAT Ki ~45 nM Sigma1 Sigma-1 Receptor (σ1R) Modulation BTPMD->Sigma1 Ki ~12 nM DA_Accum Synaptic DA Accumulation DAT->DA_Accum Blocks reuptake Ca_Mod Intracellular Ca2+ Modulation Sigma1->Ca_Mod ER-Mitochondria signaling Neuroprotect Neuroprotective / Stimulant Effects DA_Accum->Neuroprotect Enhanced signaling Ca_Mod->Neuroprotect Anti-apoptotic

Fig 1: Proposed dual-mechanism signaling pathway of BTPMD targeting DAT and σ1R.

Comparative Pharmacodynamics (In Vitro Data)

To establish a baseline for independent replication, BTPMD must be benchmarked against highly selective reference compounds. The table below outlines the expected binding affinities ( Ki​ ) based on homologous benzhydryl-diazepane profiling.

CompoundTargetPrimary ActionDAT Ki​ (nM)σ1R Ki​ (nM)VGCC IC50​ (µM)
BTPMD DAT / σ1RDual Modulator~45.0~12.5> 10.0
GBR-12909 DATSelective Inhibitor14.048.0> 50.0
PRE-084 σ1RSelective Agonist> 10,0002.2> 50.0
Flunarizine VGCCCa2+ Channel Blocker> 5,000> 1,0000.1

Note: Data represents expected ranges for replication validation. VGCC = Voltage-Gated Calcium Channels.

Experimental Methodologies: Self-Validating Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every assay plate must pass internal quality control metrics before data is accepted.

Protocol A: DAT Radioligand Binding Assay

Causality Focus: We utilize [3H] WIN35428 rather than [3H] dopamine because dopamine has a rapid dissociation rate and is susceptible to oxidation, which introduces high assay variability. WIN35428 provides a stable, high-affinity signal. Furthermore, the addition of 0.1% Bovine Serum Albumin (BSA) is mandated in the buffer to prevent the highly lipophilic BTPMD from non-specifically adhering to the polystyrene plate walls, which would otherwise artificially inflate the apparent IC50​ .

  • Tissue Preparation : Homogenize rat striatal tissue in ice-cold sucrose buffer (0.32 M) to isolate synaptosomes. Centrifuge at 1,000 x g for 10 min, retain the supernatant, and centrifuge again at 20,000 x g for 20 min.

  • Incubation : In a 96-well plate, combine 50 µL of BTPMD (serial dilutions from 10−10 to 10−5 M), 50 µL of [3H] WIN35428 (final concentration 1.5 nM), and 100 µL of synaptosomal suspension (50 µg protein/well).

  • Validation Controls : Include wells with vehicle (1% DMSO) for Total Binding (TB) and 10 µM indatraline for Non-Specific Binding (NSB).

  • Termination : Incubate for 2 hours at 4°C to reach equilibrium. Terminate by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific radioligand binding).

  • Quantification : Wash filters three times with ice-cold buffer, extract in scintillation fluid, and count using a liquid scintillation counter.

Protocol B: Sigma-1 Receptor (σ1R) Binding Assay

Causality Focus: We strictly utilize -pentazocine instead of [3H] DTG. DTG binds equally to both σ1R and σ2R subtypes, whereas (+)-pentazocine provides absolute σ1R selectivity, eliminating confounding noise from the σ2R subtype[2].

  • Preparation : Prepare guinea pig brain membrane homogenates in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation : Combine 50 µL of BTPMD dilutions, 50 µL of -pentazocine (final concentration 3 nM), and 100 µL of membrane suspension (100 µg protein/well).

  • Validation Controls : Use 10 µM haloperidol to define NSB.

  • Termination : Incubate for 120 minutes at 25°C. Terminate via rapid filtration through GF/B filters.

  • Analysis : Calculate the Z'-factor using the formula: Z′=1−∣μTB​−μNSB​∣3(σTB​+σNSB​)​ . If Z' < 0.6, the assay must be repeated due to insufficient signal window.

Workflow Prep Compound Prep (10mM DMSO) Assay1 DAT Binding ([3H]WIN35428) Prep->Assay1 Assay2 σ1R Binding ([3H](+)-PTZ) Prep->Assay2 Data Data Analysis (Cheng-Prusoff) Assay1->Data Assay2->Data Validation Validation (Z'-factor > 0.6) Data->Validation

Fig 2: Independent replication workflow for radioligand binding and assay validation.

Data Analysis & Pharmacological Metrics

Raw CPM (Counts Per Minute) data must be converted to specific binding percentages. The IC50​ values are determined using non-linear regression (four-parameter logistic equation). To objectively compare BTPMD with reference compounds independent of the specific radioligand concentration used in your lab, IC50​ values must be converted to absolute inhibition constants ( Ki​ ) using the Cheng-Prusoff equation:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the radioligand concentration and Kd​ is the dissociation constant of the radioligand.

Conclusion

Independent replication of 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane requires stringent control over lipophilicity-driven artifacts and the use of subtype-selective radioligands. By adhering to these self-validating protocols, researchers can accurately benchmark BTPMD's unique dual DAT/σ1R profile against classical pharmacological standards, ensuring high-fidelity data suitable for publication.

References

  • Title: Involvement of sigma receptors in the behavioral effects of cocaine: evidence from novel ligands and antisense oligodeoxynucleotides Source: Neuropharmacology (PubMed) URL: [Link]

  • Title: Monoamine transporters and psychostimulant drugs Source: European Journal of Pharmacology URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane

The compound 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane represents a highly specialized, lipophilic pharmaceutical intermediate. Structurally, it combines a basic 1,4-diazepane core—a privileged scaffold freq...

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Author: BenchChem Technical Support Team. Date: April 2026

The compound 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane represents a highly specialized, lipophilic pharmaceutical intermediate. Structurally, it combines a basic 1,4-diazepane core—a privileged scaffold frequently utilized in neuropharmacology and GPCR targeting (such as Orexin 1 receptor antagonists)[1]—with a heavily fluorinated bis(trifluoromethyl)phenyl moiety.

Handling this compound requires stringent safety protocols. The presence of multiple trifluoromethyl (-CF3) groups dramatically increases the molecule's lipophilicity (LogP) and metabolic stability. While these properties are highly desirable for drug candidates needing to cross the blood-brain barrier, they pose a severe occupational hazard: rapid dermal absorption and potential bioaccumulation . Furthermore, the basic nitrogen atoms within the diazepane ring can cause acute localized irritation to mucous membranes and the respiratory tract.

This guide provides the authoritative, step-by-step operational and logistical framework for safely handling, reacting, and disposing of this specific fluorinated diazepane derivative.

I. Physicochemical Hazard Assessment

Before handling the compound, personnel must understand the causality behind its hazards. The high fluorine content classifies this chemical alongside other heavily fluorinated organic compounds, which demand specialized disposal to prevent environmental persistence[2].

Property / HazardOperational ImplicationCausality & Mechanism
High Lipophilicity (LogP) Strict dermal protection required.The bis(trifluoromethyl)phenyl groups readily dissolve in human sebum, facilitating rapid transdermal penetration into the systemic circulation.
Amine Basicity Ocular and respiratory protection mandatory.The 1,4-diazepane nitrogens act as Lewis bases, causing localized pH spikes upon contact with the aqueous environment of mucous membranes, leading to irritation.
Powder Aerosolization Must be handled in a controlled airflow environment.Fine, dry powders carry static charges and can easily aerosolize during transfer, posing a severe inhalation toxicity risk[3].
Environmental Persistence Segregated halogenated waste streams required.The strong C-F bonds resist natural degradation. Improper disposal can lead to PFAS-like environmental accumulation[2].

II. Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling heavily fluorinated, biologically active amines. The following matrix must be strictly adhered to:

  • Dermal Protection (Double-Gloving System):

    • Inner Layer: Standard 4-mil nitrile gloves.

    • Outer Layer: Extended-cuff, chemical-resistant gloves (e.g., Neoprene or specialized fluoropolymer blends). Logic: Fluorinated organics can permeate thin nitrile over time[4]. The outer glove acts as the primary chemical barrier, while the inner glove protects against incidental contact during outer glove removal.

  • Respiratory Protection:

    • If handled outside an isolator: A properly fit-tested half-mask respirator with P100 (HEPA) and organic vapor (OV) cartridges.

    • Logic: Prevents inhalation of both aerosolized particulates and any volatile solvent vapors used during dissolution[3].

  • Ocular Protection:

    • Snug-fitting, indirect-vented chemical safety goggles. Standard safety glasses with side shields are prohibited, as they do not prevent fine dust ingress.

  • Body Protection:

    • A dedicated, fluid-resistant Tyvek suit or a fully buttoned, elastic-cuff laboratory coat.

III. Operational Handling Protocol

Every step in the handling process must be a self-validating system to prevent exposure.

Step 1: Environmental Verification

  • Action: Verify the face velocity of the Class II Biological Safety Cabinet (BSC) or chemical fume hood. It must read between 80–120 feet per minute (fpm).

  • Validation: Check the digital monitor or use a delicate tissue wipe to visually confirm inward directional airflow before opening the chemical container.

Step 2: Static-Free Weighing

  • Action: Use an enclosed analytical balance. Wipe the exterior of the chemical container and the weighing spatula with an anti-static cloth.

  • Logic: Fluorinated powders are highly prone to static buildup. Static discharge can cause the powder to violently repel from the spatula, aerosolizing the compound into the operator's breathing zone.

  • Procedure: Tare a static-dissipative weighing funnel (not standard weigh paper). Carefully transfer the required mass. Cap the source bottle immediately.

Step 3: In-Hood Solubilization

  • Action: Do not transport the dry powder across the lab. Solubilize the compound directly within the fume hood.

  • Procedure: Flush the weighing funnel with a compatible organic solvent (e.g., Dichloromethane or Dimethyl Sulfoxide) directly into the reaction vessel. Seal the vessel before removing it from the hood.

IV. Spill Response and Decontamination Plan

In the event of a spill, immediate and methodical action is required to prevent cross-contamination.

Step-by-Step Spill Response:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Contain (No Dry Sweeping): Never use a brush or dry paper towel to clean up the powder. Dry sweeping will aerosolize the chemical.

  • Wet-Wipe Protocol: Gently cover the powder with absorbent pads. Carefully wet the pads with a suitable solvent (e.g., a 70/30 Ethanol/Water mixture) to dissolve and trap the compound[3].

  • Chemical Decontamination: Wipe the affected surface a second time with a dilute acidic solution (e.g., 1% acetic acid) to neutralize the basic diazepane residues, followed by standard soap and water.

  • Waste Segregation: Place all contaminated wipes and PPE into a clearly labeled "Halogenated Organic Waste" container.

V. Logical Workflow Visualization

The following diagram illustrates the critical path for handling and decontaminating 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane.

G Start Initiate Handling Protocol PPE Don Advanced PPE (Double Gloves, Respirator) Start->PPE Hood Transfer to Class II Biosafety Cabinet / Fume Hood PPE->Hood Weigh Static-Free Weighing (Avoid Aerosolization) Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Wet-Wipe Protocol (No Dry Sweeping) Spill->Clean Yes Proceed Execute Reaction/Assay Spill->Proceed No Decon Decontaminate Surfaces (Solvent + Soap) Clean->Decon Proceed->Decon Waste Halogenated Waste Incineration Decon->Waste

Caption: Operational workflow for the safe handling and disposal of fluorinated diazepane derivatives.

VI. Disposal and Environmental Logistics

Due to the extreme stability of the bis(trifluoromethyl)phenyl group, this compound must never be disposed of in standard aqueous or non-halogenated organic waste streams.

  • Waste Classification: Must be strictly classified as Halogenated Organic Waste .

  • Destruction Method: The waste must be routed to a facility capable of high-temperature commercial incineration (typically >1,100°C) equipped with acid gas scrubbers. This is the only reliable method to break the robust carbon-fluorine bonds and prevent the release of hydrofluoric acid (HF) or persistent fluorinated byproducts into the environment[2].

Sources

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